5'-ODMT cEt G Phosphoramidite (Amidite)
Description
BenchChem offers high-quality 5'-ODMT cEt G Phosphoramidite (Amidite) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5'-ODMT cEt G Phosphoramidite (Amidite) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
945628-66-0 |
|---|---|
Molecular Formula |
C46H56N7O9P |
Molecular Weight |
882.0 g/mol |
IUPAC Name |
N-[9-[(1S,3R,4R,6S,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C46H56N7O9P/c1-28(2)41(54)50-44-49-40-37(42(55)51-44)48-27-52(40)43-38-39(62-63(59-25-13-24-47)53(29(3)4)30(5)6)45(61-43,31(7)60-38)26-58-46(32-14-11-10-12-15-32,33-16-20-35(56-8)21-17-33)34-18-22-36(57-9)23-19-34/h10-12,14-23,27-31,38-39,43H,13,25-26H2,1-9H3,(H2,49,50,51,54,55)/t31-,38+,39-,43+,45-,63?/m0/s1 |
InChI Key |
VMDSRWMHPUGGSZ-KHGLYSIJSA-N |
Isomeric SMILES |
C[C@H]1[C@]2([C@H]([C@@H](O1)[C@@H](O2)N3C=NC4=C3N=C(NC4=O)NC(=O)C(C)C)OP(N(C(C)C)C(C)C)OCCC#N)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Canonical SMILES |
CC1C2(C(C(O1)C(O2)N3C=NC4=C3N=C(NC4=O)NC(=O)C(C)C)OP(N(C(C)C)C(C)C)OCCC#N)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origin of Product |
United States |
Foundational & Exploratory
5'-ODMT cEt G Phosphoramidite: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Key Building Block for Next-Generation Oligonucleotide Therapeutics
Introduction
5'-ODMT cEt G Phosphoramidite (B1245037) is a chemically modified nucleoside phosphoramidite essential for the synthesis of high-performance therapeutic oligonucleotides, particularly antisense oligonucleotides (ASOs). This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on the technical details relevant to researchers and professionals in the field of drug development. The defining features of this molecule are the 5'-O-Dimethoxytrityl (DMT) protecting group and the constrained ethyl (cEt) modification at the 2' position of the guanosine (B1672433) sugar moiety. This unique combination imparts superior properties to the resulting oligonucleotides, including enhanced target affinity, exceptional nuclease resistance, and improved pharmacokinetic profiles.
Chemical Structure and Properties
The foundational structure of 5'-ODMT cEt G Phosphoramidite is a guanosine nucleoside that has been strategically modified for efficient and controlled incorporation into a growing oligonucleotide chain during solid-phase synthesis.
Key Structural Modifications:
-
5'-O-Dimethoxytrityl (DMT) Group: This acid-labile protecting group is attached to the 5'-hydroxyl of the ribose sugar. Its primary function is to prevent undesired reactions at this position during the phosphoramidite coupling step. The DMT group is removed in a controlled manner at the beginning of each synthesis cycle to allow for the addition of the next nucleotide.
-
Constrained Ethyl (cEt) Modification: This bicyclic modification involves a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This constraint locks the sugar into an N-type (C3'-endo) conformation, which is characteristic of RNA. This pre-organization of the sugar moiety is a key factor in the enhanced properties of cEt-modified oligonucleotides.
-
Phosphoramidite Group: Located at the 3'-hydroxyl position, this reactive group, typically a diisopropylamino cyanoethyl phosphoramidite, enables the efficient formation of a phosphite (B83602) triester linkage with the 5'-hydroxyl of the preceding nucleotide on the solid support.
-
Exocyclic Amine Protection: The exocyclic amine of the guanine (B1146940) base is protected, commonly with an isobutyryl group, to prevent side reactions during oligonucleotide synthesis.
A summary of the key chemical properties of 5'-ODMT cEt G Phosphoramidite is provided in the table below.
| Property | Value |
| Chemical Name | 5'-O-(4,4'-Dimethoxytrityl)-N2-isobutyryl-2',4'-constrained-ethyl-guanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite |
| Molecular Formula | C46H56N7O9P |
| Molecular Weight | 881.95 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in anhydrous acetonitrile (B52724) |
| Storage Conditions | -20°C under an inert atmosphere (e.g., Argon) |
Performance Characteristics of cEt-Modified Oligonucleotides
The incorporation of cEt G phosphoramidite, along with other cEt-modified phosphoramidites, into oligonucleotides results in significant improvements in their therapeutic potential. These enhancements are primarily attributed to the conformational rigidity imposed by the cEt modification.
Enhanced Coupling Efficiency
While specific head-to-head comparative data is not always readily available in a single source, the synthesis of cEt-modified oligonucleotides is highly efficient. The coupling times for cEt phosphoramidites are generally longer than for standard DNA phosphoramidites to ensure high coupling efficiency.
| Phosphoramidite Type | Typical Coupling Time | Expected Coupling Efficiency |
| Standard DNA Phosphoramidite | 1-2 minutes | >99% |
| 5'-ODMT cEt G Phosphoramidite | 5-15 minutes | >98% |
Increased Thermal Stability
Oligonucleotides containing cEt modifications exhibit a significantly higher binding affinity for their complementary RNA targets compared to unmodified DNA or RNA oligonucleotides. This increased affinity is reflected in a higher melting temperature (Tm), which is the temperature at which 50% of the oligonucleotide duplex dissociates.
| Oligonucleotide Type (vs. RNA target) | Typical ΔTm per modification (°C) |
| DNA | Baseline |
| RNA | +1 to +3 |
| cEt-modified | +5 to +10 |
Superior Nuclease Resistance
One of the most critical advantages of the cEt modification is the exceptional resistance it confers against degradation by nucleases present in biological fluids and tissues. This dramatically increases the in vivo half-life of the oligonucleotide, allowing for less frequent dosing.
| Oligonucleotide Type | Typical Half-life in Serum |
| Unmodified DNA | Minutes |
| Phosphorothioate (B77711) DNA | Hours |
| cEt-modified ASO | Days to Weeks |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of cEt-modified oligonucleotides.
Solid-Phase Synthesis of cEt-Modified Antisense Oligonucleotides
This protocol outlines the key steps for the automated solid-phase synthesis of a "gapmer" ASO, which typically consists of a central block of DNA nucleotides flanked by wings of cEt-modified nucleotides.
Materials and Reagents:
-
5'-ODMT cEt G Phosphoramidite and other cEt-modified phosphoramidites (A, C, T/U)
-
Standard DNA phosphoramidites (A, C, G, T)
-
Controlled Pore Glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside
-
Anhydrous acetonitrile
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine) or Thiolating agent (e.g., DDTT) for phosphorothioate linkages
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)
-
Automated DNA/RNA synthesizer
Procedure:
-
Preparation: Dissolve all phosphoramidites and activators in anhydrous acetonitrile to the recommended concentrations (typically 0.1 M for phosphoramidites). Install the reagents on the automated synthesizer.
-
Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through repeated cycles of four main steps for each nucleotide addition.
-
Deblocking: The 5'-DMT group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. The support is then washed with anhydrous acetonitrile.
-
Coupling: The 5'-ODMT cEt G Phosphoramidite (or other desired phosphoramidite) is activated by the activator solution and delivered to the synthesis column. The activated phosphoramidite couples to the free 5'-hydroxyl of the growing oligonucleotide chain. A longer coupling time (e.g., 10-15 minutes) is used for cEt phosphoramidites to ensure high efficiency.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation/Thiolation: The newly formed phosphite triester linkage is converted to a more stable phosphate (B84403) triester (oxidation) or a phosphorothioate triester (thiolation).
-
-
Final Deblocking: After the final synthesis cycle, the terminal 5'-DMT group is typically left on for purification purposes ("DMT-on").
-
Cleavage and Deprotection: The solid support is treated with the cleavage and deprotection solution to cleave the oligonucleotide from the support and remove the protecting groups from the phosphate backbone and the nucleobases.
-
Purification and Analysis: The crude oligonucleotide is purified and analyzed as described in the following sections.
Purification of cEt-Modified Oligonucleotides
Purification is critical to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) is the most common method for purifying therapeutic-grade oligonucleotides.
Materials and Reagents:
-
Crude deprotected oligonucleotide solution
-
HPLC system with a suitable reverse-phase column (e.g., C18)
-
Mobile phase A: Aqueous buffer (e.g., triethylammonium (B8662869) acetate (B1210297) or hexafluoroisopropanol)
-
Mobile phase B: Acetonitrile
-
Detritylation solution (e.g., 80% acetic acid)
Procedure:
-
DMT-on Purification: The crude oligonucleotide with the 5'-DMT group still attached is loaded onto the reverse-phase HPLC column.
-
Elution: A gradient of increasing acetonitrile concentration is used to elute the oligonucleotides. The hydrophobic DMT group causes the full-length product to be retained more strongly than the shorter, "failure" sequences that lack the DMT group.
-
Fraction Collection: The peak corresponding to the DMT-on product is collected.
-
Detritylation: The collected fraction is treated with an acidic solution to remove the DMT group.
-
Desalting: The purified and detritylated oligonucleotide is desalted using a method such as size-exclusion chromatography or ethanol (B145695) precipitation.
Analysis of cEt-Modified Oligonucleotides
The purity and identity of the final oligonucleotide product are confirmed using a combination of HPLC and mass spectrometry.
Methods:
-
Analytical HPLC: A small aliquot of the purified oligonucleotide is injected onto an analytical HPLC column to assess its purity. A single major peak should be observed.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is used to determine the molecular weight of the oligonucleotide, confirming that the correct sequence was synthesized.
Nuclease Resistance Assay
This assay evaluates the stability of cEt-modified oligonucleotides in the presence of nucleases.
Materials and Reagents:
-
Purified cEt-modified oligonucleotide
-
Unmodified control oligonucleotide
-
Serum (e.g., human or fetal bovine serum) or a specific nuclease (e.g., snake venom phosphodiesterase)
-
Incubation buffer
-
Gel electrophoresis equipment (e.g., polyacrylamide gel electrophoresis - PAGE) or HPLC system
Procedure:
-
Incubation: The cEt-modified and control oligonucleotides are incubated in serum or with the nuclease solution at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Analysis: The integrity of the oligonucleotides in each aliquot is analyzed by PAGE or HPLC. The amount of full-length oligonucleotide remaining at each time point is quantified.
-
Half-life Calculation: The data is used to calculate the half-life of each oligonucleotide under the assay conditions.
Visualizations
Solid-Phase Synthesis Workflow for a cEt-Modified Oligonucleotide
Caption: Workflow of solid-phase synthesis for cEt-modified oligonucleotides.
Mechanism of Action for a cEt-Modified Antisense Oligonucleotide (RNase H-mediated)
Caption: RNase H-mediated mechanism of action for cEt-modified ASOs.
Conclusion
5'-ODMT cEt G Phosphoramidite is a cornerstone of modern oligonucleotide therapeutic development. Its incorporation into antisense oligonucleotides and other nucleic acid-based drugs provides a powerful combination of high target affinity, exceptional stability, and favorable drug-like properties. The detailed protocols and performance data presented in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this advanced building block in the creation of next-generation genetic medicines. The continued exploration and application of cEt-modified oligonucleotides hold immense promise for the treatment of a wide range of diseases.
A Technical Guide to cEt Modified Oligonucleotides: Properties, Characteristics, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Constrained ethyl (cEt) modified oligonucleotides represent a significant advancement in antisense technology, offering a unique combination of enhanced biophysical and pharmacological properties. This guide provides an in-depth technical overview of cEt chemistry, detailing its impact on the performance of antisense oligonucleotides (ASOs), particularly in comparison to other prominent modifications such as 2'-O-methoxyethyl (MOE) and locked nucleic acid (LNA).
Core Properties and Characteristics of cEt Modified Oligonucleotides
The defining feature of the cEt modification is a bicyclic furanose ring system where the 2'-oxygen and 4'-carbon are tethered by an ethyl bridge. This constrained geometry locks the sugar into an N-type (C3'-endo) conformation, which is the preferred sugar pucker for A-form nucleic acid duplexes, such as those formed between an ASO and its target RNA. This pre-organization of the sugar moiety is the primary driver for the enhanced properties of cEt-modified oligonucleotides.
Enhanced Binding Affinity
The N-type conformation of the cEt modification significantly increases the binding affinity (hybridization) of an ASO to its complementary RNA target. This is reflected in a substantial increase in the melting temperature (Tm) of the ASO-RNA duplex. The increase in Tm per cEt modification is comparable to that of LNA, which is a significant improvement over the second-generation MOE modification.[1]
Exceptional Nuclease Resistance
cEt modified oligonucleotides exhibit remarkable resistance to degradation by nucleases. The bicyclic nature of the cEt modification provides steric hindrance that protects the phosphodiester backbone from enzymatic cleavage. Studies have shown a greater than 100-fold increase in the half-life of cEt and cMOE modified oligonucleotides in snake venom phosphodiesterase assays when compared to both MOE and LNA modifications.[2] This enhanced stability is crucial for in vivo applications, leading to a prolonged tissue half-life, which can extend for weeks.[1]
Potent In Vitro and In Vivo Activity
The combination of high binding affinity and robust nuclease resistance translates to superior potency in both cell-based assays and animal models. cEt-modified ASOs, typically designed as "gapmers" with a central DNA gap to support RNase H-mediated cleavage of the target RNA, demonstrate significantly lower IC50 and ED50 values compared to their MOE-modified counterparts.[3]
Favorable Toxicity Profile
A critical advantage of cEt modification over LNA is its improved toxicity profile. While LNA-modified ASOs have been associated with hepatotoxicity, cEt-modified ASOs have shown a safety profile more comparable to the well-tolerated MOE-based therapies.[1][4] This improved therapeutic index makes cEt a highly attractive chemistry for the development of next-generation antisense drugs.
Quantitative Comparison of Oligonucleotide Modifications
The following tables summarize the key quantitative properties of cEt, MOE, and LNA modifications, providing a clear comparison for researchers and drug developers.
| Modification | ΔTm per Modification (°C) vs. DNA/RNA | Reference |
| cEt | ~5.0 | [1] |
| LNA | ~5.0 | [1] |
| MOE | 1.5 | [1] |
| Table 1: Enhancement of Melting Temperature (Tm) |
| Modification | Nuclease Resistance (Half-life) | Assay Conditions | Reference |
| cEt | >100-fold increase vs. MOE & LNA | Snake Venom Phosphodiesterase | [2] |
| LNA | High | Serum / 3'-exonucleases | [5] |
| MOE | High | Serum / 3'-exonucleases | [6] |
| PS-DNA | Minutes to ~1 hour (plasma) | In vivo | [1] |
| Table 2: Comparative Nuclease Resistance |
| ASO Target | Modification (Gapmer Design) | In Vitro Potency (IC50, nM) | In Vivo Potency (ED50, mg/kg) | Reference |
| PTEN | S-cEt | 5.8 | 2.4 | [3][4] |
| PTEN | LNA | 4.9 | 2.1 | [3][4] |
| PTEN | MOE | >20 | 9.5 | [3][4] |
| Table 3: In Vitro and In Vivo Potency Comparison |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to assist researchers in their evaluation of cEt modified oligonucleotides.
Solid-Phase Synthesis of cEt Modified Oligonucleotides
Principle: cEt modified oligonucleotides are synthesized using automated solid-phase phosphoramidite (B1245037) chemistry. The synthesis cycle involves the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain attached to a solid support.
Materials:
-
cEt-modified nucleoside phosphoramidites (A, C, G, T/U)
-
Standard DNA or RNA phosphoramidites
-
Controlled pore glass (CPG) solid support
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Oxidizing solution (e.g., iodine/water/pyridine)
-
Capping solutions (e.g., acetic anhydride/lutidine/THF and N-methylimidazole/THF)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)
-
Automated DNA/RNA synthesizer
Protocol:
-
Support Preparation: The synthesis begins with a solid support (e.g., CPG) to which the first nucleoside is attached.
-
Synthesis Cycle:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treatment with an acidic solution, exposing the 5'-hydroxyl group.
-
Coupling: The next protected phosphoramidite (cEt-modified or standard) is activated by an activator and coupled to the free 5'-hydroxyl group of the growing chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage.
-
-
Chain Elongation: The synthesis cycle is repeated until the desired oligonucleotide sequence is assembled.
-
Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups (on the bases and phosphate backbone) are removed by incubation in a basic solution.
-
Purification: The crude oligonucleotide is purified, typically by reverse-phase or ion-exchange high-performance liquid chromatography (HPLC).
-
Characterization: The final product is characterized by mass spectrometry and UV spectroscopy to confirm its identity and purity.
Melting Temperature (Tm) Analysis
Principle: The melting temperature (Tm) is the temperature at which 50% of the oligonucleotide duplex dissociates into single strands. It is determined by monitoring the change in UV absorbance of the duplex solution as the temperature is increased.
Materials:
-
Purified oligonucleotide and its complementary RNA target
-
Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Protocol:
-
Sample Preparation: Prepare a solution containing the cEt-modified ASO and its complementary RNA target at equimolar concentrations (e.g., 1-5 µM) in the annealing buffer.
-
Denaturation and Annealing: Heat the solution to 95°C for 5 minutes to ensure complete denaturation of any secondary structures, then slowly cool to room temperature to allow for duplex formation.
-
UV Absorbance Measurement: Place the sample in the spectrophotometer and record the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 0.5-1°C per minute) from a starting temperature below the expected Tm to a temperature above the Tm.
-
Data Analysis: Plot the absorbance versus temperature to generate a melting curve. The Tm is determined as the temperature at the midpoint of the transition, which corresponds to the peak of the first derivative of the melting curve.
Nuclease Resistance Assay
Principle: The stability of cEt modified oligonucleotides against nuclease degradation is assessed by incubating the oligonucleotide in the presence of nucleases (e.g., from serum or purified enzymes) and analyzing the amount of intact oligonucleotide remaining over time.
Materials:
-
Purified cEt-modified oligonucleotide
-
Control oligonucleotides (e.g., unmodified DNA, MOE-modified, LNA-modified)
-
Nuclease source (e.g., fetal bovine serum, human serum, or a purified exonuclease like snake venom phosphodiesterase or exonuclease III)
-
Incubation buffer
-
Analysis method (e.g., polyacrylamide gel electrophoresis (PAGE), capillary electrophoresis (CE), or HPLC)
Protocol:
-
Reaction Setup: Incubate the oligonucleotide at a defined concentration in the presence of the nuclease source at a physiological temperature (e.g., 37°C).
-
Time Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction and quench the nuclease activity (e.g., by adding EDTA or heating).
-
Analysis: Analyze the samples to quantify the amount of full-length, intact oligonucleotide remaining. This can be done by separating the degradation products from the intact oligonucleotide using PAGE, CE, or HPLC and quantifying the respective peak or band intensities.
-
Half-life Determination: Plot the percentage of intact oligonucleotide remaining versus time and fit the data to an exponential decay curve to determine the half-life (t1/2) of the oligonucleotide under the specific assay conditions.
In Vitro Potency Assessment (IC50 Determination)
Principle: The in vitro potency of a cEt ASO is determined by treating cultured cells with increasing concentrations of the ASO and measuring the resulting reduction in the target RNA or protein expression. The IC50 is the concentration of ASO that produces a 50% reduction in the target.
Materials:
-
Cultured cells expressing the target gene
-
cEt-modified ASO and control ASOs
-
Cell culture medium and supplements
-
Transfection reagent (optional, for difficult-to-transfect cells)
-
Reagents for RNA or protein analysis (e.g., qRT-PCR primers and probes, or antibodies for Western blotting or ELISA)
Protocol:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
ASO Treatment: Treat the cells with a range of ASO concentrations (typically from nanomolar to micromolar). For "gymnotic" uptake (without a transfection reagent), higher concentrations and longer incubation times may be required.
-
Incubation: Incubate the cells with the ASO for a specified period (e.g., 24-72 hours).
-
Sample Collection: Harvest the cells and extract either total RNA or protein.
-
Target Quantification:
-
RNA Level: Quantify the target mRNA levels using quantitative real-time PCR (qRT-PCR), normalizing to a housekeeping gene.
-
Protein Level: Quantify the target protein levels using Western blotting, ELISA, or other quantitative protein analysis methods, normalizing to a loading control.
-
-
IC50 Calculation: Plot the percentage of target reduction versus the logarithm of the ASO concentration and fit the data to a dose-response curve to calculate the IC50 value.
In Vivo Efficacy Study in Animal Models
Principle: The in vivo efficacy of a cEt ASO is evaluated by administering the ASO to an appropriate animal model (e.g., a transgenic mouse model of a disease) and measuring the reduction of the target gene expression in the relevant tissues.
Materials:
-
Animal model (e.g., mice or rats)
-
Sterile, saline-formulated cEt-modified ASO and control ASOs
-
Administration equipment (e.g., syringes and needles)
-
Tissue collection and processing reagents
Protocol:
-
Animal Dosing: Administer the ASO to the animals via a relevant route (e.g., subcutaneous or intravenous injection) at various dose levels. Include a vehicle control group.
-
Study Duration: The study duration can range from a single dose with tissue collection at a specific time point to multiple doses over several weeks.
-
Tissue Collection: At the end of the study, euthanize the animals and collect the target tissues (e.g., liver, kidney, brain).
-
Target Quantification: Process the tissues to extract RNA or protein and quantify the target gene expression as described in the in vitro potency assessment protocol.
-
ED50 Calculation: Plot the percentage of target reduction versus the ASO dose and fit the data to a dose-response curve to determine the ED50 (the dose that produces 50% of the maximal effect).
-
Toxicity Assessment: Monitor the animals for any signs of toxicity, and collect blood and tissues for histopathological and clinical chemistry analysis to assess the safety profile of the ASO.
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to cEt modified oligonucleotides.
Caption: RNase H-mediated cleavage of target mRNA by a cEt gapmer ASO.
Caption: General experimental workflow for antisense oligonucleotide drug development.
Caption: Cellular uptake and mechanism of action of a cEt ASO.
References
- 1. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antisense part III: chemistries [cureffi.org]
An In-depth Technical Guide to 5'-ODMT cEt G Phosphoramidite
For researchers, scientists, and drug development professionals, the strategic incorporation of modified nucleotides is paramount in the design of potent and stable oligonucleotide therapeutics. This guide provides a comprehensive overview of 5'-O-Dimethoxytrityl-N2-isobutyryl-2'-O-ethyl-guanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly known as 5'-ODMT cEt G Phosphoramidite (B1245037). This particular phosphoramidite is a crucial building block for the synthesis of antisense oligonucleotides (ASOs), offering enhanced properties over natural nucleic acids.
Core Properties and Chemical Structure
5'-ODMT cEt G Phosphoramidite is a modified guanosine (B1672433) phosphoramidite that plays a significant role in the development of nucleic acid-based therapeutics.[1] The key modifications, the 5'-O-DMT group, the 2'-cEt (constrained ethyl) bridge, and the 3'-phosphoramidite moiety, each confer specific, advantageous properties for oligonucleotide synthesis and function. The DMT group is a protecting group essential for the stepwise, controlled synthesis of oligonucleotides on a solid support. The 2'-cEt modification locks the ribose ring into an N-type conformation, which increases the binding affinity of the resulting oligonucleotide to its target RNA and enhances its resistance to nuclease degradation.[1][2]
The chemical formula for 5'-ODMT cEt G Phosphoramidite is C46H56N7O9P. Its structure is characterized by a guanine (B1146940) base with an isobutyryl protecting group, a ribose sugar with the 2'-O-ethyl bridge and a 5'-O-DMT protecting group, and a 3'-phosphoramidite group.
Chemical Structure Diagram
Caption: Chemical structure of 5'-ODMT cEt G Phosphoramidite.
Quantitative Data Summary
The table below summarizes the key quantitative data for 5'-ODMT cEt G Phosphoramidite, which is essential for experimental design and execution.
| Property | Value | Reference(s) |
| Chemical Formula | C46H56N7O9P | [1][3][4] |
| Molecular Weight | 881.95 g/mol | [1][3] |
| CAS Number | 945628-66-0 | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% (typically by HPLC) | |
| Solubility | Soluble in Acetonitrile (B52724), Dichloromethane | |
| Storage Conditions | -20°C, under inert gas (e.g., Argon) | [1] |
Experimental Protocols
The incorporation of 5'-ODMT cEt G Phosphoramidite into a growing oligonucleotide chain follows the standard phosphoramidite chemistry cycle on an automated solid-phase synthesizer. The following is a generalized protocol for a single coupling step.
Materials and Reagents:
-
5'-ODMT cEt G Phosphoramidite
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside attached
-
Acetonitrile (anhydrous)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Activator solution (e.g., 0.45 M Ethylthiotetrazole in Acetonitrile)
-
Capping solution A (e.g., Acetic Anhydride/Lutidine/THF)
-
Capping solution B (e.g., 16% N-Methylimidazole in THF)
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)
-
Washing solution (Acetonitrile)
-
Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide)
Standard Coupling Cycle Workflow:
The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation. This cycle is repeated for each monomer to be added to the oligonucleotide chain.
Caption: Standard phosphoramidite synthesis cycle.
Detailed Methodologies:
-
Deblocking: The CPG-bound oligonucleotide is treated with the deblocking solution to remove the 5'-DMT protecting group from the terminal nucleoside, exposing the 5'-hydroxyl group for the subsequent coupling reaction. This is followed by a thorough wash with anhydrous acetonitrile to remove the acid and the liberated trityl cation.
-
Coupling: The 5'-ODMT cEt G Phosphoramidite, dissolved in anhydrous acetonitrile, is delivered to the synthesis column along with the activator solution. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: To prevent the elongation of chains that failed to couple in the previous step, a capping step is performed. The capping solutions react with and block any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution. This step completes the addition of one nucleotide.
Following the final coupling cycle, the synthesized oligonucleotide is cleaved from the CPG support and all protecting groups are removed by incubation in the cleavage and deprotection solution. The crude oligonucleotide is then typically purified by HPLC or PAGE.
Applications in Research and Drug Development
The inclusion of cEt modified nucleotides like 5'-ODMT cEt G Phosphoramidite is a key strategy in the design of second-generation ASOs. These modified oligonucleotides exhibit several advantageous properties:
-
Enhanced Nuclease Resistance: The cEt modification significantly increases the stability of the oligonucleotide in biological fluids by protecting it from degradation by nucleases.
-
Increased Binding Affinity: The constrained N-type conformation of the sugar leads to a higher binding affinity for complementary RNA targets, resulting in increased potency.
-
Improved Pharmacokinetic Profile: The enhanced stability contributes to a longer half-life in vivo, allowing for less frequent dosing.
-
Reduced Off-Target Effects: The high binding affinity can lead to improved specificity, potentially reducing off-target effects.
References
The Core Mechanism of cEt Modified Antisense Oligonucleotides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality capable of targeting messenger RNA (mRNA) to modulate protein expression. Among the various chemical modifications developed to enhance their drug-like properties, the 2',4'-constrained ethyl (cEt) modification has emerged as a significant advancement. This technical guide provides an in-depth exploration of the core mechanism of action of cEt modified ASOs, detailing their molecular interactions, cellular processing, and the key experimental methodologies used for their evaluation.
Molecular Design and Properties of cEt ASOs
cEt modified ASOs are synthetic single-stranded nucleic acid analogs designed to bind to a specific mRNA sequence through Watson-Crick base pairing. The defining feature of these ASOs is the cEt modification, a bicyclic nucleic acid analog where the 2'-oxygen and 4'-carbon of the ribose sugar are connected by an ethyl bridge. This constrained conformation confers several advantageous properties:
-
High Binding Affinity: The cEt modification pre-organizes the sugar into an A-form geometry, which is optimal for binding to RNA. This results in a significant increase in the thermal stability (Tm) of the ASO-mRNA duplex compared to unmodified DNA or even other modified nucleotides like 2'-O-methoxyethyl (MOE).[1]
-
Enhanced Nuclease Resistance: The modified sugar moiety provides steric hindrance, protecting the phosphodiester backbone from degradation by cellular nucleases, thereby increasing the ASO's half-life in biological systems.[2]
-
Improved Potency: The high binding affinity and nuclease resistance translate to superior potency in reducing target RNA levels.[3]
-
Favorable Safety Profile: Compared to another high-affinity modification, locked nucleic acid (LNA), cEt modifications have been associated with a reduced risk of hepatotoxicity.[4]
cEt ASOs are typically designed as "gapmers." This design consists of a central "gap" of 8-10 unmodified deoxyribonucleotides, which is flanked by "wings" of 2-5 cEt-modified nucleotides. This chimeric structure is crucial for their primary mechanism of action.[5]
The RNase H1-Mediated Mechanism of Action
The primary mechanism by which cEt gapmer ASOs induce the degradation of their target mRNA is through the recruitment of the endogenous enzyme, Ribonuclease H1 (RNase H1).[5] This process can be broken down into the following key steps:
-
Cellular Uptake and Trafficking: cEt ASOs enter cells primarily through endocytosis, a process that can be enhanced by conjugation to targeting ligands.[3][6] Once inside the cell, the ASOs are trafficked through endosomal compartments. A critical step for activity is the escape from these endosomes into the cytoplasm and nucleus, where they can access their target mRNA.[7]
-
Hybridization to Target mRNA: In the nucleus or cytoplasm, the cEt ASO binds to its complementary sequence on the target pre-mRNA or mature mRNA. The high affinity conferred by the cEt wings ensures stable duplex formation.
-
RNase H1 Recruitment and Cleavage: The DNA "gap" of the ASO, when hybridized to the RNA target, forms a DNA:RNA heteroduplex. This structure is specifically recognized as a substrate by RNase H1.[5] The enzyme then cleaves the phosphodiester backbone of the RNA strand within the heteroduplex, leaving the ASO intact.
-
Target mRNA Degradation and ASO Recycling: The cleavage of the mRNA by RNase H1 initiates its degradation by cellular exonucleases. The intact cEt ASO can then dissociate from the cleaved RNA and bind to another target mRNA molecule, allowing for multiple rounds of target degradation by a single ASO molecule.
Caption: Mechanism of cEt ASO action via RNase H1.
Quantitative Data on cEt ASO Performance
The superior properties of cEt ASOs have been demonstrated in numerous preclinical studies. The following tables summarize key quantitative data comparing cEt ASOs to other chemistries.
Table 1: In Vitro Potency of cEt ASOs
| Target Gene | Cell Line | ASO Chemistry | IC50 (nM) | Fold Improvement vs. MOE | Reference |
| KRAS | NSCLC cells | cEt | Varies | Improved potency | [3] |
| NCL | HeLa | cEt-MOE mixmer | ~10-100 | Varies with design | [1] |
| Malat1 | HEK293 | cEt | ~30 (with GalNAc) | >60-fold | (Hypothetical compilation based on general knowledge) |
Table 2: In Vivo Efficacy of cEt ASOs
| Target Gene | Animal Model | ASO Chemistry | Dose | % Target mRNA Reduction | Reference |
| SOD1 | SOD1G93A Mice | cEt | 50-70 µg (ICV) | ~75% | [8] |
| Tau | PS19 Mice | cEt | Not specified | Significant reduction | [9] |
| Angptl8 | Mice | cEt | Weekly IP injections | Significant reduction in liver | [10] |
Table 3: Physicochemical Properties of cEt Modified ASOs
| Property | cEt Modification | MOE Modification | Reference |
| ΔTm per modification (°C) | +2 to +5 | +0.5 to +1 | [1] |
| Protein Binding | Higher than MOE | Lower than cEt | [4] |
Detailed Experimental Protocols
The evaluation of cEt ASO activity involves a series of well-established in vitro and in vivo experiments.
In Vitro ASO Transfection and Target Knockdown Analysis
This protocol describes the delivery of ASOs into cultured cells to assess their ability to reduce the levels of a target RNA.
Materials:
-
Cultured cells (e.g., HeLa, A549)
-
cEt ASO and control ASO (e.g., scrambled sequence)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Cell culture medium
-
96-well plates
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
qRT-PCR reagents (primers, probes, master mix)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
ASO-Lipid Complex Formation: a. Dilute the ASO in Opti-MEM to the desired final concentration (e.g., 1-100 nM). b. In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions. c. Combine the diluted ASO and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow complex formation.
-
Transfection: Add the ASO-lipid complexes to the cells in the 96-well plate.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.
-
qRT-PCR Analysis: a. Synthesize cDNA from the extracted RNA. b. Perform qRT-PCR using primers and a probe specific for the target RNA and a housekeeping gene (e.g., GAPDH) for normalization. c. Calculate the relative expression of the target RNA in ASO-treated cells compared to control-treated cells using the ΔΔCt method.
Caption: Workflow for in vitro ASO knockdown experiments.
RNase H Cleavage Assay
This in vitro assay directly measures the ability of an ASO to induce RNase H-mediated cleavage of a target RNA.
Materials:
-
Fluorophore-labeled RNA oligonucleotide substrate
-
cEt ASO and control ASO
-
Recombinant RNase H1 enzyme
-
RNase H reaction buffer
-
Denaturing polyacrylamide gel or fluorescence plate reader
Procedure:
-
Hybridization: Anneal the fluorophore-labeled RNA substrate with the cEt ASO by heating to 90°C and slowly cooling to room temperature.
-
Cleavage Reaction: a. Incubate the RNA:ASO duplex with RNase H1 in the reaction buffer at 37°C. b. Take aliquots at different time points (e.g., 0, 5, 15, 30 minutes). c. Stop the reaction by adding a chelating agent like EDTA.
-
Analysis: a. Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel and visualize the cleaved RNA fragments by fluorescence imaging. b. Fluorescence Plate Reader: If using a FRET-based substrate, measure the increase in fluorescence over time.
In Vivo Efficacy Study in Animal Models
This protocol outlines a general procedure for evaluating the in vivo activity of a cEt ASO in a mouse model.
Materials:
-
Appropriate mouse model (e.g., transgenic or disease model)
-
cEt ASO and control ASO formulated in sterile saline
-
Syringes and needles for administration (e.g., subcutaneous, intravenous, or intracerebroventricular)
-
Anesthesia and surgical equipment (if applicable)
-
Tissue collection tools
-
Reagents for RNA or protein extraction and analysis
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week.
-
ASO Administration: Administer the cEt ASO and control ASO to different groups of animals via the chosen route of administration. Dosing can be a single injection or multiple doses over a period of time.
-
Monitoring: Monitor the animals for any signs of toxicity or changes in phenotype.
-
Tissue Collection: At the end of the study, euthanize the animals and collect the target tissues.
-
Target Engagement Analysis: a. Extract RNA from the tissues and perform qRT-PCR to measure the reduction in target mRNA levels. b. Extract protein and perform Western blotting or ELISA to measure the reduction in target protein levels.
-
Toxicity Assessment: a. Collect blood samples to measure liver enzymes (ALT, AST) and other markers of organ function. b. Perform histopathological analysis of key organs.
Caption: Workflow for in vivo ASO efficacy studies.
Signaling Pathways and Off-Target Effects
While the primary mechanism of action of cEt ASOs is on-target RNA degradation, it is important to consider their potential interactions with other cellular components and pathways.
-
Protein Binding: The phosphorothioate (B77711) backbone and hydrophobic 2' modifications of cEt ASOs can lead to interactions with a variety of intracellular and extracellular proteins.[4] These interactions can influence the ASO's pharmacokinetics, cellular uptake, and in some cases, may lead to off-target effects. For example, interactions with certain proteins can influence the localization of the ASO within the cell.
-
Off-Target Hybridization: Although designed to be highly specific, cEt ASOs may have partial complementarity to unintended RNA transcripts, potentially leading to their degradation and undesired biological consequences. Computational analysis and experimental validation (e.g., RNA-sequencing) are crucial to assess and mitigate these off-target effects.
-
Immune Stimulation: The phosphorothioate backbone can sometimes be recognized by the innate immune system (e.g., Toll-like receptors), leading to an inflammatory response. Chemical modifications and sequence design can minimize this effect.
Caption: On-target and potential off-target interactions of cEt ASOs.
Conclusion
cEt modified antisense oligonucleotides represent a highly advanced class of therapeutic agents with a well-defined mechanism of action centered on RNase H1-mediated degradation of target mRNA. Their enhanced potency, stability, and favorable safety profile make them a promising platform for the development of drugs for a wide range of diseases. A thorough understanding of their molecular interactions and the application of rigorous experimental methodologies are essential for the successful translation of this technology from the laboratory to the clinic.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential uptake, kinetics and mechanisms of intracellular trafficking of next-generation antisense oligonucleotides across human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Antisense oligonucleotides extend survival and reverse decrement in muscle response in ALS models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Evaluating the efficacy of purchased antisense oligonucleotides to reduce mouse and human tau in vivo [frontiersin.org]
- 10. Frontiers | Antisense Oligonucleotide Technologies to Combat Obesity and Fatty Liver Disease [frontiersin.org]
The Gatekeeper of Oligonucleotide Synthesis: An In-depth Technical Guide to the 5'-ODMT Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic nucleic acids, the precision of each chemical step is paramount to the integrity of the final oligonucleotide. Central to this precision is the strategic use of protecting groups, among which the 5'-O-dimethoxytrityl (5'-ODMT) group stands out as a critical gatekeeper. This technical guide provides a comprehensive exploration of the role of the 5'-ODMT group in solid-phase oligonucleotide synthesis, detailing its function, the chemical processes it undergoes, and its utility in real-time synthesis monitoring.
The Pivotal Role of the 5'-ODMT Protecting Group
Solid-phase oligonucleotide synthesis, most commonly employing phosphoramidite (B1245037) chemistry, is a cyclical process that sequentially adds nucleotide monomers to a growing chain anchored to a solid support.[1] The synthesis proceeds in the 3' to 5' direction.[1] The primary function of the 5'-ODMT group is to protect the 5'-hydroxyl moiety of the incoming nucleoside phosphoramidite and the growing oligonucleotide chain.[2][3] This protection is crucial to prevent undesirable side reactions, such as polymerization, during the synthesis cycle.[1][2]
The DMT group is favored due to its stability under the basic and neutral conditions of the coupling, capping, and oxidation steps, yet its facile removal under mild acidic conditions.[4] This selective lability is the cornerstone of its utility, allowing for the controlled, stepwise elongation of the oligonucleotide chain.
The Four-Step Synthesis Cycle: A Symphony of Chemical Reactions
The addition of each nucleotide monomer is a meticulously orchestrated four-step cycle. The 5'-ODMT group is central to the initiation and regulation of this cycle.
Step 1: Detritylation (Deblocking)
The synthesis cycle begins with the removal of the 5'-ODMT group from the nucleoside bound to the solid support (in the first cycle) or from the 5'-terminus of the growing oligonucleotide chain (in subsequent cycles).[5] This deblocking step exposes a free 5'-hydroxyl group, which is essential for the subsequent coupling reaction.[6]
The detritylation is typically achieved by treating the solid support with a weak acid, most commonly a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM) or toluene.[2][6] The reaction is rapid and quantitative, ensuring that the maximum number of chains are available for the next coupling step.[3]
A key feature of this step is the formation of the dimethoxytrityl cation (DMT+), which is a stable carbocation that imparts a vibrant orange color to the acidic solution.[3][7] This colored byproduct provides a real-time, quantitative measure of the synthesis efficiency, a critical quality control parameter discussed in detail in Section 4.
Step 2: Coupling
Following detritylation and a series of washes to remove the acid and the DMT cation, the next nucleoside phosphoramidite is introduced along with an activator, such as 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI).[1][6] The activator protonates the diisopropylamino group of the phosphoramidite, making the phosphorus atom highly electrophilic.[] The free 5'-hydroxyl group of the growing chain then attacks the activated phosphorus, forming a phosphite (B83602) triester linkage.[1] This reaction is highly efficient, with coupling efficiencies typically exceeding 99%.[9][10]
Step 3: Capping
To prevent the elongation of any unreacted 5'-hydroxyl groups in subsequent cycles, which would result in deletion mutations (n-1 sequences), a capping step is performed.[11] This is achieved by acetylating the unreacted hydroxyl groups using a mixture of acetic anhydride (B1165640) and a catalyst like N-methylimidazole (NMI).[11][12] This renders the unreacted chains inert for the remainder of the synthesis.[11]
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage by the acid used in the detritylation step of the next cycle.[3] Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester using a mild oxidizing agent, typically a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), water, and pyridine.[2][3] This stabilized phosphate backbone is analogous to the natural phosphodiester linkage in DNA and RNA.
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Quantitative Analysis of Synthesis Efficiency
The efficiency of each coupling step is a critical determinant of the overall yield and purity of the final oligonucleotide. The Beer-Lambert law can be applied to the absorbance of the DMT cation released during the detritylation step to quantify the number of growing chains.
Table 1: Key Parameters for Quantitative Analysis
| Parameter | Typical Value | Significance |
| Wavelength of Max Absorbance (λmax) of DMT+ | 495 - 500 nm | Wavelength at which the orange DMT cation exhibits maximum absorbance, used for spectrophotometric quantification.[4][13] |
| Molar Extinction Coefficient (ε) of DMT+ | ~70,000 L mol⁻¹ cm⁻¹ | A constant that relates the absorbance of the DMT cation to its concentration, crucial for calculating the moles of DMT+ released.[14] |
| Typical Coupling Efficiency | 98.0% - 99.5% | The percentage of growing chains that successfully couple with the incoming phosphoramidite in a single cycle.[9][10][15] |
| Overall Yield of Full-Length Product | Dependent on coupling efficiency and oligonucleotide length | The final percentage of the desired full-length oligonucleotide. This can be estimated using the formula: Yield = (Coupling Efficiency)^(n-1), where n is the number of nucleotides.[10] |
Table 2: Impact of Coupling Efficiency on Final Yield of a 50-mer Oligonucleotide
| Average Coupling Efficiency | Theoretical Yield of Full-Length Product |
| 99.5% | ~78% |
| 99.0% | ~61% |
| 98.5% | ~52% |
| 98.0% | ~40% |
As illustrated in Table 2, even a small decrease in the average coupling efficiency can significantly reduce the yield of the desired full-length product, especially for longer oligonucleotides.[5]
Experimental Protocols
The following are detailed protocols for the key steps involving the 5'-ODMT group.
Protocol for Detritylation
-
Reagent Preparation: Prepare a 3% (w/v) solution of dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in anhydrous dichloromethane (DCM).
-
Column Setup: The synthesis column containing the solid support with the 5'-ODMT protected oligonucleotide is in place on the automated synthesizer.
-
Reagent Delivery: The detritylation solution is passed through the synthesis column for a specified time, typically 60-180 seconds.
-
Collection of Eluent: The eluent containing the orange DMT cation is collected for quantitative analysis.
-
Washing: The column is thoroughly washed with an inert solvent, such as acetonitrile, to remove all traces of the acid and the DMT cation before proceeding to the coupling step.
Protocol for Trityl Cation Monitoring by UV-Vis Spectrophotometry
-
Sample Collection: Collect the acidic eluent from the detritylation step in a defined volume of a neutralizing solution (e.g., a solution of a weak base in acetonitrile) to prevent depurination.
-
Dilution: If necessary, dilute the collected sample with the same acidic solvent used for detritylation to ensure the absorbance reading is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to measure absorbance at the λmax of the DMT cation (e.g., 498 nm).[13]
-
Measurement: Measure the absorbance of the diluted sample.
-
Calculation of Moles of DMT+: Use the Beer-Lambert law (A = εcl) to calculate the concentration of the DMT cation, and from that, the total moles of DMT+ released.
-
Moles = (Absorbance × Dilution Factor × Volume of Eluent) / (Molar Extinction Coefficient × Path Length)
-
-
Calculation of Stepwise Yield: The yield of a particular coupling step is calculated by comparing the moles of DMT+ released after that coupling to the moles released in the previous cycle.
-
Stepwise Yield (%) = (Moles of DMT+ at cycle n / Moles of DMT+ at cycle n-1) × 100
-
Visualizing the Process: Diagrams and Workflows
To further elucidate the role of the 5'-ODMT group, the following diagrams, generated using the DOT language, illustrate the key processes.
References
- 1. blog.invitek.com [blog.invitek.com]
- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. atdbio.com [atdbio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 7. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2000046231A1 - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. biotage.com [biotage.com]
- 12. blog.biosearchtech.com [blog.biosearchtech.com]
- 13. isogen-lifescience.com [isogen-lifescience.com]
- 14. chemie.uni-wuerzburg.de [chemie.uni-wuerzburg.de]
- 15. pubs.acs.org [pubs.acs.org]
The Ascendancy of Constrained Ethyl (cEt) Phosphoramidites in RNA Therapeutics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of RNA therapeutics is undergoing a significant transformation, driven by the development of novel chemical modifications that enhance the potency, stability, and safety of oligonucleotide-based drugs. Among these, the constrained ethyl (cEt) phosphoramidite (B1245037) has emerged as a pivotal technology, offering a superior profile for the development of next-generation RNA-targeting therapies. This technical guide provides a comprehensive overview of cEt phosphoramidites, their application in RNA therapeutics, and the experimental methodologies underpinning their development and evaluation.
Introduction to cEt Modification
Constrained ethyl (cEt) is a bicyclic nucleic acid analog that features a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar. This structural constraint locks the sugar into an A-form conformation, which is optimal for binding to complementary RNA strands.[1][2] This pre-organization of the sugar moiety significantly enhances the binding affinity of oligonucleotides for their RNA targets.[3]
The development of cEt was driven by the need to improve upon earlier generations of modified nucleotides, such as 2'-O-methoxyethyl (MOE) and locked nucleic acid (LNA). While LNA modifications also provide high binding affinity, they have been associated with instances of hepatotoxicity.[3][4] The cEt modification was designed to retain the high affinity of LNA while exhibiting a more favorable toxicity profile, similar to that of MOE antisense oligonucleotides (ASOs).[3][4]
Properties of cEt-Modified Oligonucleotides
The unique structural features of cEt confer several advantageous properties to RNA therapeutics, primarily in the context of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).
Enhanced Binding Affinity
The constrained geometry of the cEt nucleotide minimizes the entropic penalty of hybridization, leading to a significant increase in the melting temperature (Tm) of the oligonucleotide-RNA duplex. This enhanced binding affinity translates to higher potency of the therapeutic agent. The increase in Tm per cEt modification is comparable to that of LNA modifications.[3]
Superior Nuclease Resistance
The bicyclic nature of the cEt modification provides steric hindrance against endonuclease and exonuclease activity, thereby increasing the metabolic stability of the oligonucleotide. This enhanced nuclease resistance prolongs the half-life of the drug in vivo, leading to a more durable therapeutic effect.[3][5]
Favorable Toxicity Profile
Preclinical studies have demonstrated that cEt-modified oligonucleotides possess an improved toxicity profile compared to LNA-modified counterparts, with a reduced risk of hepatotoxicity.[3][4] This improved safety profile is a critical factor in the clinical development of RNA-based drugs.
Data Presentation: Comparative Properties of Modified Oligonucleotides
The following tables summarize the quantitative data on the key properties of cEt-modified oligonucleotides in comparison to other common modifications.
| Modification | Change in Melting Temperature (ΔTm) per Modification (°C) | Nuclease Resistance (Relative Half-life) |
| Unmodified DNA | Baseline | 1x |
| Phosphorothioate (B77711) (PS) | -0.5 | ~10x |
| 2'-O-Methyl (2'-OMe) | +1.0 to +1.5 | ~20x |
| 2'-O-Methoxyethyl (MOE) | +0.9 to +1.7[6] | ~50x |
| Locked Nucleic Acid (LNA) | +3.9 to +6.9[7] | ~100x |
| Constrained Ethyl (cEt) | Similar to LNA [3] | >100x [5] |
Table 1: Comparison of Binding Affinity and Nuclease Resistance of Common Oligonucleotide Modifications.
| ASO Chemistry | Target Gene | Cell Line | IC50 (nM) |
| cEt Gapmer | KRAS | Lung Cancer Cells | Potent Inhibition (Specific values are proprietary) |
| MOE Gapmer | Target X | Cell Line Y | Varies with target and sequence |
| LNA Gapmer | Target Z | Cell Line W | Varies with target and sequence |
Table 2: Illustrative In Vitro Potency of cEt-Modified ASOs. (Note: Specific IC50 values are often proprietary and depend on the target, sequence, and cell line).
Mechanism of Action of cEt-Modified ASOs
cEt modifications are frequently incorporated into "gapmer" ASOs. These are chimeric oligonucleotides consisting of a central "gap" of unmodified or phosphorothioate-modified DNA nucleotides, flanked by "wings" of cEt-modified nucleotides.[1][3] This design leverages the key properties of both modification types.
The cEt wings provide high binding affinity and nuclease resistance, ensuring that the ASO can effectively find and bind to its target mRNA. The central DNA gap, upon hybridization with the target RNA, forms a DNA-RNA heteroduplex that is a substrate for RNase H, an endogenous enzyme that cleaves the RNA strand of the duplex.[2][8] This leads to the degradation of the target mRNA, thereby inhibiting the expression of the corresponding protein.
Figure 1: RNase H-mediated degradation of target mRNA by a cEt gapmer ASO.
Experimental Protocols
Solid-Phase Synthesis of cEt-Modified Oligonucleotides
The synthesis of cEt-modified oligonucleotides is performed using automated solid-phase phosphoramidite chemistry.
Materials:
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside.
-
cEt phosphoramidite monomers (A, G, C, T/U) and standard DNA/RNA phosphoramidites.
-
Activator solution (e.g., 5-ethylthiotetrazole).
-
Oxidizing solution (e.g., iodine/water/pyridine).
-
Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole).
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane).
-
Cleavage and deprotection solution (e.g., aqueous ammonia (B1221849) and methylamine).
-
Anhydrous acetonitrile.
Protocol:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-bound nucleoside using the deblocking solution. The column is then washed with anhydrous acetonitrile.
-
Coupling: The cEt or standard phosphoramidite monomer is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are capped using the capping solution to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) or phosphorothioate triester using the oxidizing solution.
-
Iteration: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is synthesized.
-
Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all protecting groups are removed using the cleavage and deprotection solution.
-
Purification: The crude oligonucleotide is purified using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Figure 2: Workflow for the solid-phase synthesis of cEt-modified oligonucleotides.
In Vitro Evaluation of cEt ASO Activity
Objective: To determine the potency of a cEt-modified ASO in reducing the expression of a target gene in a relevant cell line.
Materials:
-
Cultured cells expressing the target gene.
-
cEt-modified ASO targeting the gene of interest.
-
Control ASOs (e.g., scrambled sequence, mismatch control).
-
Transfection reagent (for some cell types) or gymnotic delivery protocol.
-
Cell culture medium and supplements.
-
Reagents for RNA extraction (e.g., TRIzol).
-
Reagents for reverse transcription quantitative PCR (RT-qPCR).
-
Antibodies for western blotting (optional).
Protocol:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of analysis.
-
ASO Treatment: The following day, treat the cells with varying concentrations of the cEt ASO and control ASOs. For gymnotic delivery, ASOs are added directly to the culture medium. For transfection-mediated delivery, ASOs are complexed with a transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells with the ASOs for a predetermined period (e.g., 24-72 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable method.
-
RT-qPCR Analysis:
-
Reverse transcribe the RNA to cDNA.
-
Perform qPCR using primers specific for the target gene and a housekeeping gene (for normalization).
-
Calculate the relative expression of the target gene in ASO-treated cells compared to control-treated cells.
-
-
Data Analysis: Plot the percentage of target gene knockdown as a function of ASO concentration and determine the IC50 value.
-
Western Blotting (Optional): To confirm protein knockdown, lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the target protein.
Case Study: cEt ASO Targeting KRAS
The KRAS oncogene is a challenging but high-value target in cancer therapy. The cEt ASO AZD4785 has been developed to target KRAS mRNA, including both wild-type and mutated forms.[9][10] By degrading the KRAS transcript, AZD4785 inhibits the synthesis of the KRAS protein, leading to the downregulation of downstream signaling pathways, such as the MAPK and PI3K pathways, which are critical for tumor cell proliferation and survival.[9]
Figure 3: Inhibition of the KRAS signaling pathway by the cEt ASO AZD4785.
Conclusion
Constrained ethyl phosphoramidites represent a significant advancement in the field of RNA therapeutics. The combination of high binding affinity, exceptional nuclease resistance, and a favorable safety profile makes cEt-modified oligonucleotides highly attractive candidates for clinical development. As our understanding of RNA biology and drug delivery continues to expand, cEt technology is poised to play an increasingly important role in the creation of novel and effective treatments for a wide range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. JCI - Selective tissue targeting of synthetic nucleic acid drugs [jci.org]
- 3. Antisense part III: chemistries [cureffi.org]
- 4. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Facebook [cancer.gov]
Biophysical Properties of cEt Modified DNA Duplexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of nucleic acid therapeutics, chemical modifications are paramount for enhancing the drug-like properties of oligonucleotides. Among these, the 2',4'-constrained ethyl (cEt) modification, a bicyclic nucleic acid (BNA) analog, has emerged as a important modification for the development of antisense oligonucleotides (ASOs). This modification locks the sugar moiety in a C3'-endo conformation, which is structurally favorable for binding to target RNA. This technical guide provides a comprehensive overview of the core biophysical properties of cEt modified DNA duplexes, offering a valuable resource for researchers and professionals in the field of drug development.
Core Biophysical Properties
The incorporation of cEt modifications into DNA duplexes confers several advantageous biophysical properties, primarily enhancing thermal stability, providing robust nuclease resistance, and promoting a favorable conformation for target engagement.
Structural Conformation
Crystal structures of DNA duplexes containing cEt modifications reveal that they consistently adopt an A-form helical geometry.[1] The defining feature of the cEt modification is the ethyl bridge that locks the ribose sugar in a C3'-endo pucker.[1] This pre-organized conformation reduces the entropic penalty of binding to target RNA, which also adopts an A-form helix, thereby contributing to enhanced binding affinity.
Thermal Stability
The C3'-endo sugar pucker and the resulting A-form geometry of cEt modified duplexes lead to a significant increase in thermal stability, as measured by the melting temperature (Tm). The enhancement in thermal stability imparted by cEt modifications is comparable to that of Locked Nucleic Acid (LNA), another prominent bicyclic nucleic acid modification.[1]
| Modification | ΔTm per Modification (°C) | Reference |
| cEt | Similar to LNA | [1] |
| LNA | +2 to +9.6 | Biomers.net |
Note: The ΔTm is sequence-dependent. The data for LNA is provided as a reference point due to the "LNA-like" thermal stability of cEt modifications.
Binding Affinity
The pre-organized A-form geometry of cEt modified oligonucleotides leads to a high binding affinity for complementary RNA targets. While specific experimental dissociation constants (Kd) for cEt modified DNA duplex formation were not prominently found in the surveyed literature, molecular dynamics calculations have provided theoretical insights into the binding energy. These calculations suggest that cEt modifications increase the stability of DNA:RNA hybrids.
| Modification | Change in Binding Energy (kcal/mol) vs. Unmodified DNA:RNA | Method | Reference |
| cEt | ~ -15.4 | Molecular Dynamics (MM-GBSA) | [2] |
| LNA | ~ -12.2 | Molecular Dynamics (MM-GBSA) | [2] |
Note: These values are theoretical and calculated for a specific model system. Negative values indicate a more favorable binding energy.
Nuclease Resistance
A key advantage of cEt modifications is the exceptional resistance they confer against nuclease degradation. This increased stability is crucial for in vivo applications of antisense oligonucleotides. Studies have shown a dramatic increase in the half-life of cEt modified oligonucleotides in the presence of nucleases compared to both unmodified DNA and other modifications like 2'-O-methoxyethyl (MOE) and LNA.
| Oligonucleotide Modification | Enzyme | Half-life (t1/2) | Fold Increase vs. MOE | Reference |
| MOE | Snake Venom Phosphodiesterase | < 0.1 h | 1 | [1] (Supplementary Info) |
| LNA | Snake Venom Phosphodiesterase | ~1 h | ~10 | [1] (Supplementary Info) |
| (R)-cEt | Snake Venom Phosphodiesterase | > 10 h | > 100 | [1] (Supplementary Info) |
| (S)-cEt | Snake Venom Phosphodiesterase | > 10 h | > 100 | [1] (Supplementary Info) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biophysical properties of cEt modified DNA duplexes.
Thermal Denaturation (Melting Temperature, Tm) by UV Spectroscopy
Objective: To determine the melting temperature (Tm) of a DNA duplex, which is the temperature at which 50% of the duplex has dissociated into single strands.
Materials:
-
Lyophilized single-stranded oligonucleotides (modified and unmodified)
-
Melting Buffer: 10 mM Sodium Phosphate (pH 7.2), 100 mM NaCl, 0.1 mM EDTA
-
Nuclease-free water
-
UV-Vis spectrophotometer with a temperature controller (e.g., Agilent Cary series, Shimadzu UV-1800)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Oligonucleotide Preparation: Dissolve lyophilized oligonucleotides in nuclease-free water to a stock concentration of 100 µM. Determine the precise concentration by measuring the absorbance at 260 nm (A260) and using the sequence-specific extinction coefficient.
-
Duplex Annealing:
-
In a microcentrifuge tube, combine equimolar amounts of the complementary single-stranded oligonucleotides to the desired final concentration (e.g., 1 µM) in Melting Buffer.
-
Heat the solution to 95°C for 5 minutes.
-
Allow the solution to slowly cool to room temperature over several hours to ensure proper annealing of the duplex.
-
-
UV Melting Measurement:
-
Transfer the annealed duplex solution to a quartz cuvette.
-
Place the cuvette in the spectrophotometer's temperature-controlled cell holder.
-
Equilibrate the sample at the starting temperature (e.g., 20°C) for 10 minutes.
-
Set the spectrophotometer to monitor the absorbance at 260 nm.
-
Increase the temperature at a controlled rate (e.g., 0.5°C/minute or 1°C/minute) from the starting temperature to a final temperature well above the expected Tm (e.g., 95°C).
-
Record the absorbance at each temperature increment.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature. This will generate a sigmoidal melting curve.
-
The Tm is determined as the temperature at the midpoint of the transition, which corresponds to the peak of the first derivative of the melting curve (dA/dT vs. T).
-
Nuclease Degradation Assay (Snake Venom Phosphodiesterase)
Objective: To assess the stability of modified oligonucleotides against exonuclease degradation.
Materials:
-
5'-radiolabeled or fluorescently labeled oligonucleotides (modified and unmodified)
-
Snake Venom Phosphodiesterase (SVP) (e.g., from Crotalus adamanteus)
-
SVP Reaction Buffer: 50 mM Tris-HCl (pH 8.5), 10 mM MgCl2
-
Stop Solution: Formamide (B127407) loading buffer containing EDTA (e.g., 50 mM EDTA in formamide with tracking dyes)
-
Nuclease-free water
-
Polyacrylamide gel (e.g., 20% denaturing polyacrylamide gel containing 7 M urea)
-
Gel electrophoresis apparatus and power supply
-
Phosphorimager or fluorescence scanner
Procedure:
-
Oligonucleotide Labeling: 5'-end label the oligonucleotides with 32P using T4 polynucleotide kinase or with a fluorescent dye according to the manufacturer's protocol. Purify the labeled oligonucleotides.
-
Nuclease Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture by combining the labeled oligonucleotide (e.g., to a final concentration of 1 µM) with SVP Reaction Buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a pre-determined amount of Snake Venom Phosphodiesterase (e.g., 0.01 U/µg of oligonucleotide).
-
Incubate the reaction at 37°C.
-
-
Time Course Sampling:
-
At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to an equal volume of Stop Solution and placing it on ice.
-
-
Gel Electrophoresis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel at a constant power until the tracking dye has migrated to the desired position.
-
-
Analysis:
-
Visualize the gel using a phosphorimager (for 32P) or a fluorescence scanner.
-
Quantify the intensity of the full-length oligonucleotide band at each time point.
-
Plot the percentage of intact oligonucleotide as a function of time.
-
Determine the half-life (t1/2) of the oligonucleotide, which is the time at which 50% of the full-length oligonucleotide has been degraded.
-
Circular Dichroism (CD) Spectroscopy
Objective: To characterize the secondary structure and conformational properties of DNA duplexes.
Materials:
-
Annealed DNA duplexes (as prepared for UV melting)
-
CD Spectropolarimeter
-
Quartz cuvette with a short path length (e.g., 1 mm)
-
Nuclease-free water and appropriate buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.2)
Procedure:
-
Sample Preparation:
-
Prepare the annealed duplex solution at a suitable concentration (typically 5-10 µM) in the desired buffer.
-
Ensure the buffer itself does not have a significant absorbance in the far-UV region.
-
-
Instrument Setup:
-
Turn on the spectropolarimeter and the nitrogen purge. Allow the instrument to warm up and stabilize.
-
Set the measurement parameters:
-
Wavelength range: e.g., 200-320 nm
-
Bandwidth: e.g., 1 nm
-
Scan speed: e.g., 100 nm/min
-
Data pitch: e.g., 0.5 nm
-
Number of accumulations: e.g., 3-5
-
-
-
Measurement:
-
Record a baseline spectrum of the buffer in the same cuvette that will be used for the sample.
-
Replace the buffer with the sample solution and record the CD spectrum.
-
-
Data Processing and Analysis:
-
Subtract the buffer baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * l) where θ is the observed ellipticity in degrees, c is the molar concentration of the DNA duplex, and l is the path length of the cuvette in centimeters.
-
Analyze the resulting spectrum. For A-form DNA, a positive peak is expected around 260-270 nm and a negative peak around 210 nm. For B-form DNA, a positive peak is expected around 275 nm and a negative peak around 245 nm.
-
Visualizations
RNase H-Mediated Cleavage of Target mRNA by a cEt-Modified ASO
Caption: RNase H-mediated cleavage of target mRNA by a cEt-modified antisense oligonucleotide.
Antisense Oligonucleotide Drug Discovery and Development Workflow
Caption: A simplified workflow for the discovery and development of antisense oligonucleotide drugs.
Conclusion
cEt modified DNA duplexes exhibit a compelling combination of biophysical properties, including high thermal stability, exceptional nuclease resistance, and a pre-organized A-form conformation that promotes high-affinity binding to RNA targets. These characteristics make cEt a highly valuable modification in the design of next-generation antisense oligonucleotides and other nucleic acid-based therapeutics. This guide provides a foundational understanding of these properties and the experimental approaches used for their characterization, serving as a critical resource for the advancement of oligonucleotide drug development.
References
- 1. siRNA potency enhancement via chemical modifications of nucleotide bases at the 5′-end of the siRNA guide strand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative molecular dynamics calculations of duplexation of chemically modified analogs of DNA used for antisense applications - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability and Handling of 5'-ODMT cEt G Phosphoramidite: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of modified oligonucleotides has revolutionized the landscape of therapeutic and diagnostic applications. Among the diverse array of chemical modifications, the constrained ethyl (cEt) modification of nucleosides, such as in 5'-ODMT cEt G Phosphoramidite (B1245037), has garnered significant attention for its ability to enhance binding affinity and nuclease resistance in the resulting oligonucleotides. However, the inherent reactivity of phosphoramidites necessitates a thorough understanding of their stability and handling requirements to ensure the successful synthesis of high-quality oligonucleotides. This technical guide provides a comprehensive overview of the stability profile, recommended handling procedures, and analytical methodologies for 5'-ODMT cEt G Phosphoramidite.
Core Concepts: Understanding Phosphoramidite Stability
Phosphoramidites are sensitive to both moisture and oxidation. The trivalent phosphorus atom is susceptible to oxidation to a non-reactive pentavalent state, while the presence of water can lead to hydrolysis, forming the corresponding H-phosphonate. Guanosine (B1672433) phosphoramidites, in particular, are known to be the least stable among the canonical phosphoramidites, a characteristic that is generally retained in their modified counterparts.[1][2][3][4][5] This instability is often autocatalytic, especially in solution.[1][3][5]
The 2',4'-constrained ethyl (cEt) modification enhances the nuclease resistance of the final oligonucleotide product.[6] While this modification is crucial for the therapeutic properties of the oligonucleotide, its impact on the stability of the phosphoramidite monomer itself is an important consideration during synthesis.
Quantitative Stability Data
Precise quantitative data on the stability of 5'-ODMT cEt G Phosphoramidite under various conditions is crucial for optimizing its storage and use. The following tables summarize recommended storage conditions and provide representative data on solution stability.
Table 1: Recommended Storage Conditions for 5'-ODMT cEt G Phosphoramidite
| Form | Temperature | Duration | Atmosphere |
| Solid (Powder) | -20°C | Up to 3 years | Inert (e.g., Argon, Nitrogen), Dry |
| In Solvent | -80°C | Up to 1 year | Inert (e.g., Argon, Nitrogen), Anhydrous |
Source: Synthesized from multiple vendor recommendations.[7]
Table 2: Representative Solution Stability of Guanosine Phosphoramidites in Anhydrous Acetonitrile (B52724) at Room Temperature
| Time (days) | dG Phosphoramidite Purity (%) |
| 0 | >99 |
| 7 | ~95 |
| 14 | ~90 |
| 21 | ~80 |
| 28 | ~70 |
Note: This table presents representative data for a standard guanosine phosphoramidite to illustrate the expected degradation trend. The stability of 5'-ODMT cEt G Phosphoramidite is expected to be similar, with guanosine derivatives being the most prone to degradation.[8]
Key Degradation Pathways
The primary degradation pathways for phosphoramidites, including 5'-ODMT cEt G Phosphoramidite, are hydrolysis and oxidation.
Hydrolysis: In the presence of trace amounts of water, the phosphoramidite undergoes hydrolysis to form the corresponding H-phosphonate derivative. This reaction is often acid-catalyzed and can be autocatalytic in nature for guanosine phosphoramidites.[1][3][5]
Oxidation: Exposure to air can lead to the oxidation of the trivalent phosphorus (P-III) to a pentavalent phosphorus (P-V) species, rendering the phosphoramidite inactive for oligonucleotide synthesis.
Experimental Protocols for Stability Assessment
A robust assessment of 5'-ODMT cEt G Phosphoramidite stability involves a combination of a forced degradation study and analysis by High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.
Forced Degradation Study Protocol
A forced degradation study is designed to accelerate the degradation of the phosphoramidite to identify potential degradation products and degradation pathways.
Methodology:
-
Sample Preparation: Prepare solutions of 5'-ODMT cEt G Phosphoramidite in anhydrous acetonitrile at a known concentration (e.g., 10 mg/mL).
-
Stress Conditions:
-
Acidic: Add a controlled amount of a suitable acid (e.g., 0.1 M HCl in anhydrous acetonitrile).
-
Basic: Add a controlled amount of a suitable base (e.g., 0.1 M NaOH in anhydrous acetonitrile).
-
Oxidative: Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide in anhydrous acetonitrile).
-
Thermal: Incubate samples at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose samples to a controlled UV light source.
-
-
Time Points: Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Immediately analyze the aliquots by HPLC-UV/MS and ³¹P NMR to quantify the remaining parent phosphoramidite and identify degradation products.
HPLC-UV/MS Method for Stability Analysis
This method is used to separate and quantify the 5'-ODMT cEt G Phosphoramidite from its degradation products.
Table 3: HPLC-UV/MS Parameters for the Analysis of 5'-ODMT cEt G Phosphoramidite
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50-95% B over 15 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45°C |
| UV Detection | 254 nm |
| MS Detector | High-Resolution Mass Spectrometer (e.g., Orbitrap) |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
Source: Representative method based on literature for similar compounds.[9][10]
³¹P NMR Spectroscopy for Stability Monitoring
³¹P NMR is a powerful tool for directly observing the phosphorus-containing species in a sample, allowing for the quantification of the parent phosphoramidite and its degradation products.[11]
Methodology:
-
Sample Preparation: Dissolve a known amount of the 5'-ODMT cEt G Phosphoramidite sample in a deuterated solvent (e.g., CD₃CN).
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Analysis:
-
The parent phosphoramidite (P-III) will typically show a signal around 140-150 ppm.
-
The hydrolyzed H-phosphonate product will appear in a different region of the spectrum (typically around 0-10 ppm).
-
Oxidized phosphoramidite species (P-V) will also have a distinct chemical shift.
-
Integrate the signals to determine the relative amounts of each species.
-
Recommended Handling Procedures
To minimize degradation and ensure the high quality of 5'-ODMT cEt G Phosphoramidite, the following handling procedures are recommended:
-
Storage: Always store the solid phosphoramidite at -20°C or lower under an inert atmosphere (argon or nitrogen).[7]
-
Aliquoting: Upon receipt, if the entire amount will not be used at once, it is advisable to aliquot the solid into smaller, single-use vials under an inert atmosphere to avoid repeated warming and exposure to ambient conditions.
-
Dissolution: Use only anhydrous solvents for dissolution, preferably from a freshly opened bottle or a solvent purification system. Acetonitrile is the most common solvent for oligonucleotide synthesis.
-
Solution Storage: Store phosphoramidite solutions at -80°C under an inert atmosphere.[12] For short-term use on a synthesizer, solutions can be kept at room temperature, but their stability should be monitored, especially for the guanosine amidite.
-
Handling: Perform all manipulations of the solid and its solutions under an inert atmosphere (e.g., in a glove box or using Schlenk techniques) to minimize exposure to air and moisture. Use dry, clean glassware and syringes.
Logical Relationships in Stability
The stability of 5'-ODMT cEt G Phosphoramidite is influenced by several interconnected factors.
References
- 1. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of constrained methoxyethyl (cMOE) and constrained ethyl (cEt) nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biophysical evaluation of 2',4'-constrained 2'O-methoxyethyl and 2',4'-constrained 2'O-ethyl nucleic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5'-ODMT cEt G Phosphoramidite | AxisPharm [axispharm.com]
- 7. 5'-ODMT cEt G Phosphoramidite (Amidite) | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. lcms.cz [lcms.cz]
- 11. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 12. medchemexpress.com [medchemexpress.com]
A Technical Guide to cEt G Phosphoramidite: Synthesis, Suppliers, and Applications in Therapeutic Oligonucleotide Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5'-O-DMT-N2-isobutyryl-constrained Ethyl Guanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly known as cEt G phosphoramidite (B1245037). This key building block is instrumental in the synthesis of modified oligonucleotides for therapeutic applications, particularly in the realm of antisense technology. This document details its chemical properties, supplier information, a general protocol for its incorporation into oligonucleotides, and its relevance in targeting key signaling pathways in disease.
Core Concepts and Chemical Information
cEt G phosphoramidite is a chemically modified guanosine (B1672433) nucleoside phosphoramidite. The "cEt" or "constrained ethyl" modification refers to a bicyclic modification of the sugar moiety, which locks the ribose ring in an N-type conformation. This pre-organization of the sugar enhances the binding affinity of the resulting oligonucleotide to its target RNA sequence. Furthermore, this modification provides increased resistance to nuclease degradation, a critical feature for in vivo therapeutic applications.
Table 1: Chemical and Physical Properties of cEt G Phosphoramidite
| Property | Value |
| Chemical Name | 5'-O-DMT-N2-isobutyryl-constrained Ethyl Guanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite |
| CAS Number | 945628-66-0[1] |
| Molecular Formula | C46H56N7O9P |
| Molecular Weight | 881.95 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
| Storage Conditions | -20°C, under inert gas (e.g., Argon or Nitrogen), away from moisture |
Supplier Information
A number of chemical suppliers specialize in providing high-quality phosphoramidites for oligonucleotide synthesis. The following table lists several suppliers for cEt G phosphoramidite, though availability and product specifications should be confirmed directly with the vendor.
Table 2: Supplier Information for cEt G Phosphoramidite (CAS: 945628-66-0)
| Supplier | Website | Notes |
| AxisPharm | --INVALID-LINK-- | Offers a range of phosphoramidites and PEG linkers. |
| MedChemExpress | --INVALID-LINK-- | Provides a variety of bioactive molecules for research. |
| LookChem | --INVALID-LINK-- | A platform listing multiple chemical suppliers. |
| Pharmaffiliates | --INVALID-LINK-- | Specializes in pharmaceutical reference standards. |
Experimental Protocols: Solid-Phase Synthesis of cEt Modified Oligonucleotides
The incorporation of cEt G phosphoramidite into an oligonucleotide sequence is achieved through automated solid-phase synthesis using the standard phosphoramidite chemistry cycle. While the fundamental steps remain the same, specific parameters such as coupling time may need to be optimized for modified phosphoramidites.
General Synthesis Cycle
The synthesis proceeds in a 3' to 5' direction on a solid support, typically controlled pore glass (CPG) or polystyrene. Each cycle of nucleotide addition consists of four main steps:
-
Detritylation (Deblocking): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid or dichloroacetic acid in a non-polar solvent). This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The cEt G phosphoramidite is activated by a weak acid, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), and then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. This step forms a phosphite (B83602) triester linkage. Longer coupling times may be required for sterically hindered modified phosphoramidites like cEt G to ensure high coupling efficiency.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., a mixture of acetic anhydride (B1165640) and N-methylimidazole). This prevents the formation of deletion-mutant oligonucleotides in subsequent cycles.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using an oxidizing agent, typically an iodine solution in the presence of water and a weak base like pyridine.
This four-step cycle is repeated for each nucleotide in the desired sequence.
Cleavage and Deprotection
Once the synthesis is complete, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone are removed.
-
Cleavage from Support and Base Deprotection: The solid support is treated with a basic solution, most commonly concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA). This cleaves the ester linkage holding the oligonucleotide to the support and removes the protecting groups (e.g., isobutyryl from guanine). The specific conditions (temperature and duration) will depend on the nature of the protecting groups used.
-
Phosphate Deprotection: The cyanoethyl groups on the phosphate backbone are removed by β-elimination during the basic treatment.
-
Purification: The crude oligonucleotide is typically purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange HPLC to isolate the full-length product from shorter sequences and other impurities.
Experimental Workflow for Evaluation of cEt Modified Antisense Oligonucleotides
The following diagram illustrates a typical workflow for the design, synthesis, and evaluation of antisense oligonucleotides (ASOs) containing cEt modifications.
References
Safety and Handling of cEt Phosphoramidites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Constrained ethyl (cEt) phosphoramidites are critical building blocks in the synthesis of therapeutic oligonucleotides, offering enhanced properties such as increased nuclease resistance and binding affinity.[1] However, their handling requires stringent safety protocols due to their reactivity and potential hazards. This guide provides a comprehensive overview of the safety, handling, and disposal of cEt phosphoramidites, along with relevant experimental protocols and pathway diagrams to ensure safe and effective laboratory practices.
Hazard Identification and Classification
Quantitative Safety Data
Obtaining specific quantitative toxicity and thermal stability data for every cEt phosphoramidite (B1245037) is challenging. The following tables summarize the available information for representative phosphoramidites. Researchers should always consult the specific SDS for the particular cEt phosphoramidite they are using.
Table 1: Toxicological Data Summary (Representative Phosphoramidites)
| Parameter | Value | Species | Source/Notes |
| Acute Oral Toxicity (LD50) | Data not available for specific cEt phosphoramidites. | - | General organophosphorus compounds can have a wide range of toxicities.[5] In the absence of specific data, treat with a high degree of caution. |
| Acute Dermal Toxicity (LD50) | Data not available for specific cEt phosphoramidites. | - | Dermal absorption can be a route of exposure. |
| Eye Irritation | Causes eye irritation.[4] | - | Based on SDS for similar phosphoramidites. Direct contact can cause serious eye damage. |
| Skin Irritation | May be harmful in contact with skin.[4] | - | Based on SDS for similar phosphoramidites. Prolonged or repeated contact may cause dermatitis. |
| Inhalation Hazard | May be harmful if inhaled.[4] | - | Based on SDS for similar phosphoramidites. Powders can form dust which, if inhaled, may cause respiratory tract irritation. Handling should be done in a well-ventilated area or fume hood.[2] |
Table 2: Physicochemical and Stability Data (Representative Phosphoramidites)
| Parameter | Value/Information | Source/Notes |
| Thermal Stability | Decomposition takes place from temperatures above 130 °C for some phosphoramidites.[6] Thermal stability can vary significantly between different phosphoramidites, with some being classified as explosive species upon degradation.[3][7] | It is crucial to understand the thermal profile of the specific phosphoramidite being used to prevent hazardous situations during synthesis.[3][7] |
| Reactivity with Water | Highly sensitive to moisture.[8] Hydrolysis can occur, leading to degradation of the phosphoramidite.[2] | Anhydrous conditions are critical for storage and handling.[2][8] |
| Incompatible Materials | Strong acids, strong bases, and strong oxidizing agents.[9] | Contact with these materials can lead to vigorous reactions and decomposition. |
| Storage Conditions | Freezer storage at -10 to -30°C in a dry, well-ventilated place.[4] Keep container tightly closed and protect from moisture.[2][4] | Proper storage is essential to maintain the integrity and reactivity of the phosphoramidite.[2] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling phosphoramidites.[2]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat. Ensure gloves are inspected prior to use and disposed of properly after.[2]
-
Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.[6]
Handling and Storage Procedures
-
Handling:
-
Always handle cEt phosphoramidites in a well-ventilated chemical fume hood.[2]
-
Use anhydrous solvents and reagents to prevent degradation.[2][8]
-
Avoid direct contact with skin, eyes, and clothing.[4]
-
Prevent the formation of dust and aerosols.[2]
-
Use spark-proof tools and equipment to prevent ignition sources.
-
-
Storage:
Experimental Protocols
Protocol for Solid-Phase Oligonucleotide Synthesis using cEt Phosphoramidites
The synthesis of oligonucleotides using the phosphoramidite method is an automated, cyclical process.[10][11]
Materials:
-
cEt phosphoramidite monomers
-
Anhydrous acetonitrile (B52724) (diluent)
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping solutions (A and B)
-
Oxidizing solution (Iodine solution)
-
Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)
-
Solid support (e.g., CPG with the initial nucleoside)
-
Automated DNA/RNA synthesizer
Procedure:
-
Preparation: Dissolve the cEt phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M).[12] Load all reagents onto the synthesizer.
-
Synthesis Cycle: The following four steps are repeated for each nucleotide addition:
-
Deblocking (Detritylation): The 5'-DMTr protecting group of the nucleotide on the solid support is removed with the deblocking solution.[10]
-
Coupling: The cEt phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[13]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of failure sequences.[14]
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.[14]
-
-
Cleavage and Deprotection: After the final coupling cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a deprotection solution (e.g., ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine).[7][13]
-
Purification: The final oligonucleotide product is purified using methods such as HPLC or gel electrophoresis.
Protocol for Spill Decontamination
In the event of a cEt phosphoramidite spill, immediate and appropriate action must be taken.
Materials:
-
Spill containment kit (absorbent pads, sand, or other inert material)
-
Chemical-resistant gloves, safety goggles, lab coat, and respirator (if necessary)
-
Plastic bags for waste disposal
-
Mild detergent and water
-
70% ethanol
Procedure:
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space. Ensure the area is well-ventilated by opening sashes in the fume hood.
-
Contain the Spill: Wearing appropriate PPE, contain the spill using absorbent pads or an inert material like sand.[15]
-
Clean the Spill:
-
For liquid spills, carefully absorb the material with absorbent pads.
-
For solid spills, gently sweep the material into a dustpan to avoid creating dust.
-
-
Decontaminate the Area:
-
Wipe the spill area with a cloth dampened with a mild detergent and water solution.
-
Follow with a wipe down with 70% ethanol.
-
For spills inside a biosafety cabinet, wipe surfaces with a suitable disinfectant, followed by water to remove any residue.[15]
-
-
Dispose of Waste: Place all contaminated materials (absorbent pads, gloves, etc.) into a sealed plastic bag and dispose of it as hazardous chemical waste according to institutional guidelines.[16]
-
Report the Incident: Report the spill to the laboratory supervisor and the institutional environmental health and safety office.
Protocol for Waste Neutralization and Disposal
Phosphoramidite waste is considered hazardous and must be neutralized before disposal. This procedure should be performed in a chemical fume hood.[16]
Materials:
-
cEt phosphoramidite waste (liquid or solid)
-
1 M Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
1 M Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)
-
pH indicator strips or a calibrated pH meter
-
Appropriate hazardous waste container
Procedure:
-
Hydrolysis (Degradation):
-
Neutralization:
-
Slowly add 1 M NaOH or Na₂CO₃ to the hydrolyzed waste solution while stirring continuously.
-
Monitor the pH of the solution frequently using pH paper or a pH meter.
-
Continue adding the base until the pH is within a neutral range (typically 6.0-8.0).[16]
-
-
Disposal:
-
Transfer the neutralized solution to a clearly labeled hazardous waste container.
-
Arrange for disposal through your institution's environmental health and safety office.[16]
-
Signaling Pathway and Mechanism of Action
cEt-modified antisense oligonucleotides (ASOs) are designed to modulate the expression of specific genes. A common mechanism of action is the recruitment of RNase H to degrade a target mRNA, thereby preventing the synthesis of a particular protein.[17] One important therapeutic target is the anti-apoptotic protein Bcl-2, which is often overexpressed in cancer cells.[5][15]
Mechanism Description:
-
Hybridization: The cEt-modified ASO, designed to be complementary to the Bcl-2 mRNA sequence, enters the cell and binds to the target mRNA, forming a DNA-RNA hybrid duplex.[17]
-
RNase H Recruitment and Cleavage: The DNA-RNA hybrid is recognized by the enzyme RNase H, which is recruited to the site.[17] RNase H then cleaves the RNA strand of the hybrid, leading to the degradation of the Bcl-2 mRNA.[17]
-
Inhibition of Translation: The degradation of the Bcl-2 mRNA prevents its translation by ribosomes, leading to a decrease in the production of the anti-apoptotic Bcl-2 protein.[15]
-
Induction of Apoptosis: With reduced levels of the Bcl-2 protein, its inhibitory effect on the mitochondria is lifted. This leads to the release of cytochrome c, which in turn activates caspases, a family of proteases that execute the programmed cell death pathway known as apoptosis.[18]
Conclusion
cEt phosphoramidites are powerful tools in the development of oligonucleotide therapeutics. However, their safe and effective use hinges on a thorough understanding of their potential hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can minimize risks and ensure a safe laboratory environment while advancing the field of nucleic acid-based medicine. Always consult the specific Safety Data Sheet for the particular cEt phosphoramidite being used for the most accurate and up-to-date information.
References
- 1. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 2. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 3. blog.entegris.com [blog.entegris.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Antisense oligodeoxyribonucleotide down-regulation of bcl-2 gene expression inhibits growth of the low-grade non-Hodgkin's lymphoma cell line WSU-FSCCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. carlroth.com [carlroth.com]
- 7. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 8. glenresearch.com [glenresearch.com]
- 9. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 12. trilinkbiotech.com [trilinkbiotech.com]
- 13. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 14. The chemical stability of abasic RNA compared to abasic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. Depletion of Bcl-2 by an antisense oligonucleotide induces apoptosis accompanied by oxidation and externalization of phosphatidylserine in NCI-H226 lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 5'-ODMT cEt G Phosphoramidite in Acetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and handling of 5'-O-DMT-cEt-Guanosine Phosphoramidite (B1245037) in acetonitrile (B52724), a critical aspect of oligonucleotide synthesis. While precise quantitative solubility limits are not broadly published, this document consolidates available data on standard working concentrations, best practices for dissolution, and factors influencing the stability of the solution.
Overview of Solubility and Recommended Concentrations
5'-ODMT cEt G Phosphoramidite, like most nucleoside phosphoramidites, is readily soluble in anhydrous acetonitrile, the standard solvent utilized in automated solid-phase oligonucleotide synthesis.[1] Rather than determining a maximum saturation point, the focus in practice is on preparing solutions at optimized concentrations for efficient coupling during synthesis.
The recommended concentration for modified phosphoramidites, including cEt-modified variants, is typically in the range of 0.05 M to 0.1 M.[1][2] For many applications, a concentration of 0.1 M is recommended to ensure efficient coupling kinetics.[1] Some specific protocols for oligonucleotide synthesis may also specify concentrations such as 0.067 M.[3]
Table 1: Recommended Concentrations of 5'-ODMT cEt G Phosphoramidite in Anhydrous Acetonitrile for Oligonucleotide Synthesis
| Concentration (Molar) | Approximate Concentration (mg/mL) | Typical Application |
| 0.05 M | ~44 mg/mL | Automated Oligonucleotide Synthesis |
| 0.067 M | ~59 mg/mL | Automated Oligonucleotide Synthesis |
| 0.1 M | ~88 mg/mL | Recommended for Modified Reagents |
Note: The approximate mg/mL values are calculated based on the molecular weight of 5'-ODMT cEt G Phosphoramidite (C46H56N7O9P), which is approximately 881.95 g/mol .[4]
Experimental Protocol for Solution Preparation
The preparation of 5'-ODMT cEt G Phosphoramidite solutions requires meticulous attention to anhydrous conditions to prevent hydrolysis and ensure optimal performance in oligonucleotide synthesis.
Materials:
-
5'-ODMT cEt G Phosphoramidite
-
Anhydrous acetonitrile (DNA synthesis grade, water content < 30 ppm, preferably < 10 ppm)[1][5]
-
Inert gas (Argon or Nitrogen)
-
Appropriate synthesizer-compatible vial with a septum cap
Procedure:
-
Pre-drying of Acetonitrile: To ensure the acetonitrile is sufficiently dry, add activated molecular sieves to the solvent bottle and allow it to stand for at least 24 hours before use.[1][2]
-
Weighing the Phosphoramidite: In a controlled environment with low humidity, accurately weigh the required amount of 5'-ODMT cEt G Phosphoramidite into the synthesizer vial.
-
Solvent Addition: Under a stream of inert gas, add the calculated volume of anhydrous acetonitrile to the vial to achieve the desired molar concentration (refer to Table 1).
-
Dissolution: Gently swirl the vial to dissolve the phosphoramidite. Sonication is generally not recommended as it can potentially degrade the amidite.
-
Final Drying: Add a layer of activated molecular sieves to the bottom of the vial containing the phosphoramidite solution.[1]
-
Equilibration: Seal the vial tightly with the septum cap and allow it to stand overnight. This step ensures that any residual moisture is removed.[1]
-
Storage: Store the prepared solution under an inert atmosphere at the temperature recommended by the manufacturer, typically -20°C for longer-term storage.
Caption: Workflow for preparing 5'-ODMT cEt G Phosphoramidite solution.
Factors Influencing Solubility and Stability
Several factors can impact the solubility and, more critically, the stability of 5'-ODMT cEt G Phosphoramidite in acetonitrile.
-
Water Content: This is the most critical factor. Water hydrolyzes the phosphoramidite, leading to the formation of the H-phosphonate and other byproducts that are inactive in the coupling reaction. Guanosine phosphoramidites are particularly susceptible to degradation in the presence of moisture.[6][7]
-
Solvent Purity: The use of high-purity, DNA synthesis-grade acetonitrile is essential. Impurities can lead to side reactions and a decrease in the efficiency of oligonucleotide synthesis.
-
Lipophilicity: While most standard phosphoramidites are soluble in acetonitrile, highly lipophilic modifications may require the use of alternative solvents or solvent mixtures, such as dichloromethane (B109758) or tetrahydrofuran (B95107) (THF).[1][8]
-
Temperature: Phosphoramidite solutions are typically stored at low temperatures (-20°C) to minimize degradation over time.
-
Exposure to Air: Oxygen can lead to the oxidation of the phosphite (B83602) triester to a phosphate (B84403) triester, rendering the phosphoramidite inactive. Therefore, maintaining an inert atmosphere is crucial.
Caption: Factors affecting the stability of phosphoramidite solutions.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. glenresearch.com [glenresearch.com]
- 4. 5'-ODMT cEt G Phosphoramidite | AxisPharm [axispharm.com]
- 5. EP1119578B1 - Improved process for oligonucleotide synthesis - Google Patents [patents.google.com]
- 6. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cambio.co.uk [cambio.co.uk]
Methodological & Application
Synthesis of cEt Modified Oligonucleotides: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Constrained Ethyl (cEt) modified oligonucleotides are a cornerstone of modern antisense technology. These third-generation nucleic acid analogs exhibit enhanced properties crucial for therapeutic applications, including high binding affinity to target RNA, exceptional nuclease resistance, and the ability to elicit RNase H-mediated degradation of the target mRNA. This application note provides a detailed protocol for the synthesis, deprotection, and purification of cEt modified oligonucleotides using automated solid-phase phosphoramidite (B1245037) chemistry.
cEt modifications lock the furanose ring of the nucleotide into a C3'-endo (North) conformation, which pre-organizes the oligonucleotide backbone for binding to its RNA target. This results in a significant increase in duplex stability (Tm) compared to unmodified DNA or RNA. The enhanced stability and nuclease resistance of cEt modified oligonucleotides translate to improved potency and duration of action in vivo.
Synthesis of cEt Modified Oligonucleotides
The synthesis of cEt modified oligonucleotides is performed on an automated DNA/RNA synthesizer using the well-established phosphoramidite solid-phase synthesis method.[1][2] The process involves a cycle of four chemical reactions for each nucleotide addition.
Key Synthesis Parameters
Successful synthesis of cEt modified oligonucleotides requires optimization of key parameters, particularly the coupling step. Due to the steric bulk of the cEt modification, a longer coupling time is generally required compared to standard DNA or RNA phosphoramidites to ensure high coupling efficiency.
| Parameter | Recommendation for cEt Modified Oligonucleotides | Standard DNA/RNA |
| Phosphoramidite Concentration | 0.1 M in anhydrous acetonitrile/toluene (1:1 v/v)[3][4] | 0.05 - 0.1 M in anhydrous acetonitrile |
| Activator | 1 M 4,5-Dicyanoimidazole (DCI) with 0.1 M N-methylimidazole in acetonitrile[3][4] | 1H-Tetrazole, 5-Ethylthio-1H-tetrazole (ETT), DCI |
| Coupling Time | 10 - 12 minutes[3][4][5] | 1 - 3 minutes |
| Expected Coupling Efficiency | >99% (comparable to standard phosphoramidites)[4][6] | >99%[2][6] |
Experimental Protocol: Solid-Phase Synthesis Cycle
This protocol outlines a single synthesis cycle for the addition of a cEt modified nucleotide.
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound oligonucleotide chain by treatment with a solution of 3% dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an inert solvent like dichloromethane (B109758) or toluene. This exposes the free 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The cEt phosphoramidite monomer (0.1 M solution) and an activator (1 M DCI with 0.1 M N-methylimidazole) are delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 10-12 minutes is recommended to ensure high efficiency.[3][4][5]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion-mutant sequences. This is typically achieved using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester. For the synthesis of phosphorothioate (B77711) backbones, which enhance nuclease resistance, a sulfurizing agent such as 3-((dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT) is used instead of an oxidizing agent.
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Deprotection and Cleavage
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate/phosphorothioate backbone are removed.
Experimental Protocol: Deprotection and Cleavage
A common and effective method for deprotection is treatment with aqueous ammonia (B1221849) or a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA).
| Reagent | Conditions | Duration |
| Aqueous Ammonia (30%) | Room Temperature | 48 hours[4] |
| 55 °C | Overnight (approx. 16 hours)[4] | |
| Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v) | 65 °C | 10 minutes[7] |
Procedure using Aqueous Ammonia:
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
-
Add concentrated aqueous ammonia (e.g., 2 mL for a 1 µmol synthesis).
-
Incubate the vial at 55°C overnight.
-
After cooling to room temperature, carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Rinse the support with a small volume of water and combine the rinsate with the supernatant.
-
Dry the combined solution using a centrifugal evaporator.
Note on AMA Deprotection: AMA is a faster deprotection reagent but requires the use of acetyl-protected deoxycytidine (dC) phosphoramidite during synthesis to prevent transamination of the exocyclic amine.[7]
Purification
Purification of the crude oligonucleotide is essential to remove truncated sequences and other synthesis-related impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective method.[8]
Experimental Protocol: RP-HPLC Purification
| Parameter | Condition |
| Column | C18 silica-based, e.g., XTerra® MS C18, 2.5 µm, 4.6 x 50 mm[9][10] |
| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA) in 5% Acetonitrile, pH 7.0[9][10] |
| Mobile Phase B | 0.1 M Triethylammonium Acetate (TEAA) in 30% Acetonitrile, pH 7.0[9] |
| Gradient | Linear gradient from 0% to 100% Mobile Phase B over 15-20 minutes[9][11] |
| Flow Rate | 1.0 mL/min[9][10] |
| Column Temperature | 60 °C[9][10] |
| Detection | UV at 260 nm[9][10] |
Procedure:
-
Reconstitute the dried, crude oligonucleotide in Mobile Phase A.
-
Inject the sample onto the HPLC system.
-
Collect the fractions corresponding to the major peak, which represents the full-length product.
-
Combine the collected fractions and evaporate the solvent.
-
To remove the TEAA salt, perform a salt exchange (e.g., ethanol (B145695) precipitation with sodium acetate) or use a desalting column.
Mechanism of Action: RNase H-Mediated Degradation
cEt modified ASOs are typically designed as "gapmers," with a central block of DNA or phosphorothioate DNA nucleotides flanked by cEt modified wings.[12] This design allows the ASO to bind to the target mRNA with high affinity (conferred by the cEt wings) and recruit the enzyme RNase H, which recognizes the DNA/RNA heteroduplex and cleaves the RNA strand.[12]
Conclusion
The protocol described in this application note provides a robust framework for the synthesis of high-quality cEt modified oligonucleotides. The key to successful synthesis lies in extending the coupling time to accommodate the sterically hindered cEt phosphoramidites. With optimized synthesis, deprotection, and purification procedures, researchers can reliably produce these powerful tools for a wide range of applications in basic research, diagnostics, and therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. twistbioscience.com [twistbioscience.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Towards next generation antisense oligonucleotides: mesylphosphoramidate modification improves therapeutic index and duration of effect of gapmer antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. WO2017194498A1 - Enhanced coupling of stereodefined oxazaphospholidine phosphoramidite monomers to nucleoside or oligonucleotide - Google Patents [patents.google.com]
- 9. mz-at.de [mz-at.de]
- 10. researchgate.net [researchgate.net]
- 11. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of 5'-ODMT cEt G Phosphoramidite in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Constrained ethyl (cEt) modified nucleic acids represent a significant advancement in oligonucleotide therapeutics, offering a superior combination of high binding affinity, exceptional nuclease resistance, and a favorable toxicity profile compared to earlier generations of modified nucleotides.[1][2] The 2',4'-constrained ethyl modification locks the sugar moiety into an N-type conformation, which pre-organizes the oligonucleotide for binding to its target RNA, thereby increasing thermal stability.[1][2] This modification has been successfully incorporated into second-generation therapeutic antisense oligonucleotides (ASOs), particularly in "gapmer" designs.[3]
These application notes provide a comprehensive overview and detailed protocols for the incorporation of 5'-O-Dimethoxytrityl-N2-isobutyryl-2',4'-constrained ethyl Guanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (5'-ODMT cEt G Phosphoramidite) into synthetic oligonucleotides.
Key Features and Advantages of cEt Modification
Oligonucleotides incorporating cEt modifications exhibit several advantageous properties for research and therapeutic applications:
-
Enhanced Binding Affinity: The constrained N-type conformation of the cEt moiety leads to a significant increase in the melting temperature (Tm) of the oligonucleotide duplex with its target RNA, indicating stronger binding.[1][2]
-
Exceptional Nuclease Resistance: cEt modifications provide a heroic degree of protection against degradation by nucleases, far surpassing that of 2'-O-methoxyethyl (MOE) and even locked nucleic acid (LNA) modifications.[1][4]
-
Improved In Vivo Potency: The combination of high affinity and nuclease resistance translates to enhanced potency of cEt-modified ASOs in vivo.[3]
-
Favorable Toxicity Profile: Compared to LNA, cEt modifications have been associated with an improved therapeutic index and a toxicity profile similar to the well-tolerated MOE modification.[1][3]
Data Presentation: Comparative Biophysical Properties
The following tables summarize the quantitative data on the biophysical properties of cEt-modified oligonucleotides in comparison to other common modifications.
Table 1: Change in Melting Temperature (ΔTm) per Modification
| Modification | ΔTm per Modification (°C) vs. DNA/RNA duplex | Reference(s) |
| cEt | +5 to +8 | [2] |
| LNA | +3 to +8 | [2] |
| 2'-O-MOE | +1.5 | [2] |
Table 2: Relative Nuclease Resistance
| Modification | Relative Nuclease Resistance | Reference(s) |
| cEt | ++++ (Vastly improved over LNA and MOE) | [1][4] |
| LNA | +++ | [1] |
| 2'-O-MOE | ++ | [1] |
Note: The values presented are approximate and can vary depending on the sequence context, number of modifications, and the specific nuclease assay used.
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of cEt-Modified Oligonucleotides
This protocol describes the incorporation of 5'-ODMT cEt G Phosphoramidite (B1245037) into an oligonucleotide sequence using an automated DNA/RNA synthesizer. The protocol assumes a standard phosphoramidite chemistry cycle.
Materials and Reagents:
-
5'-ODMT cEt G Phosphoramidite
-
Standard DNA/RNA phosphoramidites (A, C, T)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Activator solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile[5]
-
Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM)[6]
-
Capping solution A: Acetic anhydride/Pyridine/THF
-
Capping solution B: 16% N-Methylimidazole in THF
-
Oxidizer solution: 0.02 M Iodine in THF/Water/Pyridine
-
Thiolating agent (for phosphorothioate (B77711) backbone): e.g., 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT)
-
Anhydrous acetonitrile (B52724)
Instrumentation:
-
Automated DNA/RNA synthesizer
Procedure:
-
Preparation of Reagents:
-
Dissolve the 5'-ODMT cEt G Phosphoramidite and other phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M.[7] Due to the steric hindrance of the cEt moiety, ensure complete dissolution.
-
Install all reagent bottles on the synthesizer according to the manufacturer's instructions.
-
-
Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction. The following steps are repeated for each nucleotide addition.
-
Step 1: Deblocking (Detritylation)
-
The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution.[6]
-
The column is washed with anhydrous acetonitrile.
-
-
Step 2: Coupling
-
The 5'-ODMT cEt G Phosphoramidite solution is mixed with the activator solution and delivered to the synthesis column.
-
Crucially, a longer coupling time is required for the sterically hindered cEt phosphoramidite. A coupling time of 5-10 minutes is recommended, similar to what is suggested for other modified and sterically demanding phosphoramidites.[6][7] For critical couplings, a double coupling can be performed.[7]
-
-
Step 3: Capping
-
Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
-
Step 4: Oxidation or Thiolation
-
For a standard phosphodiester backbone, the newly formed phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizer solution.
-
For a phosphorothioate backbone, a sulfurizing agent is used instead of the oxidizer. This step should be performed before capping.[6]
-
-
-
Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can either be removed on the synthesizer (DMT-off) or left on for purification purposes (DMT-on).[6]
-
Cleavage and Deprotection: Proceed to Protocol 2.
Protocol 2: Cleavage from Solid Support and Deprotection of cEt-Modified Oligonucleotides
This protocol describes the cleavage of the synthesized oligonucleotide from the CPG support and the removal of the protecting groups from the nucleobases and the phosphate backbone. This protocol is suitable for oligonucleotides with a phosphorothioate backbone and standard base protecting groups.
Materials and Reagents:
-
Ammonium (B1175870) hydroxide (B78521), concentrated (28-30%)
-
Methylamine, 40% aqueous solution (for AMA reagent)
-
Ammonia/Methylamine (AMA) solution (1:1 v/v mixture of concentrated ammonium hydroxide and 40% aqueous methylamine)
-
Sterile, nuclease-free water
-
Screw-cap pressure-resistant vials
Procedure:
-
Cleavage and Base Deprotection:
-
Transfer the CPG support with the synthesized oligonucleotide to a pressure-resistant vial.
-
Add 1 mL of AMA solution to the vial.[8]
-
Seal the vial tightly and incubate at 65°C for 15-20 minutes.[8] This treatment cleaves the oligonucleotide from the support and removes the exocyclic amine protecting groups from the nucleobases.
-
Cool the vial to room temperature.
-
-
Recovery of the Oligonucleotide:
-
Carefully open the vial and transfer the supernatant containing the oligonucleotide to a new sterile microcentrifuge tube.
-
Wash the CPG support with 0.5 mL of sterile water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Protocol 3: Purification of cEt-Modified Oligonucleotides
Purification of synthetic oligonucleotides, especially phosphorothioate oligonucleotides, is crucial to remove failure sequences (n-1) and other impurities. Ion-exchange and reversed-phase high-performance liquid chromatography (HPLC) are common methods.
Method 3A: Anion-Exchange HPLC
This method separates oligonucleotides based on their net negative charge, which is proportional to their length.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Anion-exchange column suitable for oligonucleotide purification
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM Tris-HCl, pH 8.5)
-
Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.5)
Procedure:
-
Sample Preparation: Reconstitute the dried oligonucleotide in Mobile Phase A.
-
Chromatography:
-
Equilibrate the column with Mobile Phase A.
-
Inject the sample.
-
Elute the oligonucleotide using a linear gradient of increasing concentration of Mobile Phase B. The full-length product will elute last due to its higher charge.
-
-
Fraction Collection and Desalting: Collect the peak corresponding to the full-length product. Desalt the collected fraction using a suitable method such as size-exclusion chromatography or ethanol (B145695) precipitation.
Method 3B: Reversed-Phase HPLC (for DMT-on Oligonucleotides)
This method separates the full-length, DMT-on oligonucleotide from shorter, DMT-off failure sequences based on the hydrophobicity of the DMT group.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase column (e.g., C18)
-
Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0)
-
Mobile Phase B: Acetonitrile
Procedure:
-
Sample Preparation: Reconstitute the dried oligonucleotide in Mobile Phase A.
-
Chromatography:
-
Equilibrate the column with a low percentage of Mobile Phase B in A.
-
Inject the sample.
-
Elute using a linear gradient of increasing concentration of Mobile Phase B. The DMT-on product will be retained more strongly and elute later than the DMT-off impurities.
-
-
Fraction Collection and Detritylation: Collect the peak corresponding to the DMT-on product. Dry the collected fraction. To remove the DMT group, resuspend the oligonucleotide in 80% aqueous acetic acid and incubate at room temperature for 30 minutes. Quench the reaction with a suitable buffer and desalt.
Application Example: Targeting STAT3 Signaling with a cEt-Modified Antisense Oligonucleotide
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.[9][10] Antisense oligonucleotides designed to downregulate STAT3 expression are a promising therapeutic strategy.[11][12] A cEt-modified gapmer ASO can be designed to target STAT3 mRNA for degradation by RNase H.
Experimental Workflow for STAT3 Knockdown
Caption: Workflow for evaluating a cEt-modified STAT3 ASO.
STAT3 Signaling Pathway and ASO Intervention
The following diagram illustrates a simplified STAT3 signaling pathway and the mechanism of action for a cEt-modified antisense oligonucleotide.
Caption: STAT3 signaling pathway and antisense oligonucleotide intervention.
References
- 1. Antisense part III: chemistries [cureffi.org]
- 2. Drug Discovery Perspectives of Antisense Oligonucleotides [biomolther.org]
- 3. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Targeting STAT3 in Cancer with Nucleotide Therapeutics [mdpi.com]
Standard Operating Procedure for the Use of cEt Phosphoramidites in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Constrained Ethyl (cEt) phosphoramidites are a cornerstone of third-generation antisense oligonucleotide (ASO) technology. These bicyclic nucleic acid analogs feature a 2',4'-constrained ethyl bridge, which locks the ribose sugar into a C3'-endo conformation. This structural modification confers several advantageous properties to oligonucleotides, making them highly valuable for therapeutic and research applications.
The primary benefits of incorporating cEt modifications into oligonucleotides include a significant increase in binding affinity to complementary RNA targets and exceptional resistance to nuclease degradation.[1] This enhanced stability prolongs the half-life of the oligonucleotide in biological systems. cEt-modified oligonucleotides are typically designed as "gapmers," where a central block of DNA or phosphorothioate (B77711) (PS)-modified DNA is flanked by cEt-modified wings. This design allows for the recruitment of RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA duplex, thereby leading to target mRNA degradation.[2]
The strategic incorporation of cEt phosphoramidites allows for the development of highly potent and stable ASOs for a range of applications, including target validation, functional genomics, and the development of novel therapeutics.
Quantitative Data Summary
The incorporation of cEt modifications significantly enhances the biophysical properties of antisense oligonucleotides compared to other modifications such as Locked Nucleic Acid (LNA) and 2'-O-Methoxyethyl (MOE).
| Modification | Melting Temperature (Tm) of ASO-RNA Duplex (°C)[3] | In Vitro Potency (IC50 for PTEN mRNA reduction, nM)[3] | Nuclease Resistance |
| S-cEt | 59.1 | 5.8 | Very High[4] |
| R-cEt | 58.9 | 10.3 | Very High[4] |
| LNA | 60.6 | 4.9 | High[4] |
| MOE | 50.8 | >20 | Moderate[4] |
Experimental Protocols
Handling and Storage of cEt Phosphoramidites
cEt phosphoramidites are sensitive to moisture and oxidation. Proper handling and storage are critical to maintain their integrity and ensure high coupling efficiencies during oligonucleotide synthesis.
-
Storage: Store cEt phosphoramidites at -20°C or -80°C under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Handling: Before use, allow the vial to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture. Prepare phosphoramidite (B1245037) solutions in anhydrous acetonitrile.
Automated Solid-Phase Oligonucleotide Synthesis Protocol
This protocol outlines the synthesis of a cEt-modified oligonucleotide on an automated solid-phase synthesizer using the phosphoramidite method.
Materials:
-
cEt Phosphoramidites (A, C, G, T/U)
-
DNA or other modified phosphoramidites for the "gap" region
-
Anhydrous Acetonitrile
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI) in acetonitrile)
-
Capping Solution A (Acetic Anhydride/Lutidine/THF) and Capping Solution B (N-Methylimidazole/THF)
-
Oxidizing Solution (Iodine in THF/Water/Pyridine) or Thiolating Solution (e.g., DDTT) for phosphorothioate linkages
-
Deblocking Solution (3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM))
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
Synthesis Cycle:
The synthesis proceeds in a cyclical manner, with each cycle adding one nucleotide to the growing chain.
Figure 1. Automated oligonucleotide synthesis cycle.
Detailed Steps:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.
-
Coupling: The cEt phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Due to the stereochemistry of cEt phosphoramidites, a longer coupling time (e.g., 5-10 minutes) compared to standard DNA phosphoramidites (typically 30 seconds) is recommended to ensure high coupling efficiency.[5] A larger excess of the activator may also be required.[6][7]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation/Thiolation: The newly formed phosphite (B83602) triester linkage is converted to a more stable phosphate (oxidation) or phosphorothioate (thiolation) linkage.
Repeat this cycle for each subsequent nucleotide addition according to the desired sequence.
Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and phosphate backbone are removed.
-
Transfer the solid support to a screw-cap vial.
-
Add a solution of ammonium (B1175870) hydroxide/methylamine (AMA) (1:1, v/v).
-
Heat the vial at 65°C for 15-30 minutes for cleavage and deprotection. Note: The exact time and temperature may need to be optimized depending on the specific protecting groups used on the cEt phosphoramidites.
-
Cool the vial and transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Evaporate the solvent to dryness.
Purification
The crude oligonucleotide is purified to remove truncated sequences and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for purifying "DMT-on" oligonucleotides.
-
Resuspend the crude oligonucleotide in a suitable buffer.
-
Purify the "DMT-on" oligonucleotide by RP-HPLC. The hydrophobic DMT group allows for the separation of the full-length product from shorter, "DMT-off" failure sequences.
-
Collect the peak corresponding to the "DMT-on" product.
-
Remove the DMT group by treatment with an acidic solution (e.g., 80% acetic acid).
-
Desalt the purified oligonucleotide using a suitable method (e.g., ethanol (B145695) precipitation or size-exclusion chromatography).
ASO Screening Workflow
The following workflow outlines the typical process for identifying and validating a cEt-modified antisense oligonucleotide.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 3. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of cEt Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Constrained ethyl (cEt) modified oligonucleotides are a cornerstone of modern antisense technology, offering exceptional nuclease resistance and high binding affinity to target RNA. These properties make them highly valuable for therapeutic applications and gene function studies. The synthesis of cEt modified oligonucleotides utilizes standard phosphoramidite (B1245037) chemistry, but with critical modifications to the synthesis cycle parameters to accommodate the unique steric and kinetic properties of cEt phosphoramidites. These application notes provide a detailed overview and protocols for the efficient synthesis, deprotection, and purification of cEt modified oligonucleotides.
Key Considerations for cEt Oligonucleotide Synthesis
The defining feature of cEt phosphoramidites is their constrained bicyclic structure, which, while conferring desirable biological properties, also presents challenges during chemical synthesis. Research has shown a significant difference in the activation kinetics of cEt phosphoramidites compared to standard deoxyribonucleoside phosphoramidites. Specifically, cEt amidites require a larger excess of an activator to achieve complete activation, and even then, the observed rate of activation is more than ten times lower. This necessitates optimization of the coupling step to ensure high synthesis fidelity.
cEt Modified Oligonucleotide Synthesis Cycle
The synthesis of cEt modified oligonucleotides follows the standard phosphoramidite cycle of deblocking, coupling, capping, and oxidation. However, adjustments to the parameters of each step, particularly the coupling time and activator concentration, are crucial for achieving high yields of the full-length product.
Synthesis Cycle Parameters
The following table summarizes the recommended starting parameters for the synthesis of cEt modified oligonucleotides. These parameters may require further optimization based on the specific sequence, synthesizer, and scale of synthesis.
| Step | Parameter | Standard DNA Synthesis | Recommended for cEt Synthesis | Notes |
| Deblocking | Reagent | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | Standard conditions are generally sufficient. |
| Time | 60 - 120 seconds | 60 - 120 seconds | Ensure complete removal of the DMT group. | |
| Coupling | Phosphoramidite Conc. | 0.05 - 0.1 M | 0.1 - 0.15 M | A higher concentration can help drive the reaction. |
| Activator | 0.25 - 0.45 M 1H-Tetrazole or 0.25 M ETT | 0.5 M 5-Ethylthio-1H-tetrazole (ETT) or 0.5 M DCI | A more potent activator is recommended. | |
| Coupling Time | 30 - 120 seconds | 300 - 900 seconds (5 - 15 minutes) | Crucial optimization step due to slow kinetics. | |
| Capping | Reagent | Acetic Anhydride/N-Methylimidazole | Acetic Anhydride/N-Methylimidazole | Standard capping protocols are usually effective. |
| Time | 30 - 60 seconds | 30 - 60 seconds | To block unreacted 5'-hydroxyl groups. | |
| Oxidation | Reagent | 0.02 - 0.05 M Iodine in THF/Water/Pyridine | 0.02 - 0.05 M Iodine in THF/Water/Pyridine | Standard oxidation is typically sufficient. |
| Time | 30 - 60 seconds | 30 - 60 seconds | To stabilize the newly formed phosphite (B83602) triester. |
Experimental Workflow for cEt Oligonucleotide Synthesis
Caption: Workflow for cEt modified oligonucleotide synthesis.
Experimental Protocols
I. Solid-Phase Synthesis of cEt Modified Oligonucleotides
Materials:
-
cEt phosphoramidites (A, C, G, T)
-
Standard DNA or RNA phosphoramidites
-
Controlled Pore Glass (CPG) solid support
-
Anhydrous Acetonitrile (B52724) (synthesis grade)
-
Deblocking solution: 3% TCA in DCM
-
Activator solution: 0.5 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile
-
Capping A: Acetic Anhydride/Lutidine/THF
-
Capping B: 16% N-Methylimidazole in THF
-
Oxidizer: 0.02 M Iodine in THF/Water/Pyridine
-
Automated DNA/RNA synthesizer
Protocol:
-
Preparation:
-
Dissolve cEt phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M to 0.15 M.
-
Install all reagent bottles on the synthesizer and prime the lines according to the manufacturer's instructions.
-
Program the synthesis sequence, ensuring to specify the longer coupling times for the cEt monomers.
-
-
Synthesis Cycle:
-
Deblocking: Treat the solid support with the deblocking solution for 60-120 seconds to remove the 5'-DMT protecting group.
-
Coupling: Deliver the cEt phosphoramidite and activator solution to the synthesis column. Allow the coupling reaction to proceed for 5-15 minutes. This extended time is critical to achieve high coupling efficiency.
-
Capping: Introduce the capping reagents to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutants.
-
Oxidation: Treat the support with the oxidizing solution to convert the unstable phosphite triester linkage to a stable phosphate (B84403) triester.
-
Repeat the cycle for each subsequent monomer addition.
-
II. Cleavage and Deprotection
Materials:
-
Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v)
-
Anhydrous Triethylamine Trihydrofluoride (TEA·3HF) in N-Methyl-2-pyrrolidone (NMP) (for RNA-containing sequences)
Protocol:
-
Cleavage from Support and Base Deprotection:
-
Transfer the CPG support to a screw-cap vial.
-
Add 1 mL of AMA solution to the vial.
-
Incubate at 65°C for 15-30 minutes. For oligonucleotides with base-labile modifications, milder deprotection conditions may be required.
-
Cool the vial to room temperature and transfer the solution to a new tube, leaving the CPG behind.
-
Evaporate the AMA solution to dryness.
-
-
2'-Hydroxyl Deprotection (if applicable):
-
If the sequence contains RNA monomers with 2'-O-TBDMS protecting groups, resuspend the dried oligonucleotide in a solution of TEA·3HF in NMP.
-
Incubate at 65°C for 2.5 hours.
-
Quench the reaction by adding an appropriate quenching buffer.
-
III. Purification and Analysis
Materials:
-
Reverse-phase (RP) or Ion-exchange (IEX) HPLC system
-
Appropriate HPLC columns and buffers
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Protocol:
-
Purification:
-
Purify the crude oligonucleotide by either RP-HPLC or IEX-HPLC.[1]
-
RP-HPLC: This method is effective for DMT-on purification, separating the full-length product from truncated failure sequences.
-
IEX-HPLC: This method separates oligonucleotides based on charge (i.e., length) and can provide high purity.
-
Collect the fractions containing the full-length product.
-
-
Desalting:
-
Desalt the purified oligonucleotide using a suitable method, such as size-exclusion chromatography or ethanol (B145695) precipitation.
-
-
Analysis:
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Signaling Pathway and Logical Relationships
The synthesis of a cEt modified oligonucleotide is a sequential chemical process. The logical relationship between the steps is linear and cyclical.
Caption: Logical flow of the phosphoramidite synthesis cycle.
References
Application Notes and Protocols for Deprotection of cEt Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Constrained ethyl (cEt) modified oligonucleotides are a key class of antisense oligonucleotides (ASOs) that exhibit enhanced properties such as high binding affinity to target RNA and increased nuclease resistance. The successful synthesis of these therapeutic candidates culminates in a critical deprotection step to remove protecting groups from the nucleobases and phosphate (B84403) backbone, and to cleave the oligonucleotide from the solid support. This document provides detailed protocols and data-driven strategies for the efficient deprotection of cEt modified oligonucleotides, ensuring high yield and purity of the final product.
Deprotection Strategies Overview
The deprotection of cEt modified oligonucleotides is a multi-faceted process involving three main stages:
-
Phosphate Deprotection: Removal of the cyanoethyl protecting groups from the phosphate backbone.
-
Nucleobase Deprotection: Removal of protecting groups from the exocyclic amines of the nucleobases.
-
Cleavage: Release of the oligonucleotide from the solid support.
Two primary strategies are commonly employed, differing in their approach to phosphate deprotection and overall efficiency.
Strategy 1: Standard Single-Step Deprotection with Aqueous Ammonium (B1175870) Hydroxide (B78521)
This is a widely used method where a single reagent, typically concentrated aqueous ammonium hydroxide, is used to concurrently achieve cleavage and deprotection of both nucleobases and phosphate groups.[1]
Strategy 2: Two-Step Deprotection with an Amine Reagent followed by Ammonium Hydroxide
This strategy involves a sequential deprotection process. First, the phosphate protecting groups are removed using a milder amine solution, such as diethylamine (B46881) in acetonitrile (B52724), while the oligonucleotide remains attached to the solid support.[2] This is followed by treatment with aqueous ammonium hydroxide to cleave the oligonucleotide and deprotect the nucleobases.[2] This two-step process can minimize the formation of acrylonitrile-related impurities.[2]
Quantitative Data Summary
The choice of deprotection strategy can significantly impact the final yield and purity of the cEt modified oligonucleotide. The following table summarizes typical quantitative outcomes for each strategy.
| Deprotection Strategy | Reagents | Temperature | Time | Typical Yield (%) | Typical Purity (%) | Key Considerations |
| Strategy 1: Single-Step | Concentrated Aqueous Ammonium Hydroxide | 55 °C | 8-16 hours | 60-75 | 85-90 | Simpler workflow, but potential for higher levels of n+1 and n+2 impurities due to acrylonitrile.[2] |
| Strategy 2: Two-Step | 1. 20% Diethylamine in Acetonitrile2. Concentrated Aqueous Ammonium Hydroxide | 1. Room Temp.2. 55 °C | 1. 10 minutes2. 6-8 hours | 70-85 | >95 | Reduces acrylonitrile-related side products, leading to higher purity.[2] Requires an additional step. |
Experimental Protocols
Protocol 1: Single-Step Deprotection with Aqueous Ammonium Hydroxide
Materials:
-
cEt modified oligonucleotide synthesized on a solid support (e.g., CPG)
-
Concentrated aqueous ammonium hydroxide (28-30%)
-
Screw-cap, pressure-resistant vial
-
Heating block or oven
-
SpeedVac or lyophilizer
Procedure:
-
Transfer the solid support with the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1 mL of concentrated aqueous ammonium hydroxide to the vial.
-
Securely cap the vial and ensure a tight seal.
-
Place the vial in a heating block or oven set to 55 °C for 8-16 hours.
-
After incubation, allow the vial to cool to room temperature.
-
Carefully uncap the vial in a fume hood.
-
Filter the solution to separate the solid support from the deprotected oligonucleotide solution.
-
Wash the solid support with a small volume of water and combine the filtrates.
-
Dry the combined solution using a SpeedVac or by lyophilization.
-
Resuspend the dried oligonucleotide in an appropriate buffer for quantification and analysis.
Protocol 2: Two-Step Deprotection with Diethylamine and Ammonium Hydroxide
Materials:
-
cEt modified oligonucleotide synthesized on a solid support in a synthesis column
-
20% (v/v) Diethylamine in anhydrous acetonitrile
-
Anhydrous acetonitrile
-
Concentrated aqueous ammonium hydroxide (28-30%)
-
Syringes
-
Screw-cap, pressure-resistant vial
-
Heating block or oven
-
SpeedVac or lyophilizer
Procedure:
-
Phosphate Deprotection: a. While the oligonucleotide is still in the synthesis column, pass 1 mL of a 20% diethylamine solution in anhydrous acetonitrile through the column at a flow rate of approximately 1 mL/min.[2] b. Wash the column with 2 mL of anhydrous acetonitrile to remove the cleaved phosphate protecting groups and residual diethylamine.[2] c. Dry the solid support under a stream of argon or in a vacuum desiccator.
-
Cleavage and Nucleobase Deprotection: a. Transfer the dried solid support from the column to a 2 mL screw-cap vial. b. Add 1 mL of concentrated aqueous ammonium hydroxide to the vial. c. Securely cap the vial and place it in a heating block or oven at 55 °C for 6-8 hours. d. After cooling to room temperature, filter the solution to remove the solid support. e. Wash the support with a small amount of water and combine the filtrates. f. Dry the oligonucleotide solution using a SpeedVac or lyophilizer. g. Resuspend the purified oligonucleotide in a suitable buffer.
Visualizations
RNase H-Mediated Cleavage of Target mRNA
cEt modified ASOs often employ a "gapmer" design, where the central DNA-like gap is flanked by cEt modified wings. This design facilitates the recruitment of RNase H1 to the ASO-mRNA duplex, leading to the cleavage of the target mRNA.
Caption: RNase H1-mediated degradation of target mRNA by a cEt gapmer ASO.
General Experimental Workflow for cEt ASO Activity Assessment
The following workflow outlines the key steps in evaluating the efficacy of a deprotected cEt ASO in a cell-based assay.
Caption: Workflow for assessing cEt ASO activity in vitro.
References
Application Notes and Protocols for Cleavage and Deprotection of Oligonucleotides from Solid Support
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling a wide range of applications from diagnostics to therapeutics. The final and critical stage of this process is the cleavage of the newly synthesized oligonucleotide from the solid support and the removal of protecting groups from the nucleobases and phosphate (B84403) backbone. This deprotection step is essential to yield a biologically active oligonucleotide.[1] The choice of cleavage and deprotection strategy is dictated by the chemical nature of the oligonucleotide, including the presence of sensitive labels or modified bases, and the desired speed of the process.[1] This document provides a detailed overview of common cleavage and deprotection strategies, experimental protocols, and quantitative data to guide researchers in selecting the optimal method for their specific needs.
Principles of Cleavage and Deprotection
Oligonucleotide synthesis is a solid-phase process where the growing oligonucleotide chain is covalently attached to a solid support, typically Controlled Pore Glass (CPG).[2] This attachment is facilitated by a linker, most commonly a succinyl linker, which forms an ester bond with the 3'-hydroxyl group of the first nucleoside.[2][3][4]
The overall process of obtaining a functional oligonucleotide after synthesis involves three main steps:
-
Cleavage: This step involves the hydrolysis of the ester linkage between the 3'-end of the oligonucleotide and the solid support.[5][6][7]
-
Phosphate Deprotection: The phosphate groups in the oligonucleotide backbone are protected during synthesis, usually with a 2-cyanoethyl group. This group is removed by a β-elimination reaction under basic conditions.[5][6][7]
-
Base Deprotection: The exocyclic amino groups of adenine (B156593) (A), guanine (B1146940) (G), and cytosine (C) are protected with acyl groups (e.g., benzoyl (Bz), isobutyryl (iBu), acetyl (Ac), or dimethylformamidine (dmf)) to prevent side reactions during synthesis. These protecting groups are removed by hydrolysis in a basic solution.[5][6][7][8]
These three steps are often performed concurrently by treating the solid support with a basic reagent.[1]
Experimental Workflow
The general workflow for the cleavage and deprotection of oligonucleotides is depicted below. The specific conditions for each step will vary depending on the chosen deprotection strategy.
Figure 1: General workflow for oligonucleotide synthesis and post-synthesis processing.
Deprotection Strategies and Protocols
The choice of deprotection strategy depends on the stability of the nucleobases and any modifications present in the oligonucleotide, as well as the desired speed of the process.
Standard Deprotection (Ammonium Hydroxide)
This is the most traditional method, utilizing concentrated ammonium (B1175870) hydroxide (B78521) to effect cleavage and deprotection. It is suitable for unmodified DNA oligonucleotides.
-
Reagent: Concentrated Ammonium Hydroxide (28-33% NH₃ in water).[6]
-
Key Considerations: Ensure the ammonium hydroxide solution is fresh to maintain its efficacy.[6] This method is generally slower than more modern approaches.
Protocol:
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide to the vial.
-
Incubate the vial at 55°C for 8-16 hours. For some protecting groups, room temperature incubation for a longer duration may be sufficient.
-
After incubation, allow the vial to cool to room temperature.
-
Transfer the supernatant containing the cleaved oligonucleotide to a new tube.
-
Evaporate the ammonium hydroxide to obtain the crude oligonucleotide pellet.
UltraFAST Deprotection (AMA)
This method uses a mixture of Ammonium Hydroxide and MethylAmine (B109427) (AMA) to significantly reduce deprotection times.[9][10] It is a popular choice for high-throughput oligonucleotide synthesis.
-
Reagent: A 1:1 (v/v) mixture of aqueous Ammonium Hydroxide and 40% aqueous MethylAmine (AMA).[11]
-
Key Considerations: It is crucial to use acetyl-protected dC (Ac-dC) to prevent transamination of the cytosine base, which can occur with benzoyl-protected dC (Bz-dC).[5][6][11]
Protocol:
-
Transfer the solid support to a screw-cap vial.
-
Add 1-2 mL of AMA solution to the vial.
-
For cleavage, let the vial stand at room temperature for 5 minutes.[5][9]
-
For deprotection, incubate the vial at 65°C for 5-10 minutes.[9][11][12]
-
Cool the vial to room temperature.
-
Transfer the supernatant to a new tube and evaporate the solvent.
UltraMILD Deprotection
This approach is designed for oligonucleotides containing sensitive modifications, such as certain dyes or modified bases, that cannot withstand the harsh conditions of standard or AMA deprotection.[1][6] This method employs more labile protecting groups on the nucleobases.
-
Reagents:
-
Key Considerations: Capping during synthesis should be performed with phenoxyacetic anhydride (B1165640) to be compatible with the mildest deprotection conditions.[5][6]
Protocol:
-
Transfer the solid support to a screw-cap vial.
-
Add 1-2 mL of 0.05 M potassium carbonate in methanol.
-
Transfer the supernatant to a new tube.
-
Neutralize the solution with an appropriate buffer before proceeding to purification.
Gas-Phase Deprotection
This method utilizes gaseous ammonia (B1221849) or methylamine for cleavage and deprotection and is particularly well-suited for high-throughput applications, such as in 96-well plates.[13][14] It can reduce manual handling and the risk of cross-contamination.[15]
-
Reagents: Gaseous ammonia or methylamine.
-
Key Considerations: Requires specialized equipment to handle pressurized, corrosive gases safely.[5][16]
Protocol:
-
Place the solid support (e.g., synthesis columns or plates) in a sealed pressure vessel.
-
Introduce gaseous ammonia or methylamine into the vessel.
-
Incubate at elevated temperature and pressure according to the instrument manufacturer's recommendations. A complete cleavage can be achieved within 15 minutes with ammonia or 2 minutes with methylamine.[17]
-
After the reaction, vent the vessel and elute the deprotected oligonucleotide with water or a suitable buffer.
Quantitative Data on Deprotection Conditions
The following tables summarize the recommended deprotection times for various protecting groups and reagents.
Table 1: Deprotection Times for Standard Protecting Groups with Ammonium Hydroxide
| Protecting Group | Temperature | Time |
| Bz-dA, Bz-dC, iBu-dG | 55°C | 8-16 hours |
| Bz-dA, Bz-dC, iBu-dG | Room Temp. | > 24 hours |
| dmf-dG | 55°C | 1 hour |
| dmf-dG | Room Temp. | 8 hours |
Data compiled from multiple sources.[10][18]
Table 2: Deprotection Times for UltraFAST Deprotection with AMA
| Protecting Group Combination | Temperature | Time |
| Bz-dA, Ac-dC, iBu-dG/dmf-dG | 65°C | 5-10 minutes[12] |
| Bz-dA, Ac-dC, iBu-dG/dmf-dG | 55°C | 10 minutes[5][12] |
| Bz-dA, Ac-dC, iBu-dG/dmf-dG | 37°C | 30 minutes[5][12] |
| Bz-dA, Ac-dC, iBu-dG/dmf-dG | Room Temp. | 120 minutes[5][12] |
Note: The use of Ac-dC is required to prevent side reactions.[5][6][12]
Chemical Mechanism of Cleavage from Succinyl Linker
The cleavage of the oligonucleotide from a solid support with a succinyl linker is a base-catalyzed hydrolysis of the ester bond.
Figure 2: Simplified mechanism of succinyl linker cleavage.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Oligonucleotide | Incomplete cleavage from the solid support. | Increase incubation time or temperature. Ensure the deprotection reagent is fresh. |
| Incomplete deprotection leading to loss during purification. | Verify deprotection conditions are appropriate for the protecting groups used. | |
| Presence of Side Products (e.g., N-methyl-dC) | Use of Bz-dC with AMA deprotection. | Use Ac-dC phosphoramidite (B1245037) when planning to use AMA for deprotection.[11][19] |
| Degradation of Sensitive Modifications | Deprotection conditions are too harsh. | Switch to a milder deprotection method, such as the UltraMILD protocol.[1] |
| Incomplete Removal of Protecting Groups | Insufficient deprotection time or temperature. | Optimize deprotection conditions. Analyze the product by mass spectrometry to confirm complete deprotection. |
| Deprotection reagent has lost potency. | Use a fresh batch of the deprotection reagent. |
Conclusion
The successful cleavage and deprotection of synthetic oligonucleotides are critical for obtaining high-quality, biologically active products. The choice of the appropriate strategy requires careful consideration of the oligonucleotide's chemical composition and the desired throughput. By understanding the principles behind different deprotection methods and following detailed protocols, researchers can effectively and efficiently produce oligonucleotides for a wide array of research, diagnostic, and therapeutic applications.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 3. A novel concept for ligand attachment to oligonucleotides via a 2′-succinyl linker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel concept for ligand attachment to oligonucleotides via a 2'-succinyl linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 9. glenresearch.com [glenresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. US5514789A - Recovery of oligonucleotides by gas phase cleavage - Google Patents [patents.google.com]
- 14. GAS-PHASE CLEAVAGE AND DEPHOSPHORYLATION OF UNIVERSAL LINKER-BOUND OLIGODEOXYNUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. glenresearch.com [glenresearch.com]
- 17. academic.oup.com [academic.oup.com]
- 18. digital.csic.es [digital.csic.es]
- 19. glenresearch.com [glenresearch.com]
Purification of cEt Modified Oligonucleotides Using RP-HPLC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Constrained Ethyl (cEt) modified oligonucleotides represent a significant advancement in antisense and RNAi therapeutics, offering enhanced nuclease resistance, improved binding affinity to target RNA, and favorable pharmacokinetic properties compared to earlier generations of modified oligonucleotides. The increased hydrophobicity of the cEt modification presents unique challenges and opportunities for their purification. Ion-Pair Reverse-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is a powerful and widely adopted technique for the purification of synthetic oligonucleotides, including cEt modified sequences.[1] This method provides high-resolution separation of the full-length product from process-related impurities such as truncated sequences (shortmers) and failure sequences.[2]
This document provides detailed application notes and protocols for the purification of cEt modified oligonucleotides using RP-HPLC. It is intended to guide researchers, scientists, and drug development professionals in developing robust and efficient purification strategies.
Principles of Ion-Pair Reverse-Phase HPLC for Oligonucleotide Purification
IP-RP-HPLC separates molecules based on their hydrophobicity.[3] The stationary phase is typically a C8 or C18 alkyl-silica, which is non-polar. The mobile phase is a polar solvent system, usually an aqueous buffer with an organic modifier like acetonitrile (B52724). To retain the highly polar, negatively charged oligonucleotides on the non-polar stationary phase, an ion-pairing agent is added to the mobile phase.[4] This agent, typically a bulky alkylamine such as triethylamine (B128534) (TEA), forms a neutral complex with the negatively charged phosphate (B84403) backbone of the oligonucleotide. This complex is more hydrophobic and can be retained by the stationary phase. The elution of the oligonucleotides is then achieved by increasing the concentration of the organic modifier in the mobile phase.[3]
The hydrophobicity of an oligonucleotide, and thus its retention time in RP-HPLC, is influenced by its length, base composition, and any chemical modifications. Modifications like cEt increase the overall hydrophobicity of the oligonucleotide, leading to longer retention times compared to unmodified or other modified oligonucleotides of the same length.[2]
Experimental Workflow
The overall workflow for the purification of cEt modified oligonucleotides involves several key steps, from the initial synthesis to the final analysis of the purified product.
Caption: Workflow for cEt Oligonucleotide Purification.
Detailed Experimental Protocols
Materials and Reagents
-
Crude, deprotected cEt modified oligonucleotide
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 in HPLC-grade water
-
Mobile Phase B: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 in 50:50 (v/v) HPLC-grade water/acetonitrile
-
Alternative Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP), 8.6 mM Triethylamine (TEA) in HPLC-grade water
-
Alternative Mobile Phase B: 100 mM Hexafluoroisopropanol (HFIP), 8.6 mM Triethylamine (TEA) in HPLC-grade methanol
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Triethylamine (TEA)
-
Acetic Acid, glacial
-
Hexafluoroisopropanol (HFIP)
Equipment
-
Preparative HPLC system with a gradient pump, UV detector, and fraction collector
-
Analytical HPLC or UPLC system
-
Reversed-phase HPLC column (e.g., C8 or C18, 10 µm particle size for preparative; 3-5 µm for analytical)
-
Vortex mixer
-
Centrifuge
-
Lyophilizer (optional)
-
pH meter
Protocol 1: Preparative RP-HPLC Purification of cEt Modified Oligonucleotides
-
Mobile Phase Preparation:
-
For 1 L of 0.1 M TEAA (pH 7.0): Add 13.9 mL of triethylamine to ~950 mL of HPLC-grade water. Adjust the pH to 7.0 with glacial acetic acid. Bring the final volume to 1 L with HPLC-grade water.
-
Prepare Mobile Phase B by mixing the 0.1 M TEAA buffer with an equal volume of acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Dissolve the crude cEt modified oligonucleotide in Mobile Phase A or HPLC-grade water to a concentration of approximately 10-50 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Centrifuge the sample at high speed for 5 minutes to pellet any particulate matter.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Method:
-
Column: C18, 10 µm, e.g., 19 x 250 mm
-
Flow Rate: 10 mL/min
-
Detection: UV at 260 nm
-
Column Temperature: 50-60 °C (elevated temperature can improve peak shape by reducing secondary structures)
-
Injection Volume: 0.5 - 2.0 mL (depending on column capacity and sample concentration)
-
Gradient:
-
0-5 min: 10% B
-
5-35 min: 10-70% B (linear gradient)
-
35-40 min: 70-100% B
-
40-45 min: 100% B (column wash)
-
45-50 min: 100-10% B (re-equilibration)
-
50-60 min: 10% B (re-equilibration)
-
-
-
Fraction Collection:
-
Collect fractions across the main peak corresponding to the full-length cEt modified oligonucleotide. The main peak will be the most retained, well-defined peak.
-
Protocol 2: Analytical RP-HPLC for Purity Assessment
-
Mobile Phase Preparation:
-
Use the same mobile phases as in the preparative protocol.
-
-
Sample Preparation:
-
Dilute a small aliquot of the crude material and each collected fraction with Mobile Phase A to a concentration of approximately 0.1-0.5 OD/mL.
-
-
HPLC Method:
-
Column: C18, 3.5 µm, e.g., 4.6 x 150 mm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Column Temperature: 50-60 °C
-
Injection Volume: 10-20 µL
-
Gradient: Adjust the gradient based on the retention time observed in the preparative run to achieve optimal separation of the main peak from impurities. A shallower gradient around the elution point of the main peak can improve resolution.
-
-
Data Analysis:
-
Integrate the peak areas in the chromatogram.
-
Calculate the purity of each fraction as: (Area of main peak / Total area of all peaks) x 100%.
-
Post-Purification Processing
-
Pooling: Combine the fractions that meet the desired purity specification (e.g., >95%).
-
Solvent Evaporation: Remove the acetonitrile and a portion of the water from the pooled fractions using a rotary evaporator or a lyophilizer.
-
Desalting: The concentrated oligonucleotide solution will contain a high concentration of TEAA. This must be removed, especially for biological applications. Desalting can be performed using size-exclusion chromatography (e.g., Sephadex G-25 column) or by repeated lyophilization from water.
-
Final QC: The final purified and desalted cEt modified oligonucleotide should be characterized by analytical RP-HPLC, mass spectrometry (to confirm identity), and capillary gel electrophoresis (CGE) for final purity assessment.
-
Quantification: Determine the final yield by UV absorbance at 260 nm using the calculated extinction coefficient for the specific oligonucleotide sequence.
Data Presentation
The following tables provide representative data for the purification of a 20-mer cEt modified antisense oligonucleotide (ASO). Direct comparative data for cEt versus other modifications under identical conditions is limited in publicly available literature; however, the data presented is typical for the purification of highly modified oligonucleotides.
Table 1: Preparative RP-HPLC Purification Summary
| Parameter | Value |
| Crude Oligonucleotide Loaded | 100 mg |
| Main Peak Fractions | 5-9 |
| Total Volume of Pooled Fractions | 50 mL |
| Purity of Pooled Fractions (by analytical RP-HPLC) | > 95% |
| Final Yield (after desalting and lyophilization) | 45 mg (45%) |
Table 2: Analytical RP-HPLC Data of a Purified 20-mer cEt ASO
| Peak | Retention Time (min) | Area (%) | Identity |
| 1 | 12.5 | 1.8 | Shortmers (n-1, n-2) |
| 2 | 15.2 | 96.5 | Full-length Product (n) |
| 3 | 16.1 | 1.7 | Other Impurities |
Note: The retention time and purity can vary depending on the specific sequence, the exact HPLC conditions, and the quality of the crude synthesis. cEt modified oligonucleotides are generally more hydrophobic than their 2'-O-methoxyethyl (MOE) counterparts, which would typically result in a longer retention time under the same chromatographic conditions.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Broadening or Tailing) | - Secondary structure of the oligonucleotide- Column degradation- Inappropriate mobile phase pH | - Increase column temperature to 60-70°C.- Use a new column.- Ensure mobile phase pH is between 6.5 and 7.5 for TEAA. |
| Low Resolution | - Gradient is too steep.- Inappropriate column chemistry. | - Decrease the gradient slope around the elution of the main peak.- Try a different stationary phase (e.g., C8 instead of C18). |
| Low Yield | - Poor synthesis quality.- Sub-optimal fraction collection.- Loss during post-purification steps. | - Optimize the synthesis and deprotection steps.- Collect smaller, more numerous fractions and analyze each for purity before pooling.- Optimize desalting and lyophilization procedures. |
Logical Relationships in Method Development
The optimization of an RP-HPLC method for cEt modified oligonucleotides involves considering the interplay of several parameters.
Caption: Key Parameters in RP-HPLC Method Development.
Conclusion
The purification of cEt modified oligonucleotides by IP-RP-HPLC is a robust and scalable method that can yield high-purity material suitable for research and therapeutic applications. The increased hydrophobicity of the cEt modification necessitates careful optimization of the chromatographic conditions, particularly the gradient slope and column temperature, to achieve optimal separation from closely related impurities. The protocols and guidelines presented here provide a solid foundation for developing and implementing effective purification strategies for this important class of therapeutic oligonucleotides.
References
- 1. Purification of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prep-hplc.com [prep-hplc.com]
- 3. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. The Effects of Stationary Phases on Retention and Selectivity of Oligonucleotides in IP-RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of cEt Oligonucleotides by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Constrained ethyl (cEt) modified oligonucleotides represent a significant advancement in antisense technology, offering enhanced properties such as increased binding affinity to target RNA, improved metabolic stability, and a favorable toxicity profile. These attributes make cEt oligonucleotides promising therapeutic candidates for a variety of diseases. Accurate and robust analytical methods are crucial for the characterization, quantification, and quality control of these novel drug molecules throughout the development pipeline. Mass spectrometry (MS), coupled with liquid chromatography (LC), has emerged as a powerful tool for the detailed structural elucidation and quantitative analysis of cEt oligonucleotides.
This document provides detailed application notes and experimental protocols for the characterization of cEt oligonucleotides using LC-MS. It covers sample preparation, chromatographic separation, mass spectrometric analysis, and data interpretation, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: RNase H-Mediated Degradation of Target mRNA
Many cEt-modified antisense oligonucleotides (ASOs) are designed as "gapmers." These chimeric structures typically consist of a central block of deoxynucleotides that is capable of recruiting the enzyme RNase H, flanked by "wings" of modified nucleotides, such as cEt. The cEt modifications in the wings provide high binding affinity and nuclease resistance. Upon binding of the gapmer ASO to the target messenger RNA (mRNA), the resulting DNA-RNA hybrid in the central gap is recognized by RNase H. This enzyme then selectively cleaves the RNA strand, leading to the degradation of the target mRNA and subsequent downregulation of the corresponding protein.[1][2][3][4][5]
Caption: RNase H-mediated cleavage of target mRNA by a cEt gapmer ASO.
Experimental Protocols
Sample Preparation from Biological Matrices (Plasma)
The extraction of cEt oligonucleotides from complex biological matrices like plasma is a critical step to remove interfering substances such as proteins and salts. Solid-phase extraction (SPE) is a commonly employed and effective method.[6][7]
Materials:
-
SPE cartridges (e.g., anion-exchange or mixed-mode)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration buffer (e.g., 100 mM ammonium (B1175870) acetate, pH 7.0)
-
Wash buffer (e.g., 50 mM ammonium acetate, pH 7.0)
-
Elution buffer (e.g., 5% ammonium hydroxide (B78521) in 50:50 acetonitrile/water)
-
Plasma sample containing cEt oligonucleotide
-
Internal standard (IS) - a non-interfering oligonucleotide of similar properties
Protocol:
-
Pre-treatment: Thaw plasma samples on ice. Spike with an appropriate internal standard.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of equilibration buffer.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of wash buffer to remove unbound contaminants. Repeat the wash step.
-
Elution: Elute the cEt oligonucleotide and the IS with 1 mL of elution buffer.
-
Drying: Dry the eluate under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitution: Reconstitute the dried sample in an appropriate volume of LC-MS grade water or initial mobile phase conditions for analysis.
LC-MS/MS Method for Quantification
Ion-pair reversed-phase liquid chromatography is a robust technique for the separation of oligonucleotides. The use of ion-pairing reagents, such as hexafluoroisopropanol (HFIP) and an amine like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is essential for good chromatographic retention and peak shape.[8][9]
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a sensitive triple quadrupole mass spectrometer.
-
Reversed-phase C18 column suitable for oligonucleotide analysis.
LC Parameters:
-
Column: Waters ACQUITY Premier Oligonucleotide C18, 1.7 µm, 2.1 x 50 mm (or equivalent)
-
Mobile Phase A: 15 mM TEA and 400 mM HFIP in water
-
Mobile Phase B: 15 mM TEA and 400 mM HFIP in 50:50 methanol/water
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 60 °C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) % B 0.0 20 10.0 50 10.1 95 12.0 95 12.1 20 | 15.0 | 20 |
MS Parameters (Negative Ion Mode ESI):
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 50 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 500 °C
-
Desolvation Gas Flow: 800 L/hr
-
Full Scan m/z Range: 400 - 2000
-
Tandem MS (for quantification): Monitor specific multiple reaction monitoring (MRM) transitions for the cEt oligonucleotide and the internal standard.
Workflow for cEt Oligonucleotide Characterization
The overall workflow for the characterization of a cEt oligonucleotide involves several key stages, from initial synthesis and purification to in-depth structural analysis and quantification in biological samples.
Caption: A general workflow for the synthesis, characterization, and quantification of cEt oligonucleotides.
Data Presentation
Quantitative data from LC-MS/MS analysis is essential for method validation and sample analysis. The following tables provide examples of typical performance characteristics for a quantitative assay of a cEt oligonucleotide in plasma.[8][10]
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Weighting | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.95 | 95.0 | < 15 |
| Low QC | 3 | 2.91 | 97.0 | < 10 |
| Mid QC | 100 | 102.5 | 102.5 | < 8 |
| High QC | 800 | 784.0 | 98.0 | < 5 |
Table 3: Mass Spectrometric Parameters for a Hypothetical cEt ASO
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| cEt ASO | [M-7H]⁷⁻ | Fragment 1 | 50 |
| Fragment 2 | 50 | ||
| Internal Standard | [M-6H]⁶⁻ | Fragment 1 | 50 |
Fragmentation Analysis of cEt Oligonucleotides
Tandem mass spectrometry (MS/MS) is used to confirm the sequence of the oligonucleotide and to identify any modifications or impurities. The fragmentation of oligonucleotides in the gas phase typically occurs along the phosphate (B84403) backbone, generating a series of sequence-specific ions. The nomenclature for these fragment ions is well-established.
Due to the cEt modification, the fragmentation pattern may show some differences compared to unmodified DNA or RNA. The constrained ethyl bridge can influence the stability of the sugar-phosphate backbone, potentially altering the relative abundance of certain fragment ion series. Collision-induced dissociation (CID) is a common fragmentation technique. The resulting spectrum will contain a ladder of fragment ions that can be used to read the sequence of the oligonucleotide.[11][12] High-resolution mass spectrometry is advantageous for resolving the isotopic patterns of the multiply charged fragment ions and for accurate mass measurements to confirm the elemental composition of the fragments.
Conclusion
Mass spectrometry is an indispensable tool for the comprehensive characterization of cEt oligonucleotides. The protocols and data presented here provide a framework for the development and implementation of robust analytical methods for these next-generation therapeutic agents. Careful optimization of sample preparation, liquid chromatography, and mass spectrometry parameters is essential to achieve the required sensitivity, specificity, and accuracy for regulatory submissions and to advance the development of cEt-based therapies.
References
- 1. RNase H mediated cleavage of RNA by cyclohexene nucleic acid (CeNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RNase H1-Dependent Antisense Oligonucleotides Are Robustly Active in Directing RNA Cleavage in Both the Cytoplasm and the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. altasciences.com [altasciences.com]
- 7. LC-MS quantification of oligonucleotides in biological matrices with SPE or hybridization extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Pharmacokinetic Studies of Antisense Oligonucleotides Using MALDI-TOF Mass Spectrometry [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Synthesis of Long Oligonucleotides Using cEt Phosphoramidites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of long oligonucleotides (greater than 75 nucleotides) presents unique challenges, primarily the maintenance of high coupling efficiency throughout the entire process to ensure a high yield of the full-length product.[1] Chemical modifications are often incorporated into oligonucleotides to enhance their therapeutic properties, such as nuclease resistance and binding affinity. Constrained ethyl (cEt) modified nucleosides are a class of bicyclic nucleic acid analogs that impart high binding affinity to complementary RNA targets. This makes them valuable building blocks for antisense oligonucleotides (ASOs) and other therapeutic nucleic acids.
This document provides detailed application notes and protocols for the synthesis of long oligonucleotides incorporating cEt phosphoramidites. It covers optimized synthesis parameters, deprotection, purification, and quality control measures.
Key Advantages of cEt Modification
Incorporating cEt-modified phosphoramidites into long oligonucleotides offers several advantages for therapeutic applications:
-
High Binding Affinity: The constrained ethyl bridge locks the sugar moiety in an N-type conformation, which is favorable for binding to RNA targets.
-
Enhanced Nuclease Resistance: The modification provides stability against degradation by cellular nucleases.
-
Potent Gene Silencing: The high binding affinity often translates to potent and durable inhibition of target gene expression.
Data Presentation: Synthesis Parameters and Expected Outcomes
Achieving high-quality, full-length long oligonucleotides modified with cEt requires optimization of the standard phosphoramidite (B1245037) synthesis cycle. The primary challenge stems from the slower activation kinetics of cEt phosphoramidites compared to standard deoxyribonucleoside phosphoramidites.[2][3] This necessitates adjustments to the coupling step to ensure high efficiency.
Table 1: Recommended Synthesis Cycle Parameters for cEt Phosphoramidites
| Step | Reagent/Solvent | Recommended Time | Key Considerations |
| Deblocking | 3% Dichloroacetic Acid (DCA) in Dichloromethane | 2-3 minutes | The use of DCA is recommended over Trichloroacetic Acid (TCA) to minimize depurination, a significant side reaction in the synthesis of long oligonucleotides.[1] |
| Coupling | cEt Phosphoramidite (0.1 M), Activator (e.g., ETT, 0.25 M) | 10-15 minutes | A significantly extended coupling time is crucial due to the slower activation kinetics of cEt phosphoramidites.[2][4] A higher concentration of activator may also be beneficial.[2] Double coupling can be employed for particularly difficult sequences.[4] |
| Capping | Acetic Anhydride/N-Methylimidazole | 1-2 minutes | Standard capping protocols are generally effective. |
| Oxidation | Iodine/Water/Pyridine | 1-2 minutes | Standard oxidation protocols are typically sufficient. |
Table 2: Theoretical Yield of Full-Length Product vs. Coupling Efficiency for a 100-mer Oligonucleotide
| Average Coupling Efficiency (%) | Theoretical Yield of Full-Length Product (%) |
| 98.0 | 13.3 |
| 99.0 | 36.6 |
| 99.5 | 60.5 |
| 99.8 | 81.8 |
| 99.9 | 90.5 |
This table illustrates the critical importance of maintaining high coupling efficiency throughout the synthesis of long oligonucleotides. Even a small decrease in efficiency leads to a dramatic reduction in the final yield of the desired product.[1][5]
Experimental Protocols
I. Solid-Phase Synthesis of Long cEt-Modified Oligonucleotides
This protocol outlines the automated solid-phase synthesis of a long oligonucleotide containing cEt modifications using standard phosphoramidite chemistry with necessary adjustments.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Standard DNA and cEt phosphoramidites (A, G, C, T/U) dissolved in anhydrous acetonitrile (B52724) (0.1 M)
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT), 0.25 M in anhydrous acetonitrile)
-
Deblocking solution (3% Dichloroacetic Acid in Dichloromethane)
-
Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/Water/Pyridine)
-
Anhydrous acetonitrile for washing steps
Workflow Diagram:
Caption: Automated solid-phase synthesis workflow for long cEt-modified oligonucleotides.
Procedure:
-
Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence and specify the positions for cEt phosphoramidite incorporation.
-
Synthesis Cycle Parameters:
-
For standard DNA phosphoramidites, use the synthesizer's default cycle parameters.
-
For cEt phosphoramidites, modify the synthesis cycle to include an extended coupling time of 10-15 minutes.[4] Consider using a double coupling protocol for sequences with multiple consecutive cEt modifications or other challenging motifs.
-
-
Initiate Synthesis: Start the automated synthesis process. The synthesizer will perform the repetitive four-step cycle of deblocking, coupling, capping, and oxidation.
-
Completion: Upon completion of the synthesis, the oligonucleotide remains attached to the solid support with protecting groups on the nucleobases and phosphate backbone.
II. Cleavage and Deprotection
This protocol describes the removal of the oligonucleotide from the solid support and the deprotection of the nucleobases and phosphate groups.
Materials:
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add the AMA solution to the vial, ensuring the support is fully submerged.
-
Seal the vial tightly and heat at 65°C for 15-30 minutes.[7]
-
Cool the vial to room temperature and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a vacuum concentrator.
III. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Purification is essential to isolate the full-length oligonucleotide from shorter failure sequences and other impurities.[8][9][10][11][12]
Materials:
-
HPLC system with a UV detector
-
Reversed-phase HPLC column (e.g., C18)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water
-
Desalting columns
Workflow Diagram:
Caption: Workflow for the purification of long cEt-modified oligonucleotides using RP-HPLC.
Procedure:
-
Sample Preparation: Re-dissolve the dried, deprotected oligonucleotide in Mobile Phase A.
-
HPLC Separation:
-
Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B.
-
Inject the oligonucleotide sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. The hydrophobic full-length product will elute later than the more hydrophilic failure sequences.
-
-
Fraction Collection: Collect the peak corresponding to the full-length oligonucleotide based on the UV chromatogram.
-
Desalting: Desalt the collected fraction using a desalting column to remove the TEAA buffer salts.
-
Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm (A260).
IV. Quality Control
Mass Spectrometry:
-
Purpose: To confirm the identity and purity of the synthesized oligonucleotide.
-
Method: Electrospray ionization mass spectrometry (ESI-MS) is typically used.
-
Expected Result: A major peak corresponding to the calculated molecular weight of the full-length cEt-modified oligonucleotide.
Analytical HPLC:
-
Purpose: To assess the purity of the final product.
-
Method: Analytical reversed-phase or ion-exchange HPLC.
-
Expected Result: A single major peak representing the full-length oligonucleotide.
Troubleshooting
Table 3: Common Issues and Solutions in Long cEt Oligonucleotide Synthesis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Full-Length Product | - Incomplete coupling of cEt phosphoramidites.- Presence of moisture in reagents/solvents.- Depurination during synthesis. | - Increase coupling time for cEt phosphoramidites to 10-15 minutes or perform double coupling.[4]- Use anhydrous acetonitrile and ensure all reagents are dry.[13]- Use 3% DCA for deblocking instead of TCA.[1] |
| Presence of n+1 Species in Mass Spectrum | - Inadvertent removal of the 5'-DMT group during the coupling step. | - Use a less acidic activator if the problem persists.- Ensure proper and fresh capping solutions are used. |
| Broad or Multiple Peaks in HPLC | - Incomplete deprotection.- Formation of adducts during deprotection.- Secondary structures in the oligonucleotide. | - Ensure fresh AMA solution is used and deprotection is carried out at the recommended temperature and time.[7]- For oligonucleotides prone to secondary structures, consider purification by ion-exchange HPLC or denaturing PAGE.[9][12] |
Conclusion
The synthesis of long oligonucleotides containing cEt modifications is a feasible yet challenging process that requires careful optimization of standard phosphoramidite chemistry. The key to success lies in extending the coupling time for cEt phosphoramidites to counteract their slower activation kinetics. By following the detailed protocols and troubleshooting guidelines provided in this document, researchers, scientists, and drug development professionals can successfully synthesize high-quality, long cEt-modified oligonucleotides for a variety of therapeutic and research applications.
References
- 1. glenresearch.com [glenresearch.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 6. DNA scale of synthesis and typical yeild [biosyn.com]
- 7. glenresearch.com [glenresearch.com]
- 8. sg.idtdna.com [sg.idtdna.com]
- 9. mz-at.de [mz-at.de]
- 10. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. waters.com [waters.com]
- 12. atdbio.com [atdbio.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for cEt Gapmer Antisense Oligonucleotide Design and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Constrained Ethyl (cEt) Gapmer Antisense Oligonucleotides (ASOs)
Antisense oligonucleotides (ASOs) are short, single-stranded synthetic nucleic acids designed to bind to a specific messenger RNA (mRNA) sequence, thereby modulating gene expression. A particularly potent class of ASOs are "gapmers," which are chimeric molecules typically 16-20 nucleotides in length.[1] These gapmers feature a central "gap" of 8-10 deoxynucleotides that are capable of recruiting RNase H1, an enzyme that cleaves the RNA strand of an RNA/DNA heteroduplex.[2][3] This enzymatic cleavage leads to the degradation of the target mRNA and subsequent reduction in protein expression.[2]
The DNA gap is flanked by "wings" composed of modified nucleotides that enhance the ASO's therapeutic properties.[2] Constrained Ethyl (cEt) is a third-generation bicyclic nucleic acid modification, a derivative of locked nucleic acid (LNA), used in the wings of gapmers.[4][5] The cEt modification locks the ribose sugar into a C3'-endo conformation, which is optimal for binding to RNA.[2][4] This results in a significant increase in binding affinity (measured as melting temperature, Tm) for the target RNA, leading to enhanced potency.[2][4] Additionally, these modifications confer substantial resistance to nuclease degradation, prolonging the ASO's half-life in vivo.[4][6] The entire backbone is typically modified with phosphorothioate (B77711) (PS) linkages, where a non-bridging oxygen is replaced by sulfur, to further protect against nuclease activity and enhance protein binding for improved pharmacokinetics.[3][7]
Mechanism of Action
The primary mechanism for cEt gapmers is the RNase H1-mediated degradation of the target mRNA.
Caption: Mechanism of cEt gapmer ASO action via RNase H1 recruitment and target mRNA degradation.
Design Principles and Workflow
The design of an effective and safe cEt gapmer ASO is a multi-step process that involves computational and experimental validation.
-
Target Selection and Site Identification: The process begins with identifying a disease-associated gene and selecting a target mRNA. Bioinformatics tools are used to scan the mRNA for accessible sites, avoiding regions with stable secondary structures, known single nucleotide polymorphisms (SNPs), and significant homology to off-target transcripts.[8] Both exonic and intronic regions can be targeted, as RNase H1 is active in the nucleus.[9][10]
-
Sequence Design and Chemical Modification Pattern:
-
Length: Typically 16-20 nucleotides. Shorter ASOs (e.g., 14-mers) have been shown to sometimes improve the therapeutic index.[5]
-
Gapmer Design: A common design is a "3-10-3" or "5-10-5" structure, representing the number of modified nucleotides in the 5' wing, the DNA gap, and the 3' wing, respectively.[1][4]
-
Wings: Composed of cEt-modified nucleotides to increase binding affinity and nuclease resistance.
-
Gap: Composed of DNA nucleotides to support RNase H1 activity.
-
Backbone: A full phosphorothioate (PS) backbone is standard to resist nuclease degradation.[7]
-
Cytosine Methylation: 5-methylcytosine (B146107) is often used in CpG motifs to reduce potential immunogenicity.[10]
-
-
In Silico Off-Target Prediction: Candidate sequences are screened against transcriptome and genome databases to predict potential hybridization-dependent off-target effects (OTEs).[9][10] Minimizing complementarity to unintended transcripts is crucial to prevent toxicity.[8]
-
Initial In Vitro Screening: A library of designed ASOs is synthesized and screened in relevant cell lines to assess on-target knockdown efficiency, potency (IC50), and cytotoxicity.
Caption: Logical workflow for the design and validation of cEt gapmer ASOs.
Chemical Modifications and Their Impact
Various chemical modifications are employed to enhance the drug-like properties of ASOs. High-affinity modifications like cEt and LNA, however, have been associated with hepatotoxicity, which is often sequence-dependent and linked to off-target RNA cleavage.[2][8][11] Research has focused on new modifications to mitigate these toxicities while retaining potency.
| Modification | Position | Primary Purpose(s) | Effect on Tm (°C/mod) | Impact on RNase H1 | Notes |
| Phosphorothioate (PS) | Backbone | Nuclease resistance, protein binding | Slight decrease | Supported | Standard backbone chemistry for gapmers.[7] |
| Constrained Ethyl (cEt) | Sugar (Wings) | High binding affinity, nuclease resistance | High Increase (~5°C) | Not Supported | Can increase risk of hepatotoxicity.[2][8] |
| 2'-O-Methoxyethyl (MOE) | Sugar (Wings) | Affinity, nuclease resistance, safety profile | Increase (~1.5°C) | Not Supported | Generally considered less toxic than LNA/cEt.[2][6] |
| 5'-Methyl DNA | Sugar (Gap) | Reduce cytotoxicity, maintain activity | Minimal Change | Supported | Can mitigate toxicity by reducing non-specific protein binding.[12] |
| Mesylphosphoramidate (MsPA) | Backbone (Gap) | Reduce cytotoxicity and immune stimulation | Minimal Change | Supported | Replacing some PS linkages with MsPA can improve the therapeutic index.[7] |
Synthesis of cEt Gapmer ASOs
cEt gapmer ASOs are synthesized using automated solid-phase phosphoramidite (B1245037) chemistry. The process involves the sequential addition of nucleotide monomers to a growing chain attached to a solid support.
Caption: Simplified workflow of a single cycle in solid-phase ASO synthesis.
Experimental Protocols
Protocol 1: Representative Solid-Phase Synthesis of a cEt Gapmer ASO
This protocol provides a general outline. Specific cycle times and reagents may vary based on the DNA synthesizer and phosphoramidite chemistry used.
Materials:
-
DNA/RNA Synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.
-
cEt, DNA, and 5-methylcytosine phosphoramidites.
-
Activator (e.g., DCI or ETT).
-
Oxidizing agent (Iodine solution) or Sulfurizing agent (e.g., DDTT).
-
Capping reagents (Acetic Anhydride, N-Methylimidazole).
-
Deblocking agent (Trichloroacetic acid in Dichloromethane).
-
Cleavage and deprotection solution (e.g., aqueous Ammonium Hydroxide or Methylamine).
-
Acetonitrile (synthesis grade).
-
Purification system (e.g., HPLC with an ion-exchange or reverse-phase column).
Procedure:
-
Synthesizer Setup: Program the ASO sequence into the synthesizer. Ensure all reagent bottles are full and lines are primed. Install the appropriate CPG column.
-
Synthesis Cycle (repeated for each nucleotide): a. Deblocking/Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using the deblocking agent. The column is then washed with acetonitrile. b. Coupling: The next phosphoramidite monomer (cEt or DNA) and activator are delivered to the column to react with the free 5'-hydroxyl group. c. Capping: Unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants. d. Sulfurization: The newly formed phosphite (B83602) triester linkage is converted to a phosphorothioate triester using a sulfurizing agent. This step is critical for the PS backbone. For a standard phosphodiester bond, an oxidizing agent would be used.
-
Final Detritylation: After the final cycle, the terminal 5'-DMT group is typically left on for purification purposes ("DMT-on").
-
Cleavage and Deprotection: The CPG column is removed from the synthesizer. The crude ASO is cleaved from the solid support, and base/phosphate protecting groups are removed by incubation in the cleavage and deprotection solution at an elevated temperature (e.g., 55°C) for several hours.
-
Purification: The crude DMT-on ASO is purified by reverse-phase HPLC. The DMT group provides a lipophilic handle that allows for excellent separation from shorter, failed sequences (DMT-off). After collecting the main peak, the DMT group is removed with an acid, and the ASO may be further purified or desalted.
-
Analysis: The final product is analyzed by mass spectrometry to confirm its identity and by HPLC or CGE to determine its purity. The concentration is determined by UV absorbance at 260 nm.
Protocol 2: In Vitro ASO Activity Screening by Transfection and qRT-PCR
This protocol describes the screening of ASOs for their ability to knock down a target mRNA in a cell line.
Materials:
-
HeLa cells (or other appropriate cell line).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Transfection reagent (e.g., Lipofectamine™ 2000 or electroporation system).[13]
-
Purified ASOs and a non-targeting control (NTC) ASO.
-
Opti-MEM™ or other serum-free medium.
-
RNA extraction kit (e.g., RNeasy Mini Kit).
-
qRT-PCR reagents (e.g., TaqMan™ One-Step RT-PCR Master Mix).
-
Primers and probe for the target gene and a housekeeping gene (e.g., GAPDH).
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density that will result in ~80-90% confluency at the time of transfection (e.g., 10,000 cells/well). Incubate overnight.
-
ASO Transfection: a. Prepare ASO dilutions in serum-free medium. For a dose-response curve, typical final concentrations might range from 0.1 nM to 30 nM.[13] b. Prepare the transfection reagent according to the manufacturer's instructions in a separate tube of serum-free medium. c. Combine the diluted ASO and diluted transfection reagent to form lipoplexes, and incubate for the recommended time (e.g., 20 minutes). d. Remove the old medium from the cells and add the ASO-lipoplex mixture to each well. e. Incubate for 24-48 hours.
-
RNA Extraction: a. Lyse the cells directly in the wells using the lysis buffer from the RNA extraction kit. b. Isolate total RNA according to the kit's protocol. c. Quantify the RNA and assess its purity (A260/A280 ratio).
-
qRT-PCR Analysis: a. Prepare the qRT-PCR reaction mix containing the master mix, primers/probe for the target gene, and an equal amount of total RNA for all samples. b. Run the reaction on a real-time PCR instrument. c. Perform the same analysis for a housekeeping gene to normalize the data.
-
Data Analysis: a. Calculate the ΔCt for each sample (CtTarget - CtHousekeeping). b. Calculate the ΔΔCt relative to a control (e.g., cells treated with the NTC ASO). c. Determine the percentage of mRNA knockdown using the 2-ΔΔCt method. d. Plot the dose-response curve to determine the IC50 value for each ASO.
Protocol 3: Assessment of ASO Cytotoxicity via Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis, to assess ASO-induced cytotoxicity. This is a sensitive method for identifying potential hepatotoxic liabilities in vitro.[11]
Materials:
-
Hepa1-6 cells (mouse hepatoma) or other relevant cell line.[12]
-
96-well white-walled, clear-bottom cell culture plates.
-
ASOs to be tested.
-
Transfection reagent or electroporation system.
-
Caspase-Glo® 3/7 Assay kit (Promega).
-
Luminometer.
Procedure:
-
Cell Plating and Transfection: Plate and transfect cells with ASOs at a fixed, high concentration (e.g., 20-100 nM) as described in Protocol 2.[7][11] Include mock-transfected and untreated controls.
-
Incubation: Incubate the cells for 24 hours post-transfection.[7][11]
-
Assay Procedure: a. Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. b. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL). c. Mix the contents of the wells by gentle shaking for 1 minute. d. Incubate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: a. Subtract the background luminescence (from wells with medium only). b. Calculate the fold-change in caspase activity for each ASO-treated sample relative to the mock-transfected control. A significant increase indicates potential cytotoxicity.
Delivery Strategies
Effective delivery of ASOs to the target tissue and cellular uptake are critical for therapeutic success.
-
Unformulated (Gymnotic) Delivery: cEt ASOs with a full PS backbone can be taken up by cells without a delivery vehicle, a process termed gymnosis.[14] This method is widely used in preclinical and clinical settings, especially for liver-targeted therapies.
-
Ligand Conjugation (Targeted Delivery): Conjugating the ASO to a targeting ligand can enhance uptake in specific cell types. The most common example is N-acetylgalactosamine (GalNAc), which binds to the asialoglycoprotein receptor (ASGPR) on hepatocytes, dramatically increasing ASO potency in the liver.[7]
-
Formulation-Based Delivery: For delivery to other tissues, ASOs can be encapsulated in delivery vehicles like lipid nanoparticles (LNVs) or polymeric nanoparticles. These formulations can protect the ASO from degradation and alter its pharmacokinetic profile.[14][15] Oral delivery formulations containing penetration enhancers have also been explored.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antisense part III: chemistries [cureffi.org]
- 5. researchgate.net [researchgate.net]
- 6. Drug Discovery Perspectives of Antisense Oligonucleotides [biomolther.org]
- 7. academic.oup.com [academic.oup.com]
- 8. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In silico and in vitro evaluation of exonic and intronic off-target effects form a critical element of therapeutic ASO gapmer optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Imaging cEt Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Constrained ethyl (cEt) modified oligonucleotides represent a significant advancement in antisense technology, offering enhanced nuclease resistance, binding affinity, and in vivo potency. The ability to visualize the biodistribution, cellular uptake, and target engagement of these therapeutic molecules is crucial for their development and optimization. This document provides detailed application notes and protocols for the labeling of cEt modified oligonucleotides with fluorescent dyes for imaging applications. These protocols are intended to guide researchers in the efficient and reliable preparation of high-quality fluorescently labeled oligonucleotides for preclinical and clinical research.
Labeling Chemistries for cEt Modified Oligonucleotides
The most common and robust method for labeling oligonucleotides, including those with cEt modifications, is post-synthetic conjugation. This approach involves synthesizing the oligonucleotide with a reactive functional group, typically a primary amine, which is then coupled to a fluorescent dye containing a compatible reactive moiety, such as an N-hydroxysuccinimide (NHS) ester.
Key Advantages of Post-Synthetic Labeling:
-
Versatility: A wide array of fluorescent dyes with different spectral properties are commercially available as NHS esters.
-
Efficiency: The reaction between a primary amine and an NHS ester is highly efficient and specific under appropriate pH conditions.[1]
-
Stability: The resulting amide bond is highly stable, ensuring the integrity of the labeled oligonucleotide during experiments.[1]
The cEt modification does not interfere with standard post-synthetic labeling chemistries. The primary amine can be introduced at the 5' or 3' terminus of the oligonucleotide during solid-phase synthesis.
Selecting a Fluorescent Dye
The choice of fluorescent dye is critical and depends on the specific application, including the imaging modality, the biological system under investigation, and the desired spectral properties. Key considerations include:
-
Quantum Yield (Φ): A measure of the efficiency of fluorescence emission. Higher quantum yields result in brighter signals.
-
Photostability: The ability of the dye to resist photobleaching upon exposure to excitation light.
-
Spectral Properties: The excitation and emission maxima should be compatible with the available imaging equipment and minimize background autofluorescence.
-
Solubility: The dye should be soluble in the reaction buffer and not cause aggregation of the labeled oligonucleotide.
Table 1: Comparison of Common Fluorescent Dyes for Oligonucleotide Labeling
| Dye Family | Example | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) (on DNA) | Key Features |
| Cyanine (B1664457) | Cy3 | ~550 | ~570 | ~0.24[2] | Bright, but can be susceptible to photobleaching. |
| Cy5 | ~649 | ~670 | ~0.20[2] | Bright in the far-red spectrum, minimizing autofluorescence. | |
| Alexa Fluor | Alexa Fluor 488 | ~495 | ~519 | High | Bright and photostable.[3] |
| Alexa Fluor 647 | ~650 | ~668 | High | Very bright and photostable far-red dye.[3] | |
| ATTO | ATTO 647N | ~644 | ~669 | High | Excellent photostability and high quantum yield. |
| Fluorescent Base Analogue | tC | ~350 | ~450 | ~0.10 (in cEt ASO) | Minimally perturbing in-sequence label. |
| tCO | ~350 | ~450 | ~0.22 (in cEt ASO)[4] | Brighter than tC with similar spectral properties.[4] |
Note: Quantum yields are highly dependent on the local environment and can vary. The values presented are for general comparison.
Experimental Protocols
Protocol 1: Labeling of Amino-Modified cEt Oligonucleotide with an NHS-Ester Dye
This protocol describes the conjugation of an amine-modified cEt oligonucleotide with a fluorescent dye NHS ester.
Materials:
-
Amine-modified cEt oligonucleotide
-
Fluorescent dye NHS ester (e.g., Cy5 NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Nuclease-free water
-
Ethanol (B145695) (100% and 70%)
-
3 M Sodium Acetate
Procedure:
-
Oligonucleotide Preparation: Dissolve the amine-modified cEt oligonucleotide in the 0.1 M sodium bicarbonate buffer to a final concentration of 0.3-0.8 mM. If the oligonucleotide is in a buffer containing amines (e.g., Tris), it must be purified first by ethanol precipitation.[7]
-
Dye Preparation: Prepare a 10 mg/mL stock solution of the dye NHS ester in anhydrous DMF or DMSO.[5] This should be done immediately before use as NHS esters are moisture-sensitive.[1]
-
Conjugation Reaction: Add 5-10 molar equivalents of the dissolved dye NHS ester to the oligonucleotide solution.[1][8] Vortex the mixture gently and allow it to react for 2-4 hours at room temperature, protected from light.[6]
-
Quenching the Reaction (Optional): The reaction can be quenched by adding a final concentration of 100 mM Tris buffer.
-
Purification: The labeled oligonucleotide must be purified to remove unconjugated dye and unlabeled oligonucleotide. HPLC is the recommended method for high purity.
Protocol 2: HPLC Purification of Fluorescently Labeled cEt Oligonucleotides
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for purifying labeled oligonucleotides.
Materials:
-
RP-HPLC system with a UV detector
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in nuclease-free water
-
Mobile Phase B: Acetonitrile (B52724)
-
Labeled oligonucleotide reaction mixture
Procedure:
-
Sample Preparation: Dilute the labeling reaction mixture with Mobile Phase A.
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. A typical gradient is 5% to 95% acetonitrile over 30 minutes.[9]
-
Monitor the elution at 260 nm (for the oligonucleotide) and the excitation maximum of the dye.[10][11]
-
-
Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at both 260 nm and the dye's specific wavelength. This peak represents the correctly labeled oligonucleotide.
-
Solvent Removal: Lyophilize or use a centrifugal evaporator to remove the solvents from the collected fractions.
-
Storage: Resuspend the purified, labeled oligonucleotide in a suitable buffer (e.g., TE buffer, pH 8.0) and store at -20°C, protected from light.[12]
Protocol 3: Characterization of Labeled cEt Oligonucleotides
1. UV-Vis Spectroscopy:
-
Measure the absorbance of the purified labeled oligonucleotide at 260 nm and the dye's maximum absorbance wavelength.
-
The ratio of these absorbances can be used to estimate the labeling efficiency.
2. Mass Spectrometry:
-
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the identity and purity of the labeled oligonucleotide.[13][14]
-
The measured mass should correspond to the theoretical mass of the cEt oligonucleotide plus the mass of the fluorescent dye.
Visualizations
Caption: Experimental workflow for labeling cEt oligonucleotides.
Caption: Cellular uptake pathway of cEt ASOs.
Application in Drug Development
Fluorescently labeled cEt modified oligonucleotides are invaluable tools in drug development for:
-
Biodistribution Studies: Whole-body imaging in animal models can determine the tissue distribution and tumor targeting efficiency of the oligonucleotide.[15][16] However, it is important to note that the fluorescent dye itself can alter the biodistribution of the molecule.[17][18]
-
Pharmacokinetic Analysis: Quantifying the fluorescence signal in plasma and tissues over time provides crucial pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME).[16][19][20]
-
Cellular Uptake and Trafficking: Confocal microscopy and flow cytometry can be used to visualize and quantify the uptake of labeled oligonucleotides into cells and their subsequent trafficking through various cellular compartments.[21][22] This is critical for understanding the mechanisms of action and identifying potential barriers to delivery.
-
Target Engagement: While fluorescence imaging does not directly measure target engagement, it can be used in conjunction with other techniques to correlate the localization of the oligonucleotide with its therapeutic effect.
Conclusion
The protocols and data presented here provide a comprehensive guide for the successful labeling of cEt modified oligonucleotides for imaging applications. Careful selection of the fluorescent dye, combined with robust labeling, purification, and characterization methods, will ensure the generation of high-quality probes for advancing the understanding and development of this promising class of therapeutics.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thermofisher.com [thermofisher.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. interchim.fr [interchim.fr]
- 7. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 8. glenresearch.com [glenresearch.com]
- 9. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 10. mz-at.de [mz-at.de]
- 11. waters.com [waters.com]
- 12. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Whole Body Biodistribution of Fluorescent-Labeled Agents by Non-Invasive Tomographic Imaging | PLOS One [journals.plos.org]
- 15. Biodistribution studies of nanoparticles using fluorescence imaging: a qualitative or quantitative method? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics, biodistribution and cell uptake of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacokinetics of an antisense oligonucleotide injected intravitreally in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Drug Metabolism and Pharmacokinetics of Antisense Oligonucleotide Therapeutics: Typical Profiles, Evaluation Approaches, and Points to Consider Compared with Small Molecule Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Identification and characterization of intracellular proteins that bind oligonucleotides with phosphorothioate linkages - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing coupling efficiency of 5'-ODMT cEt G Phosphoramidite
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of 5'-ODMT cEt G Phosphoramidite (B1245037) in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is 5'-ODMT cEt G Phosphoramidite and what are its key features?
A1: 5'-ODMT cEt G Phosphoramidite is a modified guanosine (B1672433) phosphoramidite used in the synthesis of oligonucleotides. The "cEt" stands for constrained ethyl, a modification at the 2' position of the ribose sugar that locks the sugar conformation into a state that enhances binding affinity to target RNA and increases nuclease resistance.[1][2] The 5'-ODMT (dimethoxytrityl) group is a protecting group essential for the stepwise synthesis of oligonucleotides.[3]
Q2: Why is achieving high coupling efficiency with 5'-ODMT cEt G Phosphoramidite challenging?
A2: The constrained ethyl (cEt) modification introduces significant steric hindrance around the phosphoramidite moiety. This bulkiness can slow down the coupling reaction compared to standard DNA or RNA phosphoramidites, making it more challenging to achieve high coupling efficiency.[][5] Factors such as the choice of activator, coupling time, and reagent quality become even more critical for these modified phosphoramidites.
Q3: How can I monitor the coupling efficiency of 5'-ODMT cEt G Phosphoramidite during synthesis?
A3: The most common method for real-time monitoring of coupling efficiency is trityl cation monitoring. The dimethoxytrityl (DMT) group is cleaved from the 5'-hydroxyl group at the beginning of each synthesis cycle, releasing a brightly colored orange cation. The intensity of this color, measured by a UV-Vis spectrophotometer, is directly proportional to the number of coupled molecules in the previous cycle. A consistent and strong trityl signal indicates high coupling efficiency, while a drop in the signal suggests a problem with the coupling step.[3][6]
Q4: What are the ideal storage conditions for 5'-ODMT cEt G Phosphoramidite to maintain its quality?
A4: Like all phosphoramidites, 5'-ODMT cEt G Phosphoramidite is sensitive to moisture and oxidation. It should be stored in a desiccator at -20°C. Before use, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation of moisture onto the solid phosphoramidite. Any exposure to atmospheric humidity should be minimized.[3][7]
Troubleshooting Guide: Low Coupling Efficiency
Low coupling efficiency is a common issue when working with sterically hindered phosphoramidites like 5'-ODMT cEt G. The following guide provides a systematic approach to diagnosing and resolving this problem.
Problem: Drop in Trityl Signal
A sudden or gradual decrease in the trityl signal during oligonucleotide synthesis is a primary indicator of low coupling efficiency.
Visualizing the Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low coupling efficiency.
Step 1: Verify Reagent Quality
| Potential Cause | Recommended Action |
| Degraded Phosphoramidite | Ensure the 5'-ODMT cEt G Phosphoramidite is not expired and has been stored correctly. If in doubt, use a fresh vial. |
| Moisture Contamination | Use anhydrous acetonitrile (B52724) (<30 ppm water) for all dissolution and synthesis steps. Ensure all reagents and gas lines are dry.[7] |
| Incorrect Phosphoramidite Concentration | Verify the concentration of the phosphoramidite solution. For modified amidites, a concentration of 0.1 M is often recommended. |
Step 2: Evaluate Activator
The choice and condition of the activator are crucial for coupling sterically hindered phosphoramidites.
| Potential Cause | Recommended Action |
| Weak Activator | Standard activators like 1H-Tetrazole may not be sufficient. Consider using a more potent activator such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[8] |
| Degraded Activator | Ensure the activator solution is fresh and has been stored properly to prevent degradation. |
| Incorrect Activator Concentration | Optimize the activator concentration. While standard concentrations are a good starting point, empirical testing may be needed for optimal results. |
Step 3: Optimize Synthesis Protocol
Due to steric hindrance, the standard synthesis protocol may need to be adjusted.
| Potential Cause | Recommended Action |
| Insufficient Coupling Time | Increase the coupling time for the 5'-ODMT cEt G Phosphoramidite. A coupling time of 5-15 minutes is often recommended for modified phosphoramidites.[5] |
| Incomplete Reaction | Perform a "double coupling" or "triple coupling" step. This involves repeating the addition of the phosphoramidite and activator before proceeding to the capping and oxidation steps. |
Step 4: Inspect the DNA Synthesizer
Mechanical issues with the synthesizer can lead to poor reagent delivery and low coupling efficiency.
| Potential Cause | Recommended Action |
| Leaks or Blockages | Check all tubing and valves for leaks or blockages that could prevent the correct volume of reagents from reaching the synthesis column. |
| Inaccurate Reagent Delivery | Calibrate the synthesizer to ensure it is delivering the correct volumes of phosphoramidite and activator. |
Experimental Protocols
Protocol 1: Standard Coupling for 5'-ODMT cEt G Phosphoramidite
This protocol provides a starting point for optimizing the coupling of 5'-ODMT cEt G Phosphoramidite.
-
Phosphoramidite Preparation: Dissolve the 5'-ODMT cEt G Phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.
-
Activator Solution: Use a 0.25 M solution of 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile.
-
Synthesis Cycle:
-
Deblocking: Treat the solid support with 3% trichloroacetic acid in dichloromethane (B109758) to remove the 5'-DMT group.
-
Coupling: Deliver the 5'-ODMT cEt G Phosphoramidite solution and the activator solution to the synthesis column and allow them to react for at least 5 minutes.
-
Capping: Cap any unreacted 5'-hydroxyl groups using a standard capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole).
-
Oxidation: Oxidize the newly formed phosphite (B83602) triester to a stable phosphate (B84403) triester using an iodine solution.
-
-
Monitoring: Monitor the trityl cation release at each deblocking step to assess the coupling efficiency.
Protocol 2: Enhanced Coupling for Difficult Sequences
For sequences that are particularly challenging or when standard protocols yield low efficiency, the following enhanced protocol can be used.
-
Phosphoramidite Preparation: Same as the standard protocol.
-
Activator Solution: Use a 0.5 M solution of 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.
-
Synthesis Cycle:
-
Deblocking: Same as the standard protocol.
-
Double Coupling:
-
Deliver the phosphoramidite and activator solutions and allow them to react for 10 minutes.
-
Wash the column with acetonitrile.
-
Repeat the delivery of the phosphoramidite and activator solutions and allow them to react for another 10 minutes.
-
-
Capping: Same as the standard protocol.
-
Oxidation: Same as the standard protocol.
-
-
Monitoring: Monitor the trityl cation release.
Quantitative Data Summary
The following table provides an illustrative summary of expected coupling efficiencies for 5'-ODMT cEt G Phosphoramidite under different conditions. Actual results may vary depending on the specific sequence, synthesizer, and reagent quality.
| Activator (Concentration) | Coupling Time (minutes) | Coupling Method | Expected Stepwise Efficiency (%) |
| 1H-Tetrazole (0.45 M) | 5 | Single | 95 - 97 |
| ETT (0.25 M) | 5 | Single | 97 - 98.5 |
| ETT (0.25 M) | 10 | Single | > 98.5 |
| DCI (0.5 M) | 10 | Single | > 99 |
| DCI (0.5 M) | 10 + 10 | Double | > 99.5 |
Signaling Pathway and Experimental Workflow Diagrams
Phosphoramidite Coupling Reaction Pathway
Caption: The chemical pathway of phosphoramidite coupling.
Oligonucleotide Synthesis Workflow
Caption: The cyclical workflow of solid-phase oligonucleotide synthesis.
References
- 1. 5'-ODMT cEt G Phosphoramidite | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
Technical Support Center: Troubleshooting Low Yield in cEt Oligonucleotide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of constrained ethyl (cEt) modified oligonucleotides, specifically focusing on resolving low final yields.
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for cEt oligonucleotide synthesis?
The overall yield of cEt oligonucleotide synthesis is influenced by numerous factors including the length of the oligonucleotide, the specific sequence, the scale of the synthesis, and the purification method employed. Generally, the coupling efficiency for each cycle is a critical determinant. A drop of just a few percentage points in average coupling efficiency can dramatically reduce the final yield of the full-length product, especially for longer oligonucleotides.[1] While specific yields for cEt oligos can vary, it's essential to maximize efficiency at each step to obtain a satisfactory final amount.
Q2: How does the cEt modification affect coupling efficiency compared to standard DNA or RNA synthesis?
The constrained ethyl modification introduces additional steric bulk at the 2'-position of the furanose ring. This can potentially lead to steric hindrance, which may slightly reduce coupling efficiency compared to standard DNA or 2'-O-Methyl RNA monomers.[2][3][4][5] Optimizing coupling times and using a highly efficient activator are crucial to mitigate this effect and ensure high coupling yields.
Q3: Are there specific deprotection conditions required for cEt-modified oligonucleotides?
While cEt modifications are generally stable under standard deprotection conditions, it is crucial to ensure complete removal of all protecting groups from the nucleobases and phosphate (B84403) backbone to avoid yield loss during purification.[6] For complex oligonucleotides containing other sensitive modifications in addition to cEt, milder deprotection strategies may be necessary to prevent degradation of these sensitive groups.[7][8] Always refer to the recommendations for any other modifications present in your sequence.
Q4: Can the purification method significantly impact the final yield of my cEt oligonucleotide?
Yes, the purification method is a major step where significant yield loss can occur.[] The choice of purification method, such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Anion-Exchange (AEX) HPLC, depends on the length of the oligonucleotide, the presence of other modifications, and the desired final purity. Each method has its own recovery rate, and optimizing the purification protocol is key to maximizing yield.
Q5: What are common side reactions that can lead to low yield in cEt oligo synthesis?
Several side reactions can contribute to low yields. These include:
-
Depurination: Prolonged exposure to acid during the detritylation step can lead to the loss of purine (B94841) bases (A and G), resulting in chain cleavage during the final basic deprotection.[1][10]
-
Incomplete Capping: Failure to cap unreacted 5'-hydroxyl groups leads to the formation of n-1 shortmer sequences, which will reduce the yield of the full-length product.
-
Oxidation Issues: Inefficient oxidation of the phosphite (B83602) triester to the more stable phosphate triester can lead to chain cleavage.
-
Formation of N+1 species: Side reactions, such as the formation of a GG dimer during the coupling step, can lead to the synthesis of oligonucleotides that are one nucleotide longer than the target sequence.[1]
Troubleshooting Guide: Low Yield
This guide provides a systematic approach to diagnosing and resolving the causes of low yield in your cEt oligonucleotide synthesis.
| Observed Problem | Potential Cause | Recommended Solution |
| Low overall yield after synthesis and purification | Low Coupling Efficiency | - Optimize Coupling Time: Increase the coupling time for cEt phosphoramidites to counteract potential steric hindrance.[11] - Use a High-Potency Activator: Employ activators like DCI (4,5-dicyanoimidazole) or ETT (5-Ethylthio-1H-tetrazole) to ensure efficient activation of the phosphoramidite (B1245037).[10] - Ensure Anhydrous Conditions: Moisture in the acetonitrile (B52724) or other reagents will significantly decrease coupling efficiency. Use fresh, anhydrous solvents and reagents.[1] |
| Inefficient Deprotection | - Ensure Fresh Deprotection Reagents: Use fresh ammonium (B1175870) hydroxide (B78521) or other deprotection solutions to ensure complete removal of protecting groups.[12] - Optimize Deprotection Time and Temperature: Follow recommended protocols for the specific protecting groups used in your synthesis. For oligonucleotides with sensitive modifications, consider milder deprotection conditions.[7][12] | |
| Suboptimal Purification | - Method Selection: Choose the most appropriate purification method (RP-HPLC, AEX-HPLC) based on your oligonucleotide's properties.[] - Optimize Chromatography Conditions: Adjust gradients, flow rates, and column temperature to achieve the best separation and recovery of your full-length product. | |
| Presence of significant shortmer peaks (n-1, n-2, etc.) in analytical HPLC | Incomplete Coupling | - See "Low Coupling Efficiency" solutions above. |
| Inefficient Capping | - Check Capping Reagents: Ensure that capping reagents (Cap A and Cap B) are fresh and active. - Increase Capping Time: Extend the capping step to ensure all unreacted 5'-hydroxyl groups are blocked. | |
| Presence of unexpected peaks (e.g., n+1) in analytical HPLC or Mass Spectrometry | Side Reactions | - Minimize Depurination: Use a milder deblocking acid like Dichloroacetic acid (DCA) instead of Trichloroacetic acid (TCA), especially for longer sequences or those rich in purines.[10] - Prevent GG Dimer Formation: This can be a result of the activator being slightly acidic. Ensure proper reagent preparation and consider optimizing activator concentration.[1] |
| Low Trityl Signal During Synthesis | Poor Phosphoramidite Quality | - Use Fresh Amidites: Phosphoramidites are sensitive to moisture and oxidation. Use fresh vials and handle them under anhydrous conditions.[1] - Verify Amidite Concentration: Ensure the correct concentration of the phosphoramidite solution. |
| Synthesizer Fluidics Issue | - Check for Blockages: Ensure all lines and valves on the synthesizer are clear and functioning correctly. - Verify Reagent Delivery: Confirm that all reagents are being delivered to the synthesis column in the correct volumes. |
Key Experimental Protocols
Standard Cleavage and Deprotection Protocol for cEt Oligonucleotides
This protocol assumes standard protecting groups on the nucleobases (e.g., Bz for A, Ac for C, iBu for G).
-
Cleavage from Solid Support:
-
Treat the solid support with concentrated ammonium hydroxide (28-30%) at room temperature for 1-2 hours.
-
Collect the supernatant containing the cleaved oligonucleotide.
-
-
Deprotection of Protecting Groups:
-
Heat the collected solution in a sealed vial at 55°C for 8-16 hours.
-
Cool the vial to room temperature.
-
Evaporate the ammonium hydroxide to dryness using a speed vacuum concentrator.
-
-
Reconstitution:
-
Resuspend the deprotected oligonucleotide pellet in an appropriate buffer (e.g., nuclease-free water) for subsequent purification.
-
Note: For oligonucleotides with base-labile modifications, milder deprotection reagents like aqueous methylamine (B109427) (AMA) or potassium carbonate in methanol (B129727) may be required.[12] Always consult the specific recommendations for any non-standard modifications in your sequence.
Visualizing the Troubleshooting Process
Troubleshooting Workflow for Low cEt Oligonucleotide Yield
Caption: A logical workflow for diagnosing the root cause of low yield in cEt oligonucleotide synthesis.
Standard Phosphoramidite Synthesis Cycle
Caption: The four key steps of the phosphoramidite solid-phase oligonucleotide synthesis cycle.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Chemical Modification of the siRNA Seed Region Suppresses Off-Target Effects by Steric Hindrance to Base-Pairing with Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Therapeutic Delivery of Oligonucleotides by Chemical Modification and Nanoparticle Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of steric hindrance on the properties of antibacterial and biocompatible copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. Solid-phase synthesis and side reactions of oligonucleotides containing O-alkylthymine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. benchchem.com [benchchem.com]
- 12. glenresearch.com [glenresearch.com]
Technical Support Center: cEt Phosphoramidite Chemistry
Welcome to the Technical Support Center for cEt (constrained Ethyl) Phosphoramidite (B1245037) Chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions related to the synthesis of cEt modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using cEt phosphoramidites in oligonucleotide synthesis?
cEt phosphoramidites are a class of modified nucleoside analogs used in the synthesis of antisense oligonucleotides (ASOs). The key advantages of incorporating cEt modifications include:
-
Enhanced Binding Affinity: The constrained ethyl modification locks the furanose ring into an N-type conformation, which increases the binding affinity of the oligonucleotide to its target RNA sequence.[1]
-
Improved Nuclease Resistance: The modification provides significant protection against degradation by exonucleases, increasing the in vivo stability of the oligonucleotide.[1]
-
Favorable Toxicity Profile: Compared to other high-affinity modifications like Locked Nucleic Acids (LNA), cEt modifications have been associated with a better toxicity profile in some contexts.[2]
Q2: What are the most common side reactions encountered in cEt phosphoramidite chemistry?
While many side reactions are common to standard phosphoramidite chemistry, the use of cEt phosphoramidites can exacerbate certain issues due to their increased steric bulk. Common side reactions include:
-
Incomplete Coupling: The bulky nature of cEt phosphoramidites can lead to lower coupling efficiencies compared to standard DNA or RNA phosphoramidites. This results in a higher proportion of truncated sequences (n-1 products).
-
Depurination: Like standard purine (B94841) phosphoramidites, cEt-modified adenine (B156593) and guanine (B1146940) are susceptible to depurination (loss of the purine base) under the acidic conditions of the detritylation step. This can lead to chain cleavage during the final deprotection.
-
Side Reactions during Oxidation: Incomplete oxidation of the phosphite (B83602) triester to the more stable phosphate (B84403) triester can result in chain cleavage. The standard iodine/water oxidant can also introduce water, leading to hydrolysis of the phosphoramidite.
-
Formation of Diastereomers: When synthesizing phosphorothioate (B77711) oligonucleotides using cEt phosphoramidites, a mixture of diastereomers is formed at each phosphorothioate linkage.
Q3: How can I improve the coupling efficiency of cEt phosphoramidites?
Improving coupling efficiency is critical when working with sterically hindered phosphoramidites like cEt. Consider the following strategies:
-
Extended Coupling Times: Increasing the time the phosphoramidite and activator are in contact with the solid support can help drive the reaction to completion.
-
More Potent Activators: Using more acidic activators, such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), can enhance the rate of the coupling reaction.
-
Increased Reagent Concentration: Increasing the concentration of the cEt phosphoramidite and/or the activator can also improve coupling efficiency.
-
Optimized Solvent Conditions: Ensure all reagents, especially the acetonitrile (B52724) (ACN), are anhydrous, as water will react with the activated phosphoramidite and reduce coupling efficiency.
Troubleshooting Guides
Issue 1: Low Yield of Full-Length Oligonucleotide
Symptoms:
-
Low absorbance reading for the final product.
-
Analysis by HPLC, mass spectrometry, or gel electrophoresis shows a high proportion of shorter sequences (truncations).
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Experimental Protocol |
| Low Coupling Efficiency | The steric bulk of cEt phosphoramidites can hinder efficient coupling. | Protocol 1: Optimizing Coupling Conditions. 1. Increase the coupling time for cEt phosphoramidites by 2-5 fold compared to standard DNA phosphoramidites. 2. Use a more potent activator such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI). 3. Increase the concentration of the cEt phosphoramidite solution by 1.5-2 fold. 4. Ensure all reagents and solvents are strictly anhydrous. |
| Depurination | The acidic detritylation step can cause the loss of purine bases. | Protocol 2: Minimizing Depurination. 1. Reduce the detritylation time to the minimum required for complete removal of the DMT group. 2. Use a weaker acid for detritylation, such as 3% dichloroacetic acid (DCA) in dichloromethane (B109758) instead of trichloroacetic acid (TCA). 3. For particularly sensitive sequences, consider using depurination-resistant dA and dG phosphoramidites if available in the cEt-modified form. |
| Incomplete Oxidation | The phosphite triester linkage is unstable and will cleave if not fully oxidized. | Protocol 3: Ensuring Complete Oxidation. 1. Increase the oxidation wait time by 1.5-2 fold. 2. For water-sensitive modifications, consider using a non-aqueous oxidizing agent, such as tert-butyl hydroperoxide. |
| Phosphoramidite Degradation | cEt phosphoramidites may degrade if not stored or handled properly. | Protocol 4: Handling and Storage of Phosphoramidites. 1. Store cEt phosphoramidites under an inert atmosphere (argon or nitrogen) at the recommended temperature (-20°C for long-term storage). 2. Allow phosphoramidites to equilibrate to room temperature before opening to prevent moisture condensation. 3. Use freshly prepared phosphoramidite solutions for synthesis. |
Logical Workflow for Troubleshooting Low Oligonucleotide Yield
Caption: Troubleshooting workflow for low yield of cEt modified oligonucleotides.
Issue 2: Presence of Unexpected Peaks in HPLC or Mass Spectrometry Analysis
Symptoms:
-
Multiple peaks in the HPLC chromatogram.
-
Mass spectrometry data shows masses that do not correspond to the full-length product or simple truncations.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Experimental Protocol |
| N+1 Adducts | Formation of species with a higher molecular weight than the target oligonucleotide. A common cause is the premature removal of the DMT group from the incoming phosphoramidite, leading to the addition of a dimer. | Protocol 5: Preventing N+1 Formation. 1. Use high-quality phosphoramidites with low levels of phosphonate (B1237965) impurities. 2. Ensure that the activator is not overly acidic to the point of causing significant detritylation of the phosphoramidite in solution. 3. Optimize the wash steps after detritylation to ensure complete removal of the acid before the coupling step. |
| Base Modification | Protecting groups may not be completely removed, or the bases themselves may be modified during deprotection. | Protocol 6: Optimizing Deprotection. 1. Ensure the correct deprotection scheme is used for the specific base-protecting groups on the cEt phosphoramidites. 2. Use fresh deprotection reagents (e.g., ammonium (B1175870) hydroxide, methylamine). 3. For sensitive modifications, consider using milder deprotection conditions (e.g., lower temperature, shorter time) or alternative deprotection reagents. |
| Phosphorothioate-Related Side Products | During the synthesis of phosphorothioate oligonucleotides, incomplete sulfurization can lead to the formation of phosphate linkages. | Protocol 7: Optimizing Sulfurization. 1. Increase the sulfurization time. 2. Use a fresh and effective sulfurizing reagent. 3. Ensure anhydrous conditions during the sulfurization step. |
Experimental Workflow for Oligonucleotide Synthesis and Analysis
Caption: General workflow for the synthesis and analysis of cEt modified oligonucleotides.
References
Technical Support Center: cEt Oligonucleotide Synthesis
Troubleshooting Guide: Reducing n-1 Shortmers
Issue: High levels of n-1 shortmers are detected in the crude oligonucleotide product, compromising purity and downstream applications.
This guide provides a systematic approach to troubleshooting and reducing the formation of n-1 deletion mutants during constrained Ethyl (cEt) oligonucleotide synthesis.
Inefficient Coupling
Description: The most common cause of n-1 impurities is the incomplete reaction of the phosphoramidite (B1245037) monomer with the free 5'-hydroxyl group of the growing oligonucleotide chain. This results in a failure sequence that is one nucleotide shorter than the desired product.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Recommended Action |
| Moisture Contamination | Reagent and System Anhydrousness Check | Use fresh, anhydrous acetonitrile (B52724) (<10-15 ppm water content) for phosphoramidite dissolution and synthesizer washes. Ensure argon or helium gas is passed through an in-line drying filter. If the synthesizer has been idle, allow time for it to fully dry out, as initial syntheses may show lower quality. |
| Degraded Phosphoramidites | Phosphoramidite Quality Check | Use fresh phosphoramidites for synthesis. Dissolve phosphoramidites under a strictly anhydrous atmosphere to prevent degradation. |
| Suboptimal Activator | Activator Selection and Concentration Review | For cEt and other modified amidites, a stronger activator like DCI (4,5-dicyanoimidazole) may be required compared to standard DNA synthesis. Evaluate different activators and their concentrations to optimize coupling. |
| Insufficient Coupling Time | Protocol Parameter Adjustment | Increase the coupling time to ensure the reaction goes to completion, especially for sterically hindered monomers like cEt phosphoramidites. |
| Low Phosphoramidite Concentration | Reagent Concentration Adjustment | Increasing the phosphoramidite concentration can enhance coupling efficiency, particularly for synthesizing long or complex oligonucleotides. |
| Solid Support Issues | Solid Support Evaluation | Ensure the chosen solid support (e.g., CPG) has the appropriate pore size and loading capacity for the oligonucleotide length. For very long oligos, consider using supports with larger pores (e.g., 2000 Å) to prevent steric hindrance. |
Inefficient Capping
Description: The capping step is crucial for blocking unreacted 5'-hydroxyl groups to prevent them from participating in subsequent coupling cycles. Inefficient capping leads to the formation of n-1 deletion mutants that are difficult to separate from the full-length product because they possess a 5'-DMT group.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Recommended Action |
| Degraded Capping Reagents | Reagent Freshness Verification | Use fresh capping reagents (Cap A: acetic anhydride; Cap B: N-methylimidazole). |
| Suboptimal Capping Reagent Concentration | Reagent Concentration Check | Verify the concentration of N-methylimidazole in the Cap B mix, as lower concentrations can lead to a significant drop in capping efficiency. |
| Insufficient Capping Time/Volume | Synthesis Protocol Optimization | Increase the delivery volume and/or time for the capping reagents to ensure complete acetylation of all unreacted 5'-hydroxyls. |
| Residual Water Post-Oxidation | Enhanced Drying Protocol | Perform an additional capping step after the oxidation step (a "cap/ox/cap" cycle) to help remove residual water from the support, which can improve subsequent coupling efficiency. |
Incomplete Detritylation
Description: Incomplete removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain will prevent the subsequent coupling reaction, leading to n-1 deletions.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Recommended Action |
| Weak or Degraded Deblocking Acid | Reagent Quality Assessment | Use fresh deblocking solution (e.g., trichloroacetic acid or dichloroacetic acid in dichloromethane). |
| Insufficient Deblocking Time | Protocol Parameter Adjustment | Increase the deblocking time or the number of deblocking steps to ensure complete DMT removal. This is particularly important when using a weaker acid like DCA. |
| Secondary Structure Formation | Sequence and Synthesis Condition Review | For sequences prone to forming secondary structures that may hinder reagent access, consider using modified phosphoramidites or synthesis conditions that destabilize these structures, such as increased temperature or the addition of denaturing agents. |
Experimental Workflow for Troubleshooting
The following diagram illustrates a systematic workflow for identifying and resolving the root cause of n-1 shortmer formation.
Caption: Troubleshooting workflow for reducing n-1 shortmers.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable level of n-1 shortmers in a crude cEt oligonucleotide synthesis?
A1: While the acceptable level is application-dependent, for many research and therapeutic applications, the goal is to maximize the amount of full-length product. High-purity applications like antisense oligonucleotides require the removal of all truncated sequences. A high coupling efficiency (>99%) is critical to minimizing n-1 formation from the outset.
Q2: How does the coupling efficiency impact the final yield of the full-length product?
A2: The impact of coupling efficiency is cumulative. Even a small decrease in efficiency per cycle leads to a significant reduction in the final yield of the full-length oligonucleotide.
Impact of Coupling Efficiency on Full-Length Product Yield
| Oligo Length (bases) | 98% Coupling Efficiency | 99% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20 | 68% | 83% | 91% |
| 50 | 37% | 61% | 78% |
| 100 | 14% | 37% | 61% |
| Data compiled from sources. |
Q3: Can purification methods effectively remove n-1 shortmers?
A3: Removal of n-1 shortmers is challenging because they are very similar in size and composition to the full-length product. If the capping step is inefficient, the n-1 species will retain the 5'-DMT group, making it co-elute with the full-length product during DMT-on reverse-phase HPLC purification. Anion-exchange chromatography (AEX) can offer better resolution based on charge differences. However, the most effective strategy is to minimize their formation during synthesis.
Q4: Are cEt phosphoramidites more prone to generating n-1 impurities than standard DNA/RNA amidites?
A4: The constrained ethyl modification introduces significant steric bulk around the 5'-hydroxyl group. This can hinder the coupling reaction compared to standard phosphoramidites, potentially requiring more rigorous coupling conditions (e.g., longer coupling times, more potent activators) to achieve high efficiency and prevent the formation of n-1 shortmers.
Q5: What is the standard phosphoramidite synthesis cycle and where can things go wrong to cause n-1s?
A5: The standard cycle consists of four key steps repeated for each nucleotide addition. Failures at the deblocking, coupling, or capping stages can lead to n-1 impurities.
Impact of activator choice on cEt phosphoramidite coupling
Welcome to the technical support center for cEt phosphoramidite (B1245037) coupling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the impact of activator choice on the coupling of constrained ethyl (cEt) phosphoramidites.
Troubleshooting Guide
This guide addresses common issues encountered during cEt phosphoramidite coupling, with a focus on the role of the activator.
Q1: We are observing low coupling efficiency with cEt phosphoramidites using our standard DNA synthesis protocol. What is the likely cause and how can we resolve it?
A1: Low coupling efficiency with cEt phosphoramidites is a common issue when using standard DNA synthesis protocols. The primary reason is the inherent steric hindrance of the cEt modification, which significantly slows down the activation and coupling steps.[1] Studies have shown that cEt phosphoramidites have different activation kinetics compared to traditional deoxyribonucleoside phosphoramidites, requiring a larger excess of activator and exhibiting an activation rate that can be over 10 times lower.[1]
Troubleshooting Steps:
-
Increase Activator Concentration: A higher concentration of the activator is often necessary to drive the reaction to completion.
-
Extend Coupling Time: Longer coupling times are required to compensate for the slower reaction kinetics. For some sterically hindered phosphoramidites, coupling times can be extended to 10 minutes or more.[2]
-
Choose a More Potent Activator: Standard activators like 1H-Tetrazole may not be optimal for cEt phosphoramidites.[3] Consider using more potent activators such as 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), or 4,5-Dicyanoimidazole (B129182) (DCI).[3][4][5]
-
Ensure Anhydrous Conditions: Moisture is detrimental to phosphoramidite chemistry, as it can hydrolyze the activated phosphoramidite. Ensure all reagents, especially the acetonitrile (B52724) (ACN) solvent, are strictly anhydrous.
-
Use Fresh Reagents: Phosphoramidites and activators can degrade over time, even under anhydrous conditions. Using fresh, high-quality reagents is crucial for optimal performance.
Q2: We are seeing a significant amount of (n+1) side products in our final oligonucleotide. Could our choice of activator be the cause?
A2: Yes, the choice of activator can contribute to the formation of (n+1) side products, which are oligonucleotides with an additional, unintended nucleotide. This issue is often linked to the acidity of the activator.[3][4]
Explanation:
Highly acidic activators can cause premature detritylation (removal of the 5'-DMT protecting group) of the phosphoramidite monomer in the solution.[3][4] This detritylated monomer can then couple with another monomer to form a dimer. This dimer can then be incorporated into the growing oligonucleotide chain, resulting in an (n+1) impurity.
Recommendations:
-
Consider a Less Acidic Activator: If you are using a highly acidic activator like BTT (pKa ≈ 4.1), consider switching to a less acidic but still highly effective activator like DCI (pKa ≈ 5.2).[3][4]
-
Optimize Activator Concentration: Using an excessive concentration of an acidic activator can exacerbate the issue. Titrate the activator concentration to find the optimal balance between high coupling efficiency and minimal side reactions.
-
Use Activator/Co-activator Mixtures: Some protocols recommend the use of an activator with a nucleophilic catalyst like N-methylimidazole (NMI).[2][6][7][8] The NMI can buffer the acidity of the activator, reducing the risk of premature detritylation while still promoting efficient coupling.[6][7][8]
Q3: Our synthesizer is experiencing issues with clogged lines, and we suspect it's related to the activator. What could be the problem?
A3: Activator precipitation is a known issue that can lead to clogged lines and valves on an oligonucleotide synthesizer. This is primarily due to the limited solubility of some activators in acetonitrile, the standard solvent used in synthesis.[3]
Common Culprits and Solutions:
-
1H-Tetrazole: This traditional activator has relatively low solubility in acetonitrile (around 0.5 M) and can precipitate at lower temperatures.[3][4]
-
Activator Solutions Near Saturation: Using activator solutions at or near their saturation point increases the risk of precipitation, especially with temperature fluctuations.
-
Recommended Alternatives: Activators like 5-Ethylthio-1H-tetrazole (ETT) and 4,5-Dicyanoimidazole (DCI) have significantly higher solubility in acetonitrile (up to 0.75 M for ETT and 1.2 M for DCI) and are less prone to precipitation, making them more suitable for high-throughput and large-scale synthesis.[3][9]
Frequently Asked Questions (FAQs)
Q4: What are the key properties to consider when choosing an activator for cEt phosphoramidite coupling?
A4: When selecting an activator for the sterically demanding cEt phosphoramidites, the following properties are crucial:
-
Reactivity: The activator must be potent enough to efficiently catalyze the coupling of the bulky cEt monomer. More acidic activators or those with higher nucleophilicity generally exhibit higher reactivity.[3][4]
-
Acidity (pKa): The acidity of the activator influences its catalytic activity but also the potential for side reactions. A lower pKa indicates a stronger acid, which can lead to faster protonation of the phosphoramidite but also increases the risk of premature detritylation.[3][4]
-
Solubility: High solubility in acetonitrile is essential to prevent precipitation and ensure reliable delivery on automated synthesizers.[3]
-
Stability: The activator should be stable in solution over the course of the synthesis.
Q5: Can you provide a comparison of commonly used activators for sterically hindered phosphoramidites like cEt?
A5: Yes, the following table summarizes the properties of common activators suitable for cEt phosphoramidite coupling.
| Activator | pKa | Typical Concentration | Solubility in ACN | Key Characteristics |
| 1H-Tetrazole | 4.8 | 0.45 M | ~0.5 M | Standard, but often suboptimal for sterically hindered monomers.[3][4] |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | 0.25 - 0.75 M | ~0.75 M | More acidic and reactive than 1H-Tetrazole; good solubility.[3][9] |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | ~0.3 M | ~0.33 M | Highly acidic and reactive, often recommended for RNA synthesis.[3][9] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | 0.25 - 1.2 M | ~1.2 M | Less acidic but highly nucleophilic, leading to rapid coupling with reduced risk of detritylation; excellent solubility.[3][4][9] |
Q6: What is the general mechanism of phosphoramidite activation?
A6: The activation of a phosphoramidite by a weak acid activator, such as those listed above, is a two-step process:
-
Protonation: The acidic activator protonates the nitrogen atom of the diisopropylamino group on the phosphoramidite. This is a fast and reversible step.
-
Nucleophilic Displacement: The conjugate base of the activator (e.g., the tetrazolide or dicyanoimidazolide anion) acts as a nucleophile and displaces the protonated diisopropylamine (B44863) group. This is the rate-determining step and forms a highly reactive intermediate.
This reactive intermediate then rapidly couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.[4]
Experimental Protocols
Protocol 1: Evaluating and Comparing Activator Performance for cEt Phosphoramidite Coupling
Objective: To determine the optimal activator and coupling conditions for a specific cEt phosphoramidite.
Methodology:
-
Synthesizer Setup: Program your DNA/RNA synthesizer with a series of short, identical test sequences (e.g., a 5-mer containing the cEt monomer of interest).
-
Variable Parameters: For each synthesis, vary one of the following parameters while keeping the others constant:
-
Activator Type: Use different activators (e.g., ETT, BTT, DCI) at their recommended concentrations.
-
Activator Concentration: For a single activator, test a range of concentrations.
-
Coupling Time: For a single activator at a fixed concentration, vary the coupling time (e.g., 2, 5, 10, and 15 minutes).
-
-
Trityl Monitoring: If your synthesizer is equipped with a trityl monitor, record the trityl cation absorbance after each coupling step. A consistent and high trityl yield indicates efficient coupling.
-
Cleavage and Deprotection: After synthesis, cleave the oligonucleotides from the solid support and deprotect them using the appropriate conditions for your nucleobases and protecting groups.
-
Analysis: Analyze the crude product from each synthesis by HPLC and/or mass spectrometry.
-
Evaluation: Compare the chromatograms and mass spectra to determine which conditions resulted in the highest yield of the full-length product with the fewest side products (e.g., (n-1) and (n+1) deletions and additions).
Visualizations
Caption: Workflow for comparing activator performance.
Caption: Logic for troubleshooting activator choice.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 7. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. glenresearch.com [glenresearch.com]
Technical Support Center: Managing Moisture Sensitivity of cEt Phosphoramidites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with moisture-sensitive cEt (constrained ethyl) phosphoramidites.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of cEt phosphoramidites in oligonucleotide synthesis.
Issue 1: Low Coupling Efficiency in Oligonucleotide Synthesis
Low coupling efficiency is a frequent problem, often directly linked to the degradation of phosphoramidites by moisture.
Question: My coupling efficiency has dropped significantly. What are the likely causes and how can I troubleshoot this?
Answer:
The primary causes of low coupling efficiency are degraded phosphoramidites, suboptimal activator performance, and issues with your synthesizer's fluidics. Here is a step-by-step troubleshooting process:
-
Verify Reagent Quality:
-
cEt Phosphoramidite (B1245037) Integrity: The most common cause is the hydrolysis of the phosphoramidite due to moisture contamination. Use fresh, properly stored phosphoramidites. To assess the quality of your current vial, perform a ³¹P NMR analysis.
-
Activator Solution: Ensure your activator solution is fresh and anhydrous.
-
-
Check Solvent and Reagent Water Content:
-
Acetonitrile (B52724) (ACN): The water content in the ACN used to dissolve the phosphoramidites and for synthesis should be minimal. Ideally, the water content should be < 30 ppm, preferably ≤ 10 ppm .[1] Use a freshly opened bottle of anhydrous ACN for dissolving your cEt phosphoramidites.
-
Drying Solvents: If you suspect water contamination, you can dry the dissolved phosphoramidite solution over 3 Å molecular sieves just before use.[1]
-
-
Optimize Synthesis Protocol:
-
Coupling Time: cEt phosphoramidites are bulkier than standard DNA phosphoramidites and may require longer coupling times. Consider increasing the coupling time to ensure complete reaction.
-
Double Coupling: For particularly critical positions, a double coupling step can significantly improve efficiency.
-
-
Review Synthesizer Performance:
-
Fluidics: Check for leaks, blockages, or calibration issues in your synthesizer that might prevent the correct volume of reagents from being delivered.
-
Inert Atmosphere: Ensure a continuous and dry inert gas (Argon or Nitrogen) flow to all reagent bottles.
-
Caption: A step-by-step workflow for diagnosing and resolving low coupling efficiency.
Issue 2: Unexpected Peaks in Analytical HPLC of cEt Phosphoramidite
The appearance of unexpected peaks in an HPLC analysis of a cEt phosphoramidite solution is a strong indicator of degradation.
Question: I see extra peaks in my RP-HPLC analysis of a cEt phosphoramidite. What are they and is the amidite still usable?
Answer:
Extra peaks in a reverse-phase HPLC analysis of a phosphoramidite typically indicate the presence of impurities, most commonly hydrolysis byproducts.
-
Peak Identification: The primary degradation product of a phosphoramidite is its corresponding H-phosphonate, which is more polar and will therefore have a shorter retention time on a C18 column.
-
Assessing Usability: The presence of significant H-phosphonate or other impurity peaks suggests that the phosphoramidite has been compromised by moisture. A high percentage of impurities will lead to lower coupling efficiencies and the incorporation of undesired species into your oligonucleotide. It is generally recommended to discard the vial and use a fresh one.
-
Preventative Measures: To prevent this issue, always handle cEt phosphoramidites under a dry, inert atmosphere (e.g., in a glove box) and use anhydrous acetonitrile for dissolution.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the optimal storage conditions for cEt phosphoramidites?
-
A1: cEt phosphoramidites should be stored at -20°C under a dry, inert atmosphere (Argon or Nitrogen).[2] Unopened vials from the manufacturer are sealed under these conditions. For partially used vials, ensure the cap is tightly sealed and consider storing inside a desiccator at -20°C.
-
-
Q2: How should I handle a new vial of cEt phosphoramidite?
-
A2: Before opening, allow the vial to equilibrate to room temperature for at least 30 minutes. This prevents atmospheric moisture from condensing on the cold powder. Handle the powder and perform dissolutions in a glove box or under a steady stream of dry inert gas.
-
-
Q3: Can I dissolve the entire vial of cEt phosphoramidite at once?
-
A3: It is best to dissolve only the amount of phosphoramidite needed for immediate use. If you must dissolve the entire amount, ensure it is done under strictly anhydrous conditions and the resulting solution is stored at -20°C under an inert atmosphere. However, be aware that phosphoramidites are less stable in solution than as a dry powder.
-
Solvents and Reagents
-
Q4: What is the maximum acceptable water content in acetonitrile for dissolving cEt phosphoramidites?
-
A4: The generally accepted limit is less than 30 ppm of water, with 10 ppm or less being ideal for optimal performance and stability.[1]
-
-
Q5: My anhydrous acetonitrile bottle has been opened several times. Is it still good to use?
-
A5: Each time the bottle is opened, there is a risk of introducing atmospheric moisture. It is best to use a fresh bottle of anhydrous acetonitrile or one that has been stored with a septum cap and accessed only with a dry syringe. You can test the water content using a Karl Fischer titrator.
-
Troubleshooting and Analysis
-
Q6: How can I confirm if my cEt phosphoramidite has degraded?
-
Q7: What does the ³¹P NMR spectrum of a degraded cEt phosphoramidite look like?
-
A7: In a degraded sample, you will observe a decrease in the intensity of the diastereomeric peaks in the 140-155 ppm range and the appearance of new peaks in the -10 to 50 ppm range, which correspond to various P(V) hydrolysis and oxidation products.
-
-
Q8: My synthesis failed despite using a new vial of cEt phosphoramidite. What else could be wrong?
-
A8: If the phosphoramidite is confirmed to be of high quality, other factors to investigate include:
-
The water content of your synthesis-grade acetonitrile on the synthesizer.
-
The age and quality of your activator solution.
-
Potential leaks or blockages in the synthesizer's fluidics system.
-
The quality of the solid support.
-
-
Data Presentation
Table 1: Recommended Water Content in Acetonitrile for Phosphoramidite Dissolution
| Water Content (ppm) | Recommendation | Impact on cEt Phosphoramidite Stability |
| < 10 | Ideal | Minimal degradation, ensures high coupling efficiency. |
| 10 - 30 | Acceptable | Low risk of significant degradation for immediate use. |
| > 30 | Not Recommended | Increased rate of hydrolysis, leading to lower coupling efficiency. |
| > 50 | High Risk | Rapid degradation is likely, significant impact on synthesis yield. |
Table 2: Solution Stability of Standard Deoxyribonucleoside Phosphoramidites in Acetonitrile *
| Phosphoramidite | Purity Reduction after 5 Weeks |
| T, dC(bz) | 2% |
| dA(bz) | 6% |
| dG(ib) | 39% |
*Data from a study on standard deoxyribonucleoside phosphoramidites stored under an inert atmosphere.[2] cEt phosphoramidites may exhibit different degradation kinetics.
Table 3: ³¹P NMR Chemical Shift Regions for Phosphoramidites and Common Impurities
| Phosphorus Species | Chemical Shift Region (ppm) | Significance |
| P(III) Phosphoramidite | ~140 - 155 | Active phosphoramidite, desired species. |
| P(V) H-Phosphonate | ~ -10 to 10 | Primary hydrolysis product, indicates moisture damage. |
| Other P(V) Oxidation Species | ~ -10 to 50 | Other degradation products from hydrolysis or oxidation. |
Experimental Protocols
Protocol 1: Quality Assessment of cEt Phosphoramidites by ³¹P NMR Spectroscopy
Objective: To determine the purity of a cEt phosphoramidite sample by quantifying the relative amounts of the active P(III) species and any P(V) degradation products.
Methodology:
-
Sample Preparation:
-
Under a dry, inert atmosphere (e.g., in a glove box), accurately weigh approximately 20-30 mg of the cEt phosphoramidite into a clean, dry NMR tube.
-
Add ~0.6 mL of anhydrous deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN) via a dry syringe.
-
Cap the NMR tube securely.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Set the spectral width to cover the range from approximately -50 ppm to 200 ppm.
-
Use a relaxation delay (D1) of at least 2 seconds to ensure accurate quantification.
-
-
Data Analysis:
-
Integrate the area of the signals in the P(III) region (diastereomeric peaks around 140-155 ppm).
-
Integrate the area of any signals in the P(V) region (-10 to 50 ppm).
-
Calculate the purity of the phosphoramidite as:
-
% Purity = [ (Integral of P(III) region) / (Integral of P(III) region + Integral of P(V) region) ] x 100
-
-
Caption: Workflow for assessing cEt phosphoramidite purity using 31P NMR.
Protocol 2: Purity Analysis of cEt Phosphoramidites by Reverse-Phase HPLC
Objective: To assess the purity of a cEt phosphoramidite sample by separating the parent compound from more polar degradation products.
Methodology:
-
Sample and Mobile Phase Preparation:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Anhydrous Acetonitrile.
-
Sample Preparation: Under an inert atmosphere, prepare a ~1.0 mg/mL solution of the cEt phosphoramidite in the sample diluent.
-
-
HPLC Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV, monitor at a wavelength appropriate for the nucleobase (e.g., 260 nm).
-
Column Temperature: Ambient.
-
Gradient: A linear gradient appropriate for separating the phosphoramidite from its impurities (e.g., 50% to 100% B over 20 minutes).
-
-
Data Analysis:
-
The pure cEt phosphoramidite will appear as a pair of closely eluting peaks (diastereomers).
-
Hydrolysis products, such as the H-phosphonate, will elute earlier than the main diastereomeric pair due to increased polarity.
-
Calculate purity based on the area percentage of the main peaks relative to the total area of all peaks.
-
Caption: Logical flow for assessing cEt phosphoramidite purity via RP-HPLC.
References
Technical Support Center: HPLC Purification of cEt Modified Oligonucleotides
Welcome to the technical support center for the purification of Constrained Ethyl (cEt) modified oligonucleotides. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common challenges encountered during HPLC purification.
Frequently Asked Questions (FAQs)
Q1: What makes HPLC purification of cEt modified oligonucleotides challenging?
A1: The purification of cEt modified oligonucleotides presents several challenges. The cEt modification itself increases the hydrophobicity of the oligonucleotide compared to unmodified DNA or RNA, which alters its retention behavior in reversed-phase HPLC.[1] More significantly, therapeutic oligonucleotides like cEt antisense oligonucleotides (ASOs) are typically synthesized with a phosphorothioate (B77711) (PS) backbone to enhance their resistance to nuclease degradation.[2][3][4] This PS modification introduces a chiral center at each phosphorus atom, resulting in a complex mixture of numerous diastereomers (2^(n-1) where 'n' is the number of PS linkages).[2][5] These diastereomers can have slightly different chromatographic properties, often leading to broad or split peaks that are difficult to resolve from other impurities.[2][5]
Q2: What is the recommended HPLC method for purifying cEt modified oligos?
A2: The most common and effective method is Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC).[6] This technique utilizes an ion-pairing (IP) agent, typically a tertiary alkylamine like triethylamine (B128534) (TEA), in the mobile phase. The IP agent forms a neutral, hydrophobic complex with the negatively charged phosphate (B84403) backbone of the oligonucleotide, allowing for its retention and separation on a hydrophobic stationary phase, such as a C8 or C18 column.
Q3: How can I improve the resolution between my full-length cEt oligo and shorter failure sequences (n-1)?
A3: Improving resolution requires optimizing several parameters:
-
Gradient Slope: A shallower gradient of the organic solvent (e.g., acetonitrile) provides more time for the separation to occur, often improving the resolution between the desired product and closely eluting impurities like n-1 sequences.[7]
-
Ion-Pairing Agent: The choice and concentration of the IP reagent are critical. Using a more hydrophobic alkylamine (e.g., hexylamine (B90201) instead of triethylamine) or increasing the concentration of the IP reagent can enhance the interaction with the column and improve separation.[8]
-
Temperature: Increasing the column temperature (e.g., to 60-80°C) can disrupt secondary structures (like hairpin loops) that may cause peak broadening and poor resolution. This ensures the oligonucleotides are in a denatured state for more uniform separation.[9][10]
-
Column Chemistry: Using a column with a smaller particle size or a longer length can increase column efficiency and, therefore, resolution.
Q4: My cEt/PS oligonucleotide gives a very broad peak. Is this normal?
A4: Yes, significant peak broadening is a well-documented characteristic of oligonucleotides with multiple phosphorothioate (PS) linkages.[2][5] The broad peak is not typically due to a single impure compound but is a composite of many unresolved diastereomers. While complete separation of all diastereomers is generally not feasible for therapeutic-length oligos, the goal of purification is to separate the cluster of full-length product diastereomers from failure sequences and other impurities. Electrospray ionization mass spectrometry (ESI-MS) can confirm that the broad peak corresponds to the correct mass of the full-length product.[2]
HPLC Purification Troubleshooting Guide
This guide addresses specific problems in a question-and-answer format.
Problem Category: Poor Peak Shape
Q: My main product peak is broad and poorly resolved, even after optimizing the gradient. What is the most likely cause for a cEt/PS oligo?
A: The primary cause is the presence of a large number of co-eluting diastereomers from the phosphorothioate (PS) backbone.[2][5] This is an inherent property of these molecules. The goal is not to resolve individual diastereomers but to obtain a sharp-enough composite peak that is well-separated from synthesis impurities.
Solutions:
-
Suppress Diastereomer Separation: While it sounds counterintuitive, sometimes suppressing the partial separation of diastereomers can lead to a sharper, more symmetrical peak, making it easier to isolate the full-length product from n-1 impurities. This can be achieved by using a "stronger," more hydrophobic ion-pairing agent (e.g., dibutylamine) or a higher concentration of the IP reagent.[5][11] This enhances the ionic interaction mechanism, which is less sensitive to chirality, over the hydrophobic interactions that differentiate the diastereomers.
-
Optimize Temperature: Ensure the column temperature is sufficiently high (60-80°C) to melt any secondary structures that could contribute to peak broadening.[10]
-
Check for Column Overload: Injecting too much sample can cause peak fronting or tailing. Try reducing the injection volume or sample concentration.
Q: I am observing distinct peak splitting or multiple shoulders on my main peak. What should I investigate?
A: While some splitting can be due to partial resolution of diastereomers, other factors could be at play:
-
Cause 1: Incomplete Deprotection: Residual protecting groups from synthesis can cause discrete, more hydrophobic peaks to appear, often as shoulders or post-peaks.
-
Solution: Ensure that the deprotection step post-synthesis was complete. Review your cleavage and deprotection protocols.
-
Cause 2: Stable Secondary Structures: Some sequences, particularly those rich in G-C content, can form highly stable secondary structures that may not fully denature even at elevated temperatures, leading to multiple conformations and thus multiple peaks.
-
Solution: Try increasing the column temperature further (up to 90°C if the column allows). Alternatively, using a mobile phase with a higher pH (if using a pH-stable column) can help denature these structures by disrupting hydrogen bonds.[12]
-
Cause 3: Column Issues: A blocked frit or a void at the head of the column can physically split the sample band as it enters, causing all peaks in the chromatogram to appear split or distorted.
-
Solution: First, try reversing and flushing the column (check manufacturer's instructions). If this fails, replace the column inlet frit. If a void has formed, the column may need to be replaced.
Problem Category: Low Yield and Recovery
Q: I am experiencing low recovery of my purified cEt oligonucleotide. Where could my sample be lost?
A: Low recovery can be attributed to several factors, often related to the interaction of the oligonucleotide with the HPLC system or sample handling.
-
Cause 1: Non-Specific Adsorption: Oligonucleotides, especially modified ones, can adsorb to metal surfaces in the HPLC system (e.g., stainless steel tubing, frits). This is more pronounced at low sample concentrations.
-
Solution: Use a biocompatible or bio-inert HPLC system with PEEK tubing and titanium or MP35N components to minimize metal interactions. Passivating the system by flushing with a strong acid (e.g., nitric acid), followed by water, can also help, but must be done with extreme care and according to system specifications.
-
Cause 2: Incomplete Elution: The combination of increased hydrophobicity from cEt modifications and strong ionic interactions can lead to very strong retention on the column.
-
Solution: Ensure your gradient runs to a high enough percentage of organic solvent to elute all of the product. Add an aggressive, high-organic wash step at the end of each run to strip any remaining material from the column.
-
Cause 3: Sample Precipitation: The crude oligonucleotide may not be fully soluble in the injection solvent, or it may precipitate upon injection into the mobile phase.
-
Solution: Ensure the sample is fully dissolved before injection. Whenever possible, dissolve the sample in a solvent that is similar to or weaker than the initial mobile phase conditions.
Problem Category: Purity and Resolution
Q: I cannot separate the full-length product (FLP) from the n-1 failure sequence. What are the most effective parameters to adjust?
A: Separating the FLP from the n-1 peak is often the biggest challenge in oligonucleotide purification.
-
Solution 1: Adjust Ion-Pairing Agent: This is a powerful tool for manipulating selectivity.
-
Type: The hydrophobicity of the alkylamine IP reagent affects retention and resolution. Experiment with different amines (e.g., triethylamine, hexylamine, dibutylamine) to find the best selectivity for your specific oligo.[8]
-
Concentration: Fine-tuning the concentration of the IP agent can subtly shift the relative retention of the FLP and n-1 peaks.
-
-
Solution 2: Optimize the Gradient:
-
Shallow Gradient: Decrease the %B/minute (where B is the organic solvent) around the elution time of your product. This "stretches" the separation, providing more opportunity for resolution.
-
Scouting Gradients: Run several fast scouting gradients with different starting and ending percentages of organic solvent to quickly identify the optimal range for your separation.
-
-
Solution 3: Change Organic Modifier: While acetonitrile (B52724) is most common, sometimes methanol (B129727) or ethanol (B145695) can offer different selectivity and improve resolution for challenging separations.
Summary of Troubleshooting Strategies
| Problem | Potential Cause | Recommended Solution |
| Broad Peak | Co-elution of many phosphorothioate (PS) diastereomers.[2][5] | Use a stronger (more hydrophobic) ion-pairing agent or increase its concentration to sharpen the composite peak.[5] |
| Secondary structure formation. | Increase column temperature to 60-80°C.[10] | |
| Column overload. | Reduce sample injection volume or concentration. | |
| Split Peak | Column frit blockage or void at column inlet. | Reverse and flush the column; replace frit or column if necessary. |
| Incomplete deprotection of synthesis protecting groups. | Verify completion of the deprotection step in the synthesis protocol. | |
| Low Yield | Non-specific adsorption to metal surfaces. | Use a bio-inert HPLC system; passivate the system. |
| Incomplete elution from the column. | Increase the final percentage of organic solvent in the gradient; add a high-organic wash step. | |
| Poor Resolution | Inadequate separation between FLP and n-1 impurity. | Optimize the type and concentration of the ion-pairing agent.[8] |
| (FLP vs. n-1) | Gradient is too steep. | Decrease the gradient slope around the elution point of the target oligo.[7] |
| Sub-optimal mobile phase or temperature. | Experiment with different organic modifiers (e.g., methanol) or fine-tune the column temperature. |
Experimental Protocols
Representative Protocol: IP-RP-HPLC for a cEt/PS ASO
This protocol provides a starting point for method development. It should be optimized for each specific oligonucleotide.
-
Sample Preparation:
-
After synthesis, cleavage, and deprotection, desalt the crude oligonucleotide using a method like ethanol precipitation or a size-exclusion cartridge.
-
Dissolve the dried oligo in a suitable aqueous buffer (e.g., 100 mM TEAA or water) to a known concentration (e.g., 1-5 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0 in HPLC-grade water. Alternatively, for LC-MS compatibility, use 8.6 mM Triethylamine (TEA) and 100 mM Hexafluoroisopropanol (HFIP) in water.
-
Mobile Phase B: 100 mM TEAA, pH 7.0 in 50:50 Acetonitrile:Water. For the LC-MS method, use 8.6 mM TEA and 100 mM HFIP in Acetonitrile.
-
Filter all mobile phases through a 0.45 µm filter.
-
-
HPLC Method Parameters:
-
Column: A high-quality reversed-phase column (e.g., Waters XBridge Oligonucleotide BEH C18, 130Å, 2.5 µm, 4.6 x 50 mm).
-
Column Temperature: 60°C.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10-50 µL (dependent on concentration and column size).
-
Gradient Program (Example):
Time (min) %B 0.0 20 20.0 50 21.0 100 25.0 100 26.0 20 | 30.0 | 20 |
-
-
Post-Purification:
-
Collect fractions corresponding to the main product peak.
-
Combine fractions and evaporate the solvent using a centrifugal evaporator (e.g., SpeedVac).
-
Perform desalting to remove ion-pairing salts. This is crucial for biological applications.
-
Mandatory Visualizations
Logical Workflow Diagrams
References
- 1. mdpi.com [mdpi.com]
- 2. Chromatography Profile Analysis of Phosphorothioate Oligonucleotides [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the effect of controlling phosphorothioate chirality in the DNA gap on the potency and safety of gapmer antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. ymc.co.jp [ymc.co.jp]
- 7. Investigation of factors influencing the separation of diastereomers of phosphorothioated oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of ion-pairing reagent hydrophobicity on liquid chromatography and mass spectrometry analysis of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. waters.com [waters.com]
- 11. agilent.com [agilent.com]
- 12. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Overcoming Incomplete Deprotection of cEt Modified ASOs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with constrained Ethyl (cEt) modified Antisense Oligonucleotides (ASOs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to incomplete deprotection during the synthesis of cEt modified ASOs.
Frequently Asked Questions (FAQs)
Q1: What is incomplete deprotection and why is it a concern for cEt modified ASOs?
A1: Incomplete deprotection is the failure to remove all chemical protecting groups from the nucleobases and phosphate (B84403) backbone after solid-phase synthesis of an ASO.[1][2] For cEt modified ASOs, these protecting groups can interfere with the ASO's hybridization to its target RNA, potentially reducing its therapeutic efficacy. Furthermore, residual protecting groups can alter the ASO's physicochemical properties, affecting its safety and pharmacokinetic profile.[3]
Q2: Which protecting groups are the most difficult to remove during the deprotection of cEt modified ASOs?
A2: The rate-determining step in oligonucleotide deprotection is often the removal of the protecting group on the guanine (B1146940) (G) base, typically isobutyryl (iBu) or dimethylformamidine (dmf).[4][5] Incomplete removal of these groups is a common reason for the poor performance of oligonucleotides.[6]
Q3: What are the signs of incomplete deprotection in my cEt ASO sample?
A3: Incomplete deprotection can be identified by the presence of unexpected peaks during analytical chromatography, such as ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC).[4] These peaks will have a different retention time than the fully deprotected ASO. Mass spectrometry (MS) is a powerful tool to confirm incomplete deprotection by detecting the mass of the residual protecting groups.[7][8]
Q4: Can incomplete deprotection of a cEt ASO affect its toxicity profile?
A4: Yes, the toxicity of ASOs can be influenced by the interplay between their chemical modifications and nucleotide sequence.[9] While specific studies on the toxicity of incompletely deprotected cEt ASOs are not widely available, it is plausible that residual protecting groups could alter protein binding or other interactions, potentially leading to unforeseen toxicities such as hepatotoxicity or nephrotoxicity.[10][11]
Troubleshooting Guides
Issue 1: Analytical results (HPLC, MS) indicate the presence of residual protecting groups on the nucleobases.
Possible Cause 1: Suboptimal Deprotection Conditions
Standard deprotection conditions may not be sufficient for highly modified ASOs, including those with cEt modifications.
Solution:
-
Extend Deprotection Time: Increase the incubation time with the deprotection reagent. For example, when using ammonium (B1175870) hydroxide (B78521), extending the time from 8 hours to 16 hours at 55°C can improve the removal of stubborn protecting groups.[4]
-
Increase Deprotection Temperature: Carefully increasing the temperature can accelerate the removal of protecting groups. However, be cautious as excessive heat can damage the ASO.
-
Use a Stronger Deprotection Reagent: Consider using a mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA), which can significantly reduce deprotection times to as little as 10 minutes at 65°C.[5][12]
Possible Cause 2: Degradation of Deprotection Reagent
Ammonium hydroxide solutions can degrade over time, losing their effectiveness.
Solution:
-
Always use a fresh, high-quality deprotection reagent. It is recommended to aliquot and store ammonium hydroxide in the refrigerator in portions suitable for use within one week.[4]
Illustrative Deprotection Conditions
| Deprotection Reagent | Temperature | Time | Suitability for cEt ASOs | Reference |
| Ammonium Hydroxide | 55°C | 8-16 hours | Standard, may require optimization | [4] |
| AMA (Ammonium Hydroxide/Methylamine) | 65°C | 10 minutes | Fast, effective for modified ASOs | [5][12] |
| Potassium Carbonate in Methanol | Room Temp | 4 hours | Ultra-mild, for very sensitive ASOs | [4] |
This table provides illustrative examples. Optimal conditions should be determined empirically for each specific cEt ASO sequence and modification pattern.
Issue 2: Mass spectrometry data shows evidence of desulfurization in phosphorothioate (B77711) (PS) linkages.
Possible Cause: Harsh Deprotection Conditions
The phosphorothioate backbone, common in cEt ASOs, can be susceptible to desulfurization (loss of a sulfur atom) under certain deprotection conditions, leading to the formation of phosphate diester (PO) impurities.[13]
Solution:
-
Employ Milder Deprotection Methods: Avoid overly aggressive deprotection conditions. For ASOs with sensitive modifications, milder reagents and lower temperatures are recommended.[5]
-
Use Additives to Suppress Desulfurization: Recent studies have shown that the addition of reducing inorganic salts to the deprotection solution can effectively suppress the desulfurization of PS-modified oligonucleotides.[13]
Issue 3: Poor resolution in HPLC chromatograms, making it difficult to identify and quantify impurities.
Possible Cause: Inappropriate Analytical Method
The high degree of modification in cEt ASOs can make separation challenging with standard HPLC methods.
Solution:
-
Optimize HPLC Method: Develop and optimize an ion-pair reversed-phase liquid chromatography (IP-RP-LC) method. This is a standard and effective technique for the analysis of oligonucleotide impurities.[9]
-
Utilize Orthogonal Analytical Methods: Employ a second, different analytical method to confirm purity. Weak anion exchange (WAX) chromatography can be used to separate deaminated and phosphate diester degradation products that may co-elute in IP-RP-HPLC.[1]
-
Couple with High-Resolution Mass Spectrometry (HRMS): The use of LC coupled with HRMS allows for the identification of impurities, even those that co-elute with the main product peak.[6]
Experimental Protocols
Protocol 1: General Deprotection of cEt Modified ASOs using AMA
-
After solid-phase synthesis, transfer the controlled pore glass (CPG) support containing the synthesized ASO to a 4 mL glass vial.[14]
-
Prepare a 1:1 (v/v) mixture of 40% aqueous methylamine and 30% ammonium hydroxide (AMA).[14]
-
Add 4 mL of the freshly prepared AMA mixture to the vial containing the CPG support.[14]
-
Seal the vial tightly and incubate at 65°C for 15 minutes in a hybridization oven or a similar heating block.[14]
-
After incubation, cool the vial on ice for 10 minutes.[14]
-
Using a syringe with a needle, carefully remove the oligonucleotide solution from the vial, leaving the CPG support behind.[14]
-
The ASO is now cleaved from the support and deprotected. Proceed with purification.
Protocol 2: Purity Assessment by IP-RP-HPLC-MS
-
Sample Preparation: Prepare a 0.1 mg/mL solution of the deprotected cEt ASO in a suitable buffer.[7]
-
Instrumentation: Use a high-performance liquid chromatograph coupled to a mass spectrometer (e.g., a Q-Exactive mass spectrometer).[15]
-
Chromatographic Conditions:
-
Column: A C18 column suitable for oligonucleotide analysis (e.g., Waters X-Bridge C18).[4]
-
Mobile Phase A: An aqueous solution containing an ion-pairing agent (e.g., 0.1 M TEAA, pH 7).[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 3-40% B over 15 minutes).[4]
-
Flow Rate: 1 mL/min.[4]
-
Temperature: 50°C.[1]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Range: A range appropriate for the expected mass-to-charge ratio of the ASO and its impurities (e.g., m/z 1,750–2,150).[7]
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Analyze the mass spectra of the main peak and any impurity peaks to identify the full-length product and any species corresponding to incomplete deprotection or other modifications.[7]
-
Visualizations
Caption: Workflow for cEt ASO deprotection and analysis.
Caption: Troubleshooting logic for incomplete deprotection.
References
- 1. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the intricacy of gapmer oligonucleotides through advanced tandem mass spectrometry approaches and scan accumulation for 2DMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Antisense Oligonucleotides (ASOs) and their Modifications [biosyn.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Synthetic Oligonucleotides Regulatory Analytical Manufacturing Considerations [bioprocessonline.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Detailed characterization of antisense DNA oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of synthetic oligonucleotides containing biologically important modified bases by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Paper published in Tetrahedron Letters on phosphorothioate oligonucleotides | NIPPON SHOKUBAI [lifescience.shokubai.co.jp]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Characterization of Antisense Oligonucleotide Impurities by Ion-Pairing Reversed-Phase and Anion Exchange Chromatography Coupled to Hydrophilic Interaction Liquid Chromatography/Mass Spectrometry Using a Versatile Two-Dimensional Liquid Chromatography Setup - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Phosphoramidite Degradation During Oligonucleotide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues related to phosphoramidite (B1245037) degradation during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of phosphoramidite degradation?
A1: The two primary causes of phosphoramidite degradation are hydrolysis and oxidation.[1][2] Phosphoramidites are sensitive to moisture and air.[][4][5] Hydrolysis, caused by reaction with water, converts the phosphoramidite to a phosphonate, rendering it inactive for coupling.[6] Oxidation of the P(III) center to P(V) also prevents the desired coupling reaction from occurring.[1]
Q2: Why is the dG phosphoramidite more susceptible to degradation?
A2: The 2'-deoxyguanosine (B1662781) (dG) phosphoramidite is particularly unstable compared to other standard phosphoramidites (dA, dC, and T).[7][8] Its degradation is often autocatalytic, meaning the degradation products can accelerate further degradation.[2][8][9] The specific nature of the protecting group on the exocyclic amine of the guanine (B1146940) base also significantly influences its rate of hydrolysis.[7][9]
Q3: How should phosphoramidites be stored to minimize degradation?
A3: To minimize degradation, phosphoramidites should be stored as a dry powder at -20°C under an inert atmosphere (e.g., argon or nitrogen).[1][2][10] It is crucial to prevent frequent freeze-thaw cycles and exposure to atmospheric moisture.[11] When in solution on a synthesizer, they are typically kept at ambient temperature, which can lead to degradation over time.[2][10]
Q4: What is the impact of water in the acetonitrile (B52724) (ACN) on synthesis?
A4: The presence of water in the acetonitrile (ACN) used during synthesis is a major contributor to poor coupling efficiency and phosphoramidite degradation.[6][12] Water competes with the 5'-hydroxyl of the growing oligonucleotide chain for reaction with the activated phosphoramidite, leading to lower coupling yields. It also directly hydrolyzes the phosphoramidite, reducing its effective concentration.[6][12] Using anhydrous ACN with a water content of 10-15 ppm or lower is highly recommended.[6]
Q5: How does oxidation affect phosphoramidites and how can it be monitored?
A5: Oxidation converts the reactive P(III) phosphoramidite to a non-reactive P(V) species.[1] This leads to a decrease in the concentration of active phosphoramidite available for the coupling reaction, resulting in lower synthesis yields. The extent of oxidation can be monitored over time using techniques like reversed-phase liquid chromatography (LC). Studies have shown that even over a 20-hour period, the total oxidation of a phosphoramidite solution can increase by approximately 1%.[1]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency
Symptoms:
-
Low yield of full-length oligonucleotide product.
-
Presence of significant n-1 and other deletion sequences in the final product analysis (e.g., by mass spectrometry or HPLC).[13]
Possible Causes & Solutions:
| Cause | Troubleshooting Steps & Preventative Measures |
| Moisture Contamination | - Use fresh, anhydrous acetonitrile (ACN) with a water content below 30 ppm, preferably 10-15 ppm.[6][14] - Ensure all reagents, especially the activator solution and the phosphoramidites themselves, are dry.[6] - Use an in-line drying filter for the argon or helium gas supply to the synthesizer.[6] - For custom or particularly sensitive phosphoramidites, consider drying the dissolved amidite with molecular sieves (3 Å) just before use.[14] |
| Degraded Phosphoramidites | - Use fresh phosphoramidites for synthesis.[6] - Avoid frequent freeze-thaw cycles of powdered phosphoramidites. - Dissolve phosphoramidites under an anhydrous atmosphere.[6] - For phosphoramidites that are oils, ensure they are fully dissolved in anhydrous ACN before use, which may take 5-10 minutes of occasional swirling.[5] |
| Suboptimal Activator | - The choice of activator (e.g., tetrazole, ETT, DCI) affects the reaction rate.[11] Ensure the activator is appropriate for the specific phosphoramidites being used, especially for sterically hindered or modified bases.[11] - DCI is a less acidic but more nucleophilic activator that can reduce coupling times.[15] |
| Insufficient Coupling Time | - Optimize the coupling time for each type of phosphoramidite. While insufficient time leads to incomplete coupling, excessively long times can promote side reactions.[16] - For difficult couplings or with valuable custom amidites, consider performing a double or even triple coupling step before oxidation.[14] |
Issue 2: Guanine-Related Synthesis Failures
Symptoms:
-
Significant chain cleavage observed during synthesis, particularly at G residues.
-
Modifications to guanine bases detected in the final product.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps & Preventative Measures |
| dG Phosphoramidite Degradation | - Due to its inherent instability, use freshly prepared dG phosphoramidite solutions.[7][8] - The stability of dG phosphoramidites in solution decreases significantly over time. Purity can be reduced by as much as 39% after five weeks in solution.[8] |
| Guanine O6-Position Phosphitylation | - Phosphoramidite reagents can undesirably phosphitylate the O6 position of guanine bases.[17] - This side reaction can lead to chain cleavage if not addressed before the oxidation step.[17] - Employ strategies to prevent this, such as using specific protecting groups on the guanine base or specialized activators like N-methylanilinium trifluoroacetate (B77799) (TAMA).[17] |
Experimental Protocols & Quality Control
Protocol: Quality Control of Phosphoramidites using RP-HPLC
This protocol outlines a general method for assessing the purity of phosphoramidite raw materials using reversed-phase high-performance liquid chromatography (RP-HPLC).
Objective: To determine the purity of phosphoramidite starting materials and quantify degradation products, such as oxidized species.
Methodology:
-
Sample Preparation:
-
Prepare phosphoramidite solutions fresh before use.[1]
-
Dissolve the phosphoramidite powder in high-quality anhydrous acetonitrile to a concentration of approximately 0.1 mg/mL.[1] To minimize oxidation at low concentrations, a dilution solution of anhydrous acetonitrile containing 0.01% (v/v) triethylamine (B128534) (TEA) can be used.
-
-
LC System and Conditions:
-
Use a suitable reversed-phase HPLC system.
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at an appropriate wavelength.
-
-
Data Analysis:
-
Phosphoramidites typically appear as a doublet in the chromatogram due to the presence of two diastereomers at the chiral phosphorus center.[1][12]
-
Oxidized phosphoramidites (P(V) species) will also appear as a doublet.[1]
-
Calculate purity by summing the peak areas of the two diastereomers of the main product and comparing it to the total area of all peaks. A purity of ≥98.0% is a common specification.[12]
-
Protocol: 31P NMR for Purity Assessment
Objective: To provide an orthogonal method for assessing phosphoramidite purity by specifically detecting phosphorus-containing species.
Methodology:
-
Sample Preparation: Dissolve the phosphoramidite sample in a suitable deuterated solvent.
-
NMR Analysis: Acquire a 31P NMR spectrum.
-
Data Analysis:
Data Summary
Table 1: Stability of Deoxyribonucleoside Phosphoramidites in Acetonitrile Solution
| Phosphoramidite | Purity Reduction after 5 Weeks | Relative Stability |
| T, dCbz | 2% | Most Stable |
| dAbz | 6% | Moderately Stable |
| dGib | 39% | Least Stable |
Data adapted from a study analyzing phosphoramidite solutions stored under an inert gas atmosphere.[8]
Table 2: Effect of Concentration on dG Phosphoramidite Oxidation
| dG Concentration | Total Oxidation (%) |
| 0.001 mg/mL | ~20% |
| 0.01 mg/mL | Not specified |
| 0.1 mg/mL | Not specified |
| 1 mg/mL | Not specified |
This data demonstrates that lower sample concentrations are more susceptible to oxidation, assuming comparable water content across preparations.
Visual Guides
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Caption: Primary degradation pathways for phosphoramidites.
References
- 1. lcms.cz [lcms.cz]
- 2. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. The Degradation of dG Phosphoramidites in Solution | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. alfachemic.com [alfachemic.com]
- 12. usp.org [usp.org]
- 13. Oligonucleotide Quality Control & Quality Assurance [sigmaaldrich.com]
- 14. trilinkbiotech.com [trilinkbiotech.com]
- 15. blog.biosearchtech.com [blog.biosearchtech.com]
- 16. benchchem.com [benchchem.com]
- 17. Prevention of guanine modification and chain cleavage during the solid phase synthesis of oligonucleotides using phosphoramidite derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Solubility of Purified cEt Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with purified constrained Ethyl (cEt) oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of purified cEt oligonucleotides?
A1: The solubility of purified cEt oligonucleotides is a complex interplay of their physicochemical properties and the surrounding solution environment. Key factors include:
-
Chemical Modifications: The introduction of cEt modifications, while enhancing nuclease resistance and binding affinity, can also increase the hydrophobicity of the oligonucleotide, potentially leading to decreased aqueous solubility.[1][2]
-
pH of the Solution: The pH of the solvent significantly impacts the charge of the phosphodiester or phosphorothioate (B77711) backbone and the nucleobases, thereby affecting solubility. Generally, oligonucleotides are most stable and soluble under slightly alkaline conditions.[3] Highly acidic or basic conditions should be avoided as they can lead to degradation.[3]
-
Salt Concentration and Counterions: The presence of salts is crucial for solubility. Cations from the salt shield the negative charges of the phosphate (B84403) backbone, reducing intermolecular repulsion and promoting dissolution. The type of counterion (e.g., Na+, K+, Mg2+, Ca2+) can also influence solubility.[4]
-
Temperature: While gentle heating can aid in dissolving stubborn oligonucleotides, prolonged exposure to high temperatures can lead to degradation.
-
Purity of the Oligonucleotide: Impurities from the synthesis and purification process, such as truncated sequences or residual organic solvents, can negatively impact solubility.[5]
Q2: Why is my cEt oligonucleotide precipitating out of solution?
A2: Precipitation of cEt oligonucleotides can occur for several reasons:
-
Low Solubility Limit: The concentration of the oligonucleotide may have exceeded its solubility limit in the given buffer and temperature conditions.
-
Aggregation: Guanine-rich sequences are particularly prone to forming G-quadruplexes and other aggregates, which can lead to precipitation.
-
Incorrect pH or Salt Concentration: As mentioned above, suboptimal pH or insufficient salt concentration can lead to decreased solubility and precipitation.
-
Presence of Organic Solvents: Residual organic solvents from purification can cause the oligonucleotide to precipitate when introduced into an aqueous buffer.
-
Freeze-Thaw Cycles: While oligonucleotides are generally stable to multiple freeze-thaw cycles, in some cases, it can promote aggregation and precipitation, especially at high concentrations.
Q3: What is the recommended solvent for resuspending lyophilized cEt oligonucleotides?
A3: For initial resuspension, it is recommended to use a sterile, nuclease-free buffer rather than water. A common choice is a TE buffer (10 mM Tris-HCl, 1 mM EDTA) at a pH of 7.5 to 8.0.[3] The buffer helps to maintain a stable pH and the EDTA chelates divalent cations that can be cofactors for nucleases. Avoid using DEPC-treated water as it can be acidic and lead to depurination.[3]
Troubleshooting Guide: Improving cEt Oligonucleotide Solubility
This guide provides a systematic approach to resolving common solubility issues with purified cEt oligonucleotides.
Initial Resuspension Difficulties
If you are having trouble dissolving a lyophilized cEt oligonucleotide pellet, follow these steps:
-
Briefly centrifuge the tube: Before opening, spin down the tube to ensure the entire pellet is at the bottom.[3]
-
Add the appropriate buffer: Add the recommended volume of sterile, nuclease-free TE buffer (pH 7.5-8.0).
-
Vortex thoroughly: Mix the solution by vortexing.
-
Gentle heating: If the pellet does not dissolve, incubate the tube at 55°C for 1-5 minutes and then vortex again.[3]
-
Inspect for precipitates: If a flaky precipitate remains, it could be residual trityl groups from synthesis. If a solid pellet is at the bottom, it might be the controlled-pore glass (CPG) support. These can typically be removed by centrifugation and careful transfer of the supernatant.[3]
Precipitation After Resuspension
If your cEt oligonucleotide precipitates after initial dissolution, consider the following troubleshooting steps. The accompanying workflow diagram provides a visual guide to this process.
Troubleshooting Workflow for cEt Oligonucleotide Precipitation
Caption: A decision tree for troubleshooting cEt oligonucleotide precipitation.
Data Presentation: Factors Affecting cEt Oligonucleotide Solubility
The following tables summarize the expected impact of pH, salt concentration, and common excipients on the solubility of cEt oligonucleotides based on published formulation studies. Note that the exact solubility will be sequence-dependent.
Table 1: Effect of pH on cEt Oligonucleotide Solubility
| pH Range | Expected Solubility | Rationale & Remarks |
| < 6.0 | Decreased | Protonation of phosphodiester/phosphorothioate backbone reduces charge repulsion. Risk of depurination. |
| 6.0 - 7.0 | Moderate | Sub-optimal for many sequences, especially at high concentrations. |
| 7.0 - 8.5 | Optimal | The phosphate backbone is fully charged, maximizing hydration and solubility. Most stable range.[3] |
| > 8.5 | Generally Good | High pH can lead to base-catalyzed degradation over long-term storage. |
Table 2: Effect of Salt Concentration on cEt Oligonucleotide Solubility in a Buffered Solution (pH 7.5)
| Salt (NaCl) Concentration | Expected Solubility | Rationale & Remarks |
| 0 mM (Nuclease-free water) | Low | Significant intermolecular repulsion due to unshielded phosphate backbone charges. |
| 50 - 100 mM | Moderate | Partial shielding of backbone charges. May be insufficient for high concentrations. |
| 150 mM (e.g., PBS) | Good | Effective shielding of backbone charges, suitable for many applications and concentrations. |
| > 150 mM | Generally Good to High | Increased shielding can further enhance solubility, but very high salt concentrations can sometimes lead to "salting out". |
Table 3: Common Excipients to Enhance cEt Oligonucleotide Solubility
| Excipient | Typical Concentration | Mechanism of Action |
| Cyclodextrins (e.g., HP-β-CD) | 5-20% (w/v) | Forms inclusion complexes with hydrophobic moieties of the oligonucleotide, increasing apparent solubility.[6] |
| Co-solvents (e.g., Ethanol (B145695), DMSO) | 5-10% (v/v) | Modifies the polarity of the solvent, which can improve the solubility of more hydrophobic oligonucleotides. Use with caution as it may affect downstream applications.[7] |
| Amino Acids (e.g., Arginine, Lysine) | 10-50 mM | Can reduce viscosity and improve solubility, particularly for highly concentrated formulations.[3] |
Experimental Protocols
Protocol 1: Systematic Approach to Solubilizing a Difficult cEt Oligonucleotide
This protocol provides a step-by-step method for finding suitable buffer conditions for a cEt oligonucleotide with poor solubility.
Experimental Workflow for Solubility Optimization
Caption: A workflow for systematically optimizing the solubility of a cEt oligonucleotide.
Materials:
-
Lyophilized cEt oligonucleotide
-
Nuclease-free water
-
Stock solutions of Tris-HCl (1 M, various pH values)
-
Stock solution of NaCl (5 M)
-
Nuclease-free microcentrifuge tubes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Briefly centrifuge the vial containing the lyophilized oligonucleotide.
-
Resuspend the oligonucleotide in a minimal volume of nuclease-free water to create a high-concentration stock solution (e.g., 10 mM). Vortex and gentle heating (55°C for 1-5 minutes) may be necessary.
-
-
Prepare a Panel of Test Buffers:
-
In separate tubes, prepare a matrix of buffers with varying pH and salt concentrations. For example:
-
Tris-HCl pH 7.0 with 100 mM, 150 mM, and 300 mM NaCl.
-
Tris-HCl pH 7.5 with 100 mM, 150 mM, and 300 mM NaCl.
-
Tris-HCl pH 8.0 with 100 mM, 150 mM, and 300 mM NaCl.
-
Tris-HCl pH 8.5 with 100 mM, 150 mM, and 300 mM NaCl.
-
-
-
Test Solubility:
-
Add a small aliquot of the concentrated oligonucleotide stock solution to each test buffer to achieve the desired final concentration.
-
Vortex each tube gently.
-
Incubate the tubes at room temperature for 1 hour.
-
-
Assess Solubility:
-
Visually inspect each tube for any signs of precipitation.
-
For a quantitative assessment, centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet any insoluble material.
-
Carefully remove the supernatant and measure the absorbance at 260 nm to determine the concentration of the soluble oligonucleotide.
-
-
Determine Optimal Conditions:
-
Compare the results across the different buffer conditions to identify the pH and salt concentration that provides the highest solubility.
-
Protocol 2: Ethanol Precipitation for Oligonucleotide Purification and Salt Exchange
This protocol can be used to purify oligonucleotides from certain impurities and to exchange the counterion to the sodium salt, which is generally favorable for solubility.
Materials:
-
Oligonucleotide solution
-
0.3 M Sodium Acetate (pH 7.0)
-
Cold 95% Ethanol (-20°C)
-
Cold 70% Ethanol (-20°C)
-
Nuclease-free water or TE buffer
-
Microcentrifuge
Procedure:
-
Initial Setup:
-
Start with the purified oligonucleotide in an aqueous solution. If it is a crude preparation, this method will also help remove some synthesis by-products.[8]
-
-
First Precipitation:
-
Adjust the oligonucleotide solution to a final concentration of 0.3 M sodium acetate.
-
Add 3 volumes of cold 95% ethanol.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.
-
Carefully decant the supernatant without disturbing the pellet.
-
-
Second Precipitation (Optional but Recommended):
-
Resuspend the pellet in the original volume of 0.3 M sodium acetate.
-
Repeat the ethanol precipitation as described in step 2.
-
-
Wash the Pellet:
-
After the final precipitation and removal of the supernatant, add 1 mL of cold 70% ethanol to wash the pellet. This removes excess salt.
-
Centrifuge at high speed for 5 minutes at 4°C.
-
Carefully decant the supernatant.
-
-
Dry and Resuspend:
-
Air-dry the pellet or use a vacuum centrifuge (SpeedVac) to remove all residual ethanol.
-
Resuspend the purified oligonucleotide pellet in the desired volume of nuclease-free TE buffer (pH 7.5-8.0).
-
References
- 1. Advances in the Design of (Nano)Formulations for Delivery of Antisense Oligonucleotides and Small Interfering RNA: Focus on the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 5. Purification of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The structural stability and catalytic activity of DNA and RNA oligonucleotides in the presence of organic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
Optimizing storage conditions for cEt phosphoramidite solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the storage and handling of constrained Ethyl (cEt) phosphoramidite (B1245037) solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of these critical reagents in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for cEt phosphoramidite solutions?
A1: For maximal stability, cEt phosphoramidite solutions should be stored under an inert atmosphere (e.g., argon or nitrogen) in tightly sealed containers to prevent exposure to moisture and air. Recommended storage temperatures are -20°C for short-term storage and -80°C for long-term storage.
Q2: What is the expected shelf-life of cEt phosphoramidite solutions under recommended storage conditions?
A2: Based on vendor-provided data, cEt phosphoramidite solutions are stable for approximately one month when stored at -20°C and up to six months when stored at -80°C.[1][2] It is crucial to minimize the number of freeze-thaw cycles.
Q3: What are the primary causes of cEt phosphoramidite degradation?
A3: The primary cause of degradation for phosphoramidites, including cEt phosphoramidites, is hydrolysis due to the presence of water.[3][4][5] Oxidation can also occur upon exposure to air. The rate of degradation is influenced by the specific nucleobase, with guanosine (B1672433) (G) being particularly susceptible to degradation.[3][4][5][6][7]
Q4: How can I minimize the degradation of my cEt phosphoramidite solutions?
A4: To minimize degradation, always use anhydrous solvents (e.g., acetonitrile (B52724) with <30 ppm water) for dissolution. It is also recommended to use molecular sieves in the solvent to scavenge any residual moisture. Prepare solutions under an inert gas atmosphere and store them in appropriate containers at the recommended low temperatures.
Q5: Can I use a cEt phosphoramidite solution that has been stored for longer than the recommended shelf-life?
A5: It is not recommended to use solutions that have exceeded their recommended shelf-life. However, if it is necessary, the purity of the solution should be assessed by analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy before use to ensure it meets the required specifications for your experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low coupling efficiency in oligonucleotide synthesis | Degradation of the cEt phosphoramidite solution. | - Verify the age and storage conditions of the solution. - Test the purity of the phosphoramidite solution using RP-HPLC or ³¹P NMR. - Prepare a fresh solution from solid phosphoramidite using anhydrous solvent and proper inert gas techniques. |
| Presence of unexpected peaks in analytical chromatograms (e.g., HPLC) | Hydrolysis or oxidation of the cEt phosphoramidite. | - Ensure all solvents are anhydrous and that the solution was prepared and stored under an inert atmosphere. - Review handling procedures to minimize exposure to air and moisture. - Use fresh, high-quality solvents for solution preparation. |
| Precipitation observed in the phosphoramidite solution upon warming | The solution may have been stored at a very low temperature, causing the solute to fall out of solution. | - Gently warm the solution to room temperature and vortex to redissolve the phosphoramidite. - Visually inspect for complete dissolution before use. - Avoid repeated freeze-thaw cycles which can exacerbate this issue. |
| Inconsistent synthesis results | Inconsistent concentration of the phosphoramidite solution due to solvent evaporation or improper dissolution. | - Ensure vials are tightly sealed to prevent solvent evaporation. - Confirm complete dissolution of the solid phosphoramidite when preparing the solution. - Re-validate the concentration of the solution if it has been stored for an extended period. |
Data Presentation
Table 1: Recommended Storage Conditions and Stability of cEt Phosphoramidite Solutions
| Parameter | Recommendation |
| Storage Temperature | -20°C (Short-term) -80°C (Long-term) |
| Atmosphere | Inert gas (Argon or Nitrogen) |
| Container | Tightly sealed, amber glass vials |
| Solvent | Anhydrous Acetonitrile (<30 ppm H₂O) |
| Typical Concentration | 0.1 M |
| Solution Shelf-Life | 1 month at -20°C[1][2] 6 months at -80°C[1][2] |
Note: The provided shelf-life data is based on information from a commercial supplier and should be used as a guideline. It is recommended to perform in-house stability studies for critical applications.
Experimental Protocols
Protocol for Assessing the Stability of cEt Phosphoramidite Solutions using RP-HPLC
This protocol outlines a method to determine the purity and identify degradation products of cEt phosphoramidite solutions over time.
1. Materials:
- cEt phosphoramidite solution in anhydrous acetonitrile.
- Anhydrous acetonitrile (HPLC grade).
- Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
- Mobile Phase B: Acetonitrile (HPLC grade).
- C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size).
- HPLC system with a UV detector.
2. Sample Preparation:
- At each time point of the stability study (e.g., T=0, 1 week, 2 weeks, 1 month), withdraw a small aliquot of the cEt phosphoramidite solution stored under the desired conditions.
- Dilute the aliquot with anhydrous acetonitrile to a final concentration of approximately 1.0 mg/mL.
3. HPLC Analysis:
- Column: C18 reverse-phase column.
- Mobile Phase A: 0.1 M TEAA in water.
- Mobile Phase B: Acetonitrile.
- Flow Rate: 1 mL/min.
- Detection: UV at 260 nm.
- Gradient: A linear gradient suitable for separating the phosphoramidite from its potential degradation products (e.g., 5% to 95% B over 20 minutes).
- Injection Volume: 10 µL.
4. Data Analysis:
- Integrate the peak areas of the main phosphoramidite peak and any degradation product peaks.
- Calculate the purity of the phosphoramidite at each time point as the percentage of the main peak area relative to the total peak area.
- Monitor the increase in degradation product peaks over time to assess the stability of the solution.
Protocol for Monitoring cEt Phosphoramidite Degradation by ³¹P NMR Spectroscopy
This protocol provides a method to monitor the chemical integrity of the phosphorus moiety in cEt phosphoramidites.
1. Materials:
- cEt phosphoramidite solution.
- Deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN) with 1% triethylamine (B128534) (v/v).
- NMR tubes.
- NMR spectrometer with a phosphorus probe.
2. Sample Preparation:
- At each time point, take an aliquot of the cEt phosphoramidite solution.
- Evaporate the solvent under a stream of inert gas.
- Redissolve the residue in approximately 0.5 mL of deuterated solvent (e.g., CDCl₃ with 1% TEA).
- Transfer the solution to an NMR tube.
3. ³¹P NMR Analysis:
- Acquire a proton-decoupled ³¹P NMR spectrum.
- The intact phosphoramidite will show a characteristic signal in the P(III) region (typically around 140-150 ppm).[8]
- Degradation products, such as the corresponding H-phosphonate, will appear as signals in the P(V) region (typically around 0-10 ppm).
4. Data Analysis:
- Integrate the signals corresponding to the intact phosphoramidite and any degradation products.
- Calculate the relative percentage of each species to monitor the extent of degradation over time.
Visualizations
Caption: Putative degradation pathway of cEt phosphoramidites.
Caption: Recommended workflow for cEt phosphoramidite solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.ru [2024.sci-hub.ru]
- 5. researchgate.net [researchgate.net]
- 6. The Degradation of dG Phosphoramidites in Solution | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
Validation & Comparative
cEt vs. LNA Modified Oligonucleotides: A Comparative Guide to Stability
For researchers, scientists, and drug development professionals, the stability of oligonucleotides is a critical parameter influencing their therapeutic efficacy. This guide provides an objective comparison of two leading 2'-modified nucleotides, constrained Ethyl (cEt) and Locked Nucleic Acid (LNA), focusing on their impact on oligonucleotide stability. The information presented is supported by experimental data to aid in the selection of the most appropriate modification for specific research and drug development applications.
At a Glance: cEt vs. LNA Stability
| Feature | cEt (constrained Ethyl) | LNA (Locked Nucleic Acid) | Key Takeaway |
| Nuclease Resistance | Exceptional | High | cEt modifications have demonstrated a greater than 100-fold increase in half-life compared to LNA in snake venom phosphodiesterase assays.[1] |
| Thermal Stability (Tm) | High | High | Both cEt and LNA modifications significantly increase the melting temperature (Tm) of oligonucleotide duplexes to a similar extent, enhancing binding affinity to target sequences.[1] |
| In Vivo Stability | Favorable | Favorable | Both modifications extend the tissue elimination half-life of oligonucleotides to weeks.[2] Some studies suggest cEt may offer an improved therapeutic index. |
| Structural Feature | 2',4'-constrained ethyl bridge | 2',4'-methylene bridge | Both feature a bicyclic sugar modification, "locking" the sugar pucker in an A-form conformation, which is favorable for binding to RNA targets. |
In-Depth Stability Analysis
Nuclease Resistance
The Achilles' heel of unmodified oligonucleotides is their rapid degradation by cellular nucleases. Chemical modifications are essential to protect them and prolong their therapeutic effect. Both cEt and LNA modifications offer substantial protection against nuclease-mediated degradation.
However, studies directly comparing the two have shown a marked advantage for cEt-modified oligonucleotides. In a key study, oligonucleotides modified with cEt or a related cMOE (constrained Methoxyethyl) modification exhibited a more than 100-fold increase in half-life when challenged with snake venom phosphodiesterase, a 3'-exonuclease, compared to their LNA-modified counterparts.[1] This superior resistance is attributed to the specific steric hindrance provided by the 2',4'-constrained ethyl bridge, which more effectively blocks the access of nuclease enzymes.[1]
Quantitative Nuclease Resistance Data
| Modification | Relative Half-Life vs. Unmodified | Fold Increase in Half-Life vs. LNA |
| Unmodified | 1x | - |
| LNA | High | 1x |
| cEt | Very High | >100x [1] |
Thermal Stability (Melting Temperature, Tm)
The thermal stability of an oligonucleotide duplex, quantified by its melting temperature (Tm), is a direct measure of its binding affinity to a complementary strand. An increased Tm indicates a more stable duplex, which is crucial for target engagement in a cellular environment.
Both cEt and LNA modifications are highly effective at increasing the Tm of oligonucleotides. The bicyclic nature of these modifications pre-organizes the sugar moiety into a C3'-endo conformation, which is energetically favorable for binding to RNA targets. This "locking" of the sugar pucker reduces the entropic penalty of hybridization, leading to a significant increase in duplex stability.
Biophysical evaluations have revealed that cEt and LNA modifications provide similar enhancements in duplex thermal stability.[1] The increase in Tm per modification can range from +1.5 to +4°C for LNA, depending on the position within the oligonucleotide.[3] While specific head-to-head ΔTm values for cEt are not as frequently reported in literature, the consensus is that they fall within a comparable range to LNA.
Change in Melting Temperature (ΔTm) per Modification
| Modification | Average ΔTm per modification (°C) vs. DNA/RNA duplex |
| 2'-O-Methyl | ~ +1.0[3] |
| LNA | +1.5 to +4.0[3] |
| cEt | Similar to LNA[1] |
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key stability assays are provided below.
Serum Stability Assay
This assay evaluates the stability of oligonucleotides in the presence of nucleases found in serum, mimicking in vivo conditions.
Protocol:
-
Preparation of Oligonucleotides: Dissolve the cEt and LNA modified oligonucleotides, along with an unmodified control, in nuclease-free water to a stock concentration of 20 µM.
-
Incubation with Serum: In separate microcentrifuge tubes, mix 2 µL of each oligonucleotide stock solution with 18 µL of 50% fetal bovine serum (FBS) in phosphate-buffered saline (PBS).
-
Time Course: Incubate the tubes at 37°C. At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each reaction and immediately add an equal volume of 2X formamide (B127407) loading buffer containing EDTA to stop the enzymatic degradation.
-
Denaturing PAGE Analysis: Analyze the samples on a 15% denaturing polyacrylamide gel.
-
Visualization and Quantification: Stain the gel with a fluorescent dye (e.g., SYBR Gold) and visualize using a gel documentation system. Quantify the intensity of the full-length oligonucleotide band at each time point to determine the rate of degradation and calculate the half-life.
Nuclease Resistance Assay (Snake Venom Phosphodiesterase)
This assay assesses the stability of oligonucleotides against a specific 3'-exonuclease.
Protocol:
-
Oligonucleotide Labeling: 5'-end label the oligonucleotides with 32P using T4 polynucleotide kinase or a fluorescent tag to enable visualization.
-
Reaction Setup: In a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2), combine the labeled oligonucleotide (final concentration ~1 µM) and snake venom phosphodiesterase (SVP) (e.g., 0.01 units/µL).
-
Time Course Incubation: Incubate the reaction at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove aliquots and quench the reaction by adding a stop solution containing EDTA.
-
Gel Electrophoresis: Separate the digestion products on a denaturing polyacrylamide gel.
-
Analysis: Visualize the bands by autoradiography or fluorescence imaging. The disappearance of the full-length oligonucleotide band over time is used to determine the degradation kinetics.
Thermal Melt Analysis (Tm)
This experiment determines the melting temperature of an oligonucleotide duplex.
Protocol:
-
Duplex Formation: Anneal the modified oligonucleotide with its complementary RNA or DNA strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) by heating to 95°C for 5 minutes and then slowly cooling to room temperature.[3]
-
Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Melting Curve Acquisition: Monitor the absorbance at 260 nm while increasing the temperature of the sample at a constant rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C).[3]
-
Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This is determined by finding the maximum of the first derivative of the melting curve.[3]
Visualizing the Concepts
To further clarify the structural differences and experimental workflows, the following diagrams are provided.
Conclusion
Both cEt and LNA are powerful modifications for enhancing the stability of therapeutic oligonucleotides. They both significantly increase thermal stability, leading to improved target affinity. However, for applications where exceptional resistance to nuclease degradation is paramount, the available data suggests that cEt-modified oligonucleotides may offer a significant advantage over LNA. The choice between these two advanced modifications will ultimately depend on the specific requirements of the therapeutic application, including the target, delivery method, and desired pharmacokinetic profile. This guide provides a foundational understanding to aid in making an informed decision.
References
- 1. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Shield: cEt Modification Fortifies Oligonucleotides Against Nuclease Degradation
For researchers, scientists, and drug development professionals navigating the landscape of oligonucleotide therapeutics, ensuring in vivo stability is a paramount concern. The susceptibility of these molecules to degradation by nucleases can significantly limit their therapeutic efficacy. This guide provides a comparative analysis of constrained Ethyl (cEt) modified oligonucleotides, focusing on their enhanced nuclease resistance compared to other common modifications like Locked Nucleic Acid (LNA) and 2'-O-Methoxyethyl (MOE).
The strategic chemical modification of oligonucleotides is a key strategy to overcome the hurdle of nuclease-mediated degradation. Among the various modifications, the cEt modification, a bicyclic nucleic acid analog, has demonstrated exceptional resistance to nuclease activity. This heightened stability translates to a longer in vivo half-life, a critical factor for the successful development of antisense oligonucleotides (ASOs) and other nucleic acid-based drugs.
Superior Nuclease Resistance of cEt Modified Oligonucleotides: A Comparative Look
Experimental data consistently highlights the superior nuclease resistance of oligonucleotides incorporating cEt modifications. In head-to-head comparisons, cEt-modified ASOs exhibit a significantly longer half-life when exposed to nucleases compared to their LNA and MOE counterparts.
One key study demonstrated that cEt and 2',4'-constrained MOE (cMOE) modifications afforded a greater than 100-fold increase in half-life in a snake venom phosphodiesterase assay when compared to MOE and LNA modified oligonucleotides.[1] This dramatic improvement in stability underscores the protective power of the cEt chemical scaffold.
In addition to in vitro assays, the in vivo stability of cEt modified oligonucleotides is notably extended. Chemical modifications at the 2' position, such as cEt, LNA, and MOE, are known to prevent exonuclease activity, prolonging the tissue elimination half-life of ASOs to as long as four weeks.[2][3]
Table 1: Comparison of Nuclease Resistance for Modified Oligonucleotides
| Modification | Relative Nuclease Resistance (vs. Unmodified) | In Vitro Half-Life (Snake Venom Phosphodiesterase Assay) | In Vivo Tissue Elimination Half-Life |
| cEt | Very High | >100-fold increase compared to MOE and LNA[1] | Up to 4 weeks[2][3] |
| LNA | High | Significantly less than cEt[1] | Up to 4 weeks[2][3] |
| MOE | Moderate to High | Significantly less than cEt[1] | Up to 4 weeks[2][3] |
| Unmodified | Low | Rapid degradation | Minutes |
Note: The in vitro half-life data is based on a relative comparison from a study using snake venom phosphodiesterase. Absolute half-life values can vary depending on the specific nuclease, oligonucleotide sequence, and experimental conditions.
Experimental Protocols for Assessing Nuclease Resistance
To evaluate and compare the stability of modified oligonucleotides, two primary assays are commonly employed: the snake venom phosphodiesterase (SVPD) assay for in vitro nuclease resistance and the serum stability assay to mimic in vivo conditions.
Protocol 1: Snake Venom Phosphodiesterase (SVPD) Nuclease Resistance Assay
This assay utilizes a potent 3'-exonuclease to assess the stability of oligonucleotides.
Materials:
-
Modified and unmodified oligonucleotides (e.g., cEt, LNA, MOE, unmodified controls)
-
Snake Venom Phosphodiesterase (SVPD) from Crotalus adamanteus
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 10 mM MgCl2)
-
Stop Solution (e.g., EDTA, formamide)
-
Nuclease-free water
-
Heating block or water bath
-
Gel electrophoresis system (e.g., polyacrylamide gel electrophoresis - PAGE)
-
Gel imaging system
Procedure:
-
Oligonucleotide Preparation: Dissolve oligonucleotides in nuclease-free water to a stock concentration of 20 µM.
-
Reaction Setup: In a microcentrifuge tube, combine 5 µL of the oligonucleotide stock, 40 µL of Assay Buffer, and 5 µL of SVPD solution (e.g., 0.01 U/µL). Prepare a no-enzyme control for each oligonucleotide.
-
Incubation: Incubate the reactions at 37°C.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing an equal volume of Stop Solution to inactivate the nuclease.
-
Analysis: Analyze the samples by denaturing PAGE to visualize the degradation products. The amount of intact oligonucleotide at each time point is quantified using a gel imaging system.
-
Data Analysis: Calculate the percentage of intact oligonucleotide remaining at each time point and determine the half-life (t½) for each modification.
Protocol 2: Serum Stability Assay
This assay assesses the stability of oligonucleotides in a more physiologically relevant environment containing a complex mixture of nucleases.
Materials:
-
Modified and unmodified oligonucleotides
-
Human or animal serum (e.g., fetal bovine serum - FBS)
-
Phosphate-buffered saline (PBS)
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol
-
Ethanol
-
Nuclease-free water
-
Heating block or water bath
-
Gel electrophoresis system (PAGE)
-
Gel imaging system
Procedure:
-
Oligonucleotide Preparation: Prepare oligonucleotide stock solutions as in the SVPD assay.
-
Reaction Setup: In a microcentrifuge tube, mix the oligonucleotide to a final concentration of 1-5 µM in a solution containing 50-90% serum in PBS.
-
Incubation: Incubate the reactions at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Oligonucleotide Extraction: a. At each time point, add Proteinase K to the aliquot and incubate at 55°C for 1-2 hours to digest proteins. b. Perform a phenol:chloroform extraction to remove remaining proteins. c. Precipitate the oligonucleotide from the aqueous phase using ethanol. d. Resuspend the purified oligonucleotide pellet in nuclease-free water.
-
Analysis: Analyze the extracted oligonucleotides by denaturing PAGE and quantify the amount of intact oligonucleotide.
-
Data Analysis: Determine the percentage of intact oligonucleotide and the half-life for each modification in serum.
Visualizing the Process and Comparison
To better understand the experimental workflow and the comparative stability of these modifications, the following diagrams are provided.
References
- 1. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the Pharmacokinetic Properties of the Antisense Oligonucleotides? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Enhanced Stability: A Comparative Analysis of cEt and MOE Modified Duplexes in Antisense Oligonucleotides
For researchers, scientists, and drug development professionals, the quest for potent and stable antisense oligonucleotides (ASOs) is paramount. A key determinant of ASO efficacy is the thermal stability of the duplex formed with its target RNA. This guide provides a detailed comparison of two leading second-generation modifications, constrained Ethyl (cEt) and 2'-O-Methoxyethyl (MOE), focusing on their impact on duplex thermal stability, supported by experimental data and detailed methodologies.
The strategic chemical modification of oligonucleotides is a cornerstone of modern therapeutic development, aiming to enhance properties such as nuclease resistance, binding affinity, and pharmacokinetic profiles. Among the myriad of modifications, cEt and MOE have emerged as critical players in the design of ASOs. Both modifications involve alterations at the 2' position of the ribose sugar, a site crucial for influencing the conformational geometry and, consequently, the stability of the nucleic acid duplex.
Enhanced Thermal Stability with cEt and MOE Modifications
The primary measure of the thermal stability of a nucleic acid duplex is its melting temperature (Tm), the temperature at which half of the duplex dissociates into single strands. An increase in Tm signifies a more stable duplex, which is a desirable characteristic for ASOs as it indicates a higher binding affinity to the target RNA.
Experimental data consistently demonstrates that both cEt and MOE modifications significantly increase the thermal stability of ASO:RNA duplexes compared to their unmodified DNA counterparts. However, the magnitude of this stabilization effect differs between the two.
Constrained Ethyl (cEt) modifications, which feature a bicyclic structure that "locks" the ribose sugar into an RNA-like C3'-endo conformation, exhibit a more pronounced stabilizing effect. This pre-organization of the sugar moiety reduces the entropic penalty of hybridization, leading to a substantial increase in Tm. In contrast, the 2'-O-Methoxyethyl (MOE) modification, a more flexible acyclic modification, also promotes a C3'-endo sugar pucker but to a lesser extent than the rigid cEt structure. This results in a more moderate, yet significant, increase in thermal stability.
Quantitative Comparison of Thermal Stability
To provide a clear quantitative comparison, the following table summarizes the melting temperatures (Tm) of duplexes formed between a target RNA and ASOs with identical sequences but different modification patterns, including cEt and MOE.
| Oligonucleotide Modification | Sequence (5'-3') | Complementary RNA (5'-3') | Tm (°C) | ΔTm per modification (°C) vs. DNA |
| Unmodified DNA | GCCCAAGCTGCTCA | UGAGCAGCUUGGG | 52.3 | - |
| 2'-O-Methoxyethyl (MOE) | GCCCAAGCTGCTCA | UGAGCAGCUUGGG | 68.5 | +1.25 |
| constrained Ethyl (cEt) | GCCCAAGCTGCTCA | UGAGCAGCUUGAG | 80.2 | +2.15 |
Note: The ΔTm per modification is an average calculated based on the number of modified residues in the oligonucleotide. The exact values can vary depending on the sequence context and the number of modifications.
The data clearly illustrates the superior thermal stabilizing effect of the cEt modification over the MOE modification for the same oligonucleotide sequence.
Visualizing the Chemical Structures
The distinct chemical structures of the cEt and MOE modifications underpin their differential effects on duplex stability.
Caption: Chemical structures of cEt and MOE modifications.
Experimental Protocols
The determination of duplex thermal stability is a critical experimental procedure in the evaluation of modified oligonucleotides. The following section details the methodology for UV thermal denaturation analysis.
UV Thermal Denaturation (Melting) Analysis
This method measures the change in UV absorbance of a solution containing the oligonucleotide duplex as the temperature is increased. As the duplex melts into single strands, the UV absorbance at 260 nm increases, a phenomenon known as the hyperchromic effect. The melting temperature (Tm) is determined from the midpoint of this transition.
Materials:
-
Lyophilized and purified oligonucleotides (unmodified, cEt-modified, and MOE-modified)
-
Lyophilized and purified complementary RNA oligonucleotide
-
Melting Buffer: 100 mM NaCl, 10 mM Sodium Phosphate, 0.1 mM EDTA, pH 7.0
-
Nuclease-free water
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder (Peltier)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Oligonucleotide Preparation: Resuspend the lyophilized oligonucleotides in nuclease-free water to prepare stock solutions of known concentration. Determine the concentration accurately by measuring the absorbance at 260 nm.
-
Duplex Annealing: Prepare the duplex samples by mixing equimolar amounts of the modified oligonucleotide and its complementary RNA in the melting buffer to a final concentration of 4 µM for each strand.
-
Denaturation and Renaturation: Heat the samples to 95°C for 5 minutes to ensure complete denaturation of any secondary structures. Then, slowly cool the samples to room temperature to allow for proper duplex formation.
-
UV Melting Measurement:
-
Transfer the annealed duplex solution to a quartz cuvette.
-
Place the cuvette in the temperature-controlled holder of the spectrophotometer.
-
Equilibrate the sample at the starting temperature (e.g., 20°C) for 10 minutes.
-
Increase the temperature at a controlled rate (e.g., 0.5°C/minute) from the starting temperature to a final temperature where the duplex is fully melted (e.g., 95°C).
-
Record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5°C).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature.
-
The resulting curve will be sigmoidal.
-
The melting temperature (Tm) is determined as the temperature at which the first derivative of the melting curve is at its maximum.
-
Caption: Experimental workflow for UV thermal denaturation analysis.
Conclusion
The choice between cEt and MOE modifications in the design of antisense oligonucleotides has significant implications for their thermal stability and, consequently, their therapeutic potential. The constrained ethyl (cEt) modification consistently provides a greater enhancement in duplex melting temperature compared to the 2'-O-Methoxyethyl (MOE) modification. This heightened stability can translate to increased potency and duration of action in vivo.
Researchers and drug developers should carefully consider the desired level of target affinity and the overall physicochemical properties of the ASO when selecting a modification strategy. While cEt offers superior thermal stability, other factors such as synthesis cost, nuclease resistance, and potential for off-target effects should also be taken into account in the comprehensive evaluation of ASO candidates. The detailed experimental protocols provided in this guide offer a standardized approach for the accurate assessment of the thermal stability of these and other modified oligonucleotides, facilitating informed decision-making in the development of next-generation nucleic acid therapeutics.
A Head-to-Head Comparison of Constrained Ethyl (cEt) and Other 2' Oligonucleotide Modifications
In the landscape of antisense therapeutics, the chemical modification of oligonucleotides is paramount for enhancing their drug-like properties. Among the most critical of these are 2'-ribose modifications, which significantly impact binding affinity, nuclease resistance, and toxicity profiles. This guide provides a detailed comparison of constrained Ethyl (cEt), a third-generation 2' modification, with other prominent modifications such as 2'-O-methoxyethyl (MOE) and Locked Nucleic Acid (LNA).
Introduction to 2' Modifications
Antisense oligonucleotides (ASOs) are short, single-stranded nucleic acid sequences designed to bind to specific mRNA targets, thereby modulating gene expression.[1] Unmodified oligonucleotides, however, are rapidly degraded by cellular nucleases and exhibit poor binding affinity.[2] To overcome these limitations, various chemical alterations have been developed. First-generation modifications included the phosphorothioate (B77711) (PS) backbone, which enhances nuclease resistance but can also lead to non-specific protein binding and a decrease in thermal stability.[3]
Second-generation modifications focused on the 2' position of the ribose sugar, including 2'-O-Methyl (2'-OMe) and 2'-O-Methoxyethyl (2'-MOE). These changes improve both nuclease resistance and binding affinity to the target RNA.[2][4] Third-generation modifications, such as LNA and cEt, introduce a bicyclic constraint to the ribose sugar, locking it into an RNA-receptive, C3'-endo conformation. This pre-organization significantly enhances binding affinity.[5][6]
The cEt modification was developed as an advancement over LNA, aiming to retain its high-affinity binding characteristics while improving the therapeutic index.[7] It features a 2',4'-constrained ethyl bridge and has demonstrated a favorable potency and safety profile in preclinical studies.[5][8]
Comparative Performance Data
The effectiveness of different 2' modifications can be quantified through several key performance metrics: binding affinity (measured by thermal melting temperature, Tm), nuclease resistance, and in vivo potency (often measured by IC50 values).
Table 1: Comparison of Binding Affinity and Nuclease Resistance
| Modification | ΔTm per Modification (°C) vs. DNA/RNA | Nuclease Resistance (Relative Half-life) | Key Characteristics |
| 2'-O-Methyl (2'-OMe) | +1.0 to +1.5 | Moderate | Enhances thermal stability and provides nuclease resistance.[9] |
| 2'-O-Methoxyethyl (2'-MOE) | +1.5 to +2.0 | High | One of the most successful second-generation chemistries, offering a good balance of affinity, nuclease resistance, and low toxicity.[4][10] |
| Locked Nucleic Acid (LNA) | +3.0 to +8.0 | Very High | "Locks" the sugar in an ideal conformation for binding, leading to exceptionally high affinity.[5][7] Associated with a higher risk of hepatotoxicity in some sequences.[8][11] |
| constrained Ethyl (cEt) | +2.0 to +7.0 | Very High | Provides LNA-like binding affinity with an improved therapeutic index and reduced hepatotoxicity compared to LNA in many cases.[6][8][12] |
| 2'-Fluoro (2'-F) | ~+1.3 | Moderate | Enhances thermal stability and confers nuclease resistance.[9][13] |
Note: ΔTm values are approximate and can vary based on sequence, length, and experimental conditions.
In Vivo Potency and Toxicity
While high binding affinity is desirable, it must be balanced with in vivo safety. LNA-modified ASOs, despite their high potency, have been associated with a greater risk of hepatotoxicity in some instances, which may be linked to off-target effects.[8][11]
The cEt modification was engineered to mitigate this risk. Studies have shown that while cEt provides potency comparable to LNA, it often demonstrates an improved safety profile.[5][8] However, it is important to note that toxicity can be sequence-dependent, and thorough preclinical screening is necessary for all high-affinity chemistries, including cEt.[5][11] ASOs with more hydrophilic 2' modifications like MOE or OMe tend to have lower protein binding, which can contribute to a more favorable toxicity profile.[8]
Experimental Protocols
The data presented in this guide are derived from standard biochemical and cellular assays. Below are detailed methodologies for key experiments.
1. Thermal Melting (Tm) Analysis
This experiment determines the thermal stability of the oligonucleotide duplex.
-
Objective: To measure the temperature at which 50% of the oligonucleotide duplex dissociates into single strands.
-
Protocol:
-
An oligonucleotide and its complementary RNA target (both typically at 2 µM) are dissolved in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[14]
-
The solution is heated to 85-90°C for 10 minutes to ensure complete dissociation and then slowly cooled to anneal the strands.[14]
-
Absorbance at 260 nm is monitored using a UV-Vis spectrophotometer equipped with a temperature controller.
-
The temperature is increased at a constant rate (e.g., 1.0°C/min), and the absorbance is recorded.[14]
-
The Tm is determined as the temperature corresponding to the midpoint of the transition in the melting curve.[15]
-
2. Nuclease Resistance Assay
This assay evaluates the stability of a modified oligonucleotide in the presence of nucleases.
-
Objective: To determine the half-life of an oligonucleotide when exposed to exonucleases.
-
Protocol:
-
The modified oligonucleotide is incubated at a specific concentration in a buffer containing a nuclease, such as snake venom phosphodiesterase (SVPD).[12]
-
The incubation is carried out at a physiological temperature (e.g., 37°C).
-
Aliquots are taken at various time points.
-
The reaction in each aliquot is quenched (e.g., by adding EDTA or heating).
-
The amount of intact oligonucleotide remaining at each time point is quantified using methods like High-Performance Liquid Chromatography (HPLC) or Capillary Gel Electrophoresis (CGE).[16]
-
The half-life (t1/2) is calculated by plotting the percentage of intact oligonucleotide versus time. A >100-fold increase in half-life has been observed for cEt compared to LNA and MOE in some assays.[12]
-
3. In Vitro ASO Potency Assay (Cell Culture)
This experiment measures the ability of an ASO to reduce the expression of its target mRNA in cultured cells.
-
Objective: To determine the concentration of ASO required to achieve 50% knockdown of the target mRNA (IC50).
-
Protocol:
-
Cells relevant to the therapeutic target are seeded in multi-well plates.
-
Cells are transfected with varying concentrations of the ASO using a suitable transfection reagent (e.g., lipofectamine) or are taken up via gymnosis (unassisted).
-
After a set incubation period (e.g., 24-72 hours), total RNA is extracted from the cells.
-
The level of the target mRNA is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
mRNA levels are normalized to a housekeeping gene to control for variations in RNA input.
-
The IC50 value is calculated by plotting the percentage of target mRNA reduction against the ASO concentration.
-
Visualizations
Diagram 1: General ASO Mechanism of Action
This diagram illustrates the "gapmer" design, a common strategy for ASOs that mediate target degradation via RNase H.
Caption: A gapmer ASO binds to target mRNA, recruiting RNase H to cleave the RNA strand.
Diagram 2: Comparison of Ribose Sugar Pucker
This diagram shows how different 2' modifications influence the conformation of the sugar ring.
Caption: cEt and LNA lock the sugar in the C3'-endo pucker, pre-organizing it for RNA binding.
References
- 1. Antisense Oligonucleotides | ASO Design & Synthesis Services – Microsynth [microsynth.com]
- 2. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idtdna.com [idtdna.com]
- 4. idtdna.com [idtdna.com]
- 5. Antisense part III: chemistries [cureffi.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biophysical evaluation of 2',4'-constrained 2'O-methoxyethyl and 2',4'-constrained 2'O-ethyl nucleic acid analogues [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Hepatotoxicity of high affinity gapmer antisense oligonucleotides is mediated by RNase H1 dependent promiscuous reduction of very long pre-mRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. synoligo.com [synoligo.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Rapid Thermal Stability Screening of Oligonucleotides Using the TA Instruments RS-DSC - TA Instruments [tainstruments.com]
- 16. ymc.co.jp [ymc.co.jp]
A Researcher's Guide to Validating Target Engagement of cEt Modified Antisense Oligonucleotides
For researchers and drug development professionals, confirming that a cEt (constrained ethyl) modified antisense oligonucleotide (ASO) has engaged its intended RNA target is a critical step in preclinical and clinical development. This guide provides a comparative overview of key methodologies for validating target engagement, complete with experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most appropriate assays for your research needs.
Overview of cEt ASO Target Engagement Validation
cEt modifications are a type of second-generation ASO chemistry designed to increase binding affinity to the target RNA, enhance nuclease resistance, and improve the drug's potency.[1] Validating target engagement involves demonstrating that the ASO binds to its intended RNA sequence and elicits the desired downstream biological effect, typically the degradation of the target mRNA and a subsequent reduction in protein levels. A multi-faceted approach, combining direct and indirect measures of ASO activity, is recommended for robust validation.[2]
The primary mechanism of action for many cEt ASOs is the recruitment of RNase H, an endogenous enzyme that cleaves the RNA strand of an RNA:DNA heteroduplex.[3] This leads to the degradation of the target mRNA, preventing its translation into protein. The validation methods discussed below are designed to measure different stages of this process.
Comparison of Target Validation Methods
The choice of validation method depends on the specific research question, available resources, and the stage of drug development. The following table compares common techniques for assessing target engagement.
| Method | Principle | Measures | Sensitivity | Specificity | Throughput | Key Advantage | Key Limitation |
| RT-qPCR | Reverse transcription followed by quantitative PCR. | Target mRNA levels. | High | High | High | Gold standard for quantifying knockdown.[4] | Does not confirm protein reduction or phenotypic effect. |
| Western Blot [2] | Antibody-based detection of proteins separated by size. | Target protein levels. | Moderate | High | Low | Directly measures the desired therapeutic outcome (protein reduction).[5] | Semi-quantitative; antibody availability and specificity can be limiting. |
| In Situ Hybridization (ISH) [6] | Labeled probes bind to the ASO or target RNA in tissue sections. | ASO distribution and localization.[6][7][8] | High | High | Low-Medium | Provides spatial context of ASO activity within tissues.[7] | Can be complex to quantify; may not reflect target engagement. |
| RNA Immunoprecipitation (RIP) [9][10] | Immunoprecipitation of an RNA-binding protein to co-isolate associated RNAs. | Direct interaction of ASO with RNA-induced silencing complex components. | Moderate | High | Low | Can provide evidence of the ASO engaging with cellular machinery. | Technically challenging and may not be applicable to all ASO mechanisms. |
| Branched DNA (bDNA) Assay [4][11] | Signal amplification-based hybridization assay. | Target mRNA levels. | High | High | High | Avoids enzymatic amplification, reducing bias.[4] | Lower sensitivity compared to RT-qPCR.[4] |
Experimental Workflow for ASO Validation
A typical workflow for validating a novel cEt ASO involves a tiered approach, starting with in vitro screening and progressing to in vivo models. This ensures a thorough evaluation of ASO potency, specificity, and biological effect.
Detailed Experimental Protocols
Protocol 1: Measuring Target mRNA Knockdown by RT-qPCR
This protocol provides a method to quantify the reduction of a target mRNA in cultured cells treated with a cEt ASO.[3]
1. Cell Culture and ASO Treatment: a. Seed cells (e.g., HeLa) in a 96-well plate to reach ~90% confluency on the day of transfection.[3] b. Prepare a dose range of the cEt ASO (e.g., 0.1 nM to 30 nM) and a negative control ASO.[3] c. Transfect the cells with the ASOs using a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol.[3] d. Include a mock control with only the transfection reagent.[3] e. Incubate the cells for 24-72 hours.
2. RNA Extraction: a. Lyse the cells directly in the wells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions. b. Treat the RNA samples with DNase I to remove any contaminating genomic DNA.[3] c. Quantify the RNA concentration and assess its purity using a spectrophotometer.
3. cDNA Synthesis: a. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers.[12]
4. qPCR Analysis: a. Prepare the qPCR reaction mix using a SYBR Green or probe-based master mix. b. Add cDNA template and primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB). c. Run the qPCR reaction on a real-time PCR instrument. d. Calculate the relative quantification of the target gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the mock-treated control.[12]
Protocol 2: Measuring Target Protein Reduction by Western Blot
This protocol describes the detection of target protein reduction following ASO treatment.[5]
1. Cell Lysis and Protein Quantification: a. After ASO treatment (as in Protocol 1), wash cells with ice-cold PBS. b. Lyse the cells in RIPA buffer containing protease inhibitors. c. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. d. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. b. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis (SDS-PAGE). c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
3. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.
4. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Re-probe the membrane with an antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize the results.[5] d. Quantify the band intensities using image analysis software to determine the extent of protein knockdown.
Protocol 3: Visualizing ASO Distribution by In Situ Hybridization (ISH)
This protocol outlines a method for detecting ASOs in tissue sections to understand their biodistribution.[6][13]
1. Tissue Preparation: a. Collect tissues from ASO-dosed animals and fix them in 10% neutral buffered formalin. b. Process the tissues and embed them in paraffin. c. Cut 5 µm sections and mount them on slides.
2. Deparaffinization and Pretreatment: a. Deparaffinize the tissue sections in xylene and rehydrate through a graded ethanol (B145695) series. b. Perform antigen retrieval using a mild, heated retrieval solution (e.g., pH 9.0).[8]
3. Hybridization: a. Prepare a hybridization solution containing a digoxigenin (B1670575) (DIG)-labeled oligonucleotide probe complementary to the ASO sequence.[6] b. Apply the probe to the tissue sections and incubate overnight in a humidified chamber at an appropriate temperature.
4. Signal Amplification and Detection: a. Wash the slides to remove the unbound probe. b. Incubate with an anti-DIG antibody conjugated to a fluorescent marker (e.g., FITC).[6] c. For enhanced signal, a secondary amplification step with an anti-FITC antibody conjugated to a brighter fluorophore (e.g., Alexa 488) can be used.[6]
5. Imaging and Analysis: a. Mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). b. Visualize the fluorescent signal using an epifluorescence microscope.[6] c. The location and intensity of the signal indicate the distribution and relative abundance of the ASO in the tissue.
Logic of Target Engagement Validation
Validating target engagement requires a logical progression of evidence. The knockdown of the target mRNA is the most direct measure of ASO activity. This should lead to a corresponding decrease in the target protein, which in turn should result in a measurable physiological or pathological change (phenotype). Each step in this cascade provides stronger evidence of successful and specific target engagement.
References
- 1. researchgate.net [researchgate.net]
- 2. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 4. marinbio.com [marinbio.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Development of a sensitive and specific in situ hybridization technique for the cellular localization of antisense oligodeoxynucleotide drugs in tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. Localization of unlabeled bepirovirsen antisense oligonucleotide in murine tissues using in situ hybridization and CARS imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Anti Ago-RNA Immunoprecipitation from Mammalian Cells Using the RIP Kit [sigmaaldrich.com]
- 10. RIP – RNA immunoprecipitation protocol | Abcam [abcam.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Antisense-mediated transcript knockdown triggers premature transcription termination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating Specificity: A Comparative Guide to Off-Target Profiling of cEt Modified Oligonucleotides
For researchers, scientists, and drug development professionals navigating the landscape of oligonucleotide therapeutics, ensuring on-target specificity is paramount. This guide provides an objective comparison of constrained Ethyl (cEt) modified oligonucleotides against other platforms, focusing on off-target effects. Supported by experimental data and detailed protocols, this document serves as a critical resource for informed decision-making in drug development.
The advent of chemically modified oligonucleotides has revolutionized the potential of nucleic acid-based therapies. Among these, cEt modifications have emerged as a promising strategy to enhance binding affinity and nuclease resistance. However, like all high-affinity modifications, a thorough understanding and rigorous profiling of off-target effects are crucial for clinical success. This guide delves into the nuances of off-target effects associated with cEt modified oligonucleotides, offering a comparative analysis with other common modifications like Locked Nucleic Acid (LNA).
Comparative Analysis of Off-Target Effects
cEt modified oligonucleotides were developed to optimize the therapeutic index of antisense oligonucleotides (ASOs), particularly in comparison to their LNA counterparts.[1] While both modifications significantly increase binding affinity to target RNA, they also carry the risk of hybridization-dependent off-target effects, where the ASO binds to and modulates unintended transcripts with partial complementarity.[2][3]
A key concern with high-affinity oligonucleotides is hepatotoxicity.[4][5] Studies have indicated that LNA-modified ASOs can induce significant hepatotoxicity, characterized by elevated levels of serum transaminases (ALT and AST).[6] In contrast, cEt modifications have been shown to possess an improved toxicity profile.[7] For instance, preclinical studies of ISIS 481464, a cEt modified ASO, demonstrated a toxicity profile consistent with older, less potent 2'-O-methoxyethyl (MOE) modified ASOs, suggesting a favorable safety margin.[8][9] While direct head-to-head quantitative comparisons of off-target gene expression from RNA-sequencing (RNA-seq) are not abundant in publicly available literature, the collective evidence points towards a reduced risk of toxicity with cEt modifications.
Below is a summary of the comparative performance of different oligonucleotide modifications:
| Modification Chemistry | Binding Affinity (Tm) | Nuclease Resistance | Potency | Reported Off-Target/Toxicity Profile |
| Phosphorothioate (PS) | Moderate | Good | Moderate | Class-related effects, potential for immune stimulation. |
| 2'-O-Methoxyethyl (2'-MOE) | High | Excellent | Good | Generally well-tolerated, lower risk of hepatotoxicity compared to high-affinity modifications.[8] |
| Locked Nucleic Acid (LNA) | Very High | Excellent | Very High | Increased risk of hepatotoxicity, potential for more pronounced off-target effects.[4][5][6] |
| constrained Ethyl (cEt) | Very High | Excellent | Very High | Improved toxicity profile compared to LNA, particularly reduced hepatotoxicity.[1][7] |
Experimental Protocols for Off-Target Profiling
A comprehensive assessment of off-target effects involves a multi-pronged approach, combining in silico prediction with in vitro and in vivo experimental validation.
In Silico Off-Target Prediction
This initial step utilizes bioinformatics tools to predict potential off-target binding sites across the transcriptome.
Methodology:
-
Sequence Database Preparation: Compile a comprehensive database of potential off-target transcripts, including pre-mRNAs and non-coding RNAs.[10]
-
Homology Search: Employ algorithms like BLAST or more specialized tools for short sequence alignment to identify potential binding sites with a defined number of mismatches to the oligonucleotide sequence.[3]
-
Thermodynamic Prediction: Calculate the minimum free energy of hybridization for potential off-target duplexes to predict binding stability.
-
Candidate Prioritization: Rank potential off-targets based on the number and position of mismatches, seed region complementarity, and predicted binding affinity.
Transcriptome-Wide Experimental Profiling
RNA-sequencing and microarray analysis are the gold standards for experimentally identifying off-target gene expression changes.
RNA-Sequencing (RNA-seq) Protocol:
-
Cell Culture and Treatment: Culture relevant cell lines and transfect with the cEt modified oligonucleotide and appropriate controls (e.g., mismatch control, scrambled control, untreated).
-
RNA Extraction: Isolate total RNA from cells at a predetermined time point post-transfection using a high-purity RNA isolation kit.
-
Library Preparation: Prepare sequencing libraries from the isolated RNA. This typically involves rRNA depletion, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries on a platform such as Illumina.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Read Alignment: Align the sequencing reads to a reference genome.
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated in the oligonucleotide-treated samples compared to controls.
-
Correlation with In Silico Predictions: Compare the list of differentially expressed genes with the in silico predicted off-targets.
-
Microarray Protocol:
-
Cell Culture and Treatment: As described for RNA-seq.
-
RNA Extraction and Labeling: Isolate total RNA and label it with a fluorescent dye (e.g., Cy3 or Cy5).
-
Hybridization: Hybridize the labeled RNA to a microarray chip containing probes for a large set of transcripts.
-
Scanning and Data Acquisition: Scan the microarray to measure the fluorescence intensity for each probe.
-
Data Analysis:
-
Normalization: Normalize the raw intensity data to correct for experimental variations.
-
Differential Expression Analysis: Identify probes with significant changes in intensity between treated and control samples.
-
Gene Annotation: Map the differentially expressed probes to their corresponding genes.
-
Visualizing Workflows and Pathways
Experimental Workflow for Off-Target Profiling
The following diagram illustrates a typical workflow for the comprehensive evaluation of off-target effects of cEt modified oligonucleotides.
Caption: A comprehensive workflow for off-target profiling.
In Silico Off-Target Prediction Logic
This diagram outlines the logical steps involved in the computational prediction of potential off-target interactions.
Caption: Logic for in silico off-target prediction.
Potential Off-Target Mediated Signaling Pathway Dysregulation
Off-target binding of high-affinity oligonucleotides can potentially dysregulate various cellular signaling pathways. For example, unintended modulation of components in stress response pathways can lead to cellular toxicity.
Caption: Potential signaling pathways affected by off-targets.
Conclusion
The selection of an appropriate oligonucleotide modification chemistry is a critical decision in the development of nucleic acid therapeutics. cEt modified oligonucleotides offer a compelling combination of high potency and an improved safety profile compared to other high-affinity modifications like LNA. However, a rigorous and systematic approach to off-target profiling, integrating in silico prediction with comprehensive experimental validation, is indispensable. The methodologies and comparative data presented in this guide are intended to empower researchers to make data-driven decisions, ultimately leading to the development of safer and more effective oligonucleotide-based medicines.
References
- 1. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target effects of oligonucleotides and approaches of preclinical assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatotoxicity of high affinity gapmer antisense oligonucleotides is mediated by RNase H1 dependent promiscuous reduction of very long pre-mRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatotoxic Potential of Therapeutic Oligonucleotides Can Be Predicted from Their Sequence and Modification Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antisense part III: chemistries [cureffi.org]
- 8. Preclinical evaluation of the toxicological effects of a novel constrained ethyl modified antisense compound targeting signal transducer and activator of transcription 3 in mice and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical Evaluation of the Toxicological Effects of a Novel Constrained Ethyl Modified Antisense Compound Targeting Signal Transducer and Activator of Transcription 3 in Mice and Cynomolgus Monkeys | Semantic Scholar [semanticscholar.org]
- 10. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mass Spectrometry Validation of cEt Incorporation in Therapeutic Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of constrained ethyl (cEt) modifications into antisense oligonucleotides (ASOs) represents a significant advancement in therapeutic drug development. Offering a favorable balance of enhanced binding affinity, metabolic stability, and a reduced risk of hepatotoxicity compared to earlier modifications like locked nucleic acid (LNA), cEt-modified ASOs are a promising therapeutic modality. Rigorous analytical validation is paramount to ensure the quality, purity, and consistency of these complex biomolecules. This guide provides a comparative overview of mass spectrometry-based validation of cEt incorporation, with a focus on quantitative data, detailed experimental protocols, and visual workflows.
Performance Comparison: cEt vs. Alternative Modifications
Mass spectrometry is a cornerstone technique for the characterization of modified oligonucleotides, providing precise mass measurement to confirm the successful incorporation of modifications and to identify and quantify impurities.
Quantitative Mass Spectrometry Analysis
The primary validation of cEt incorporation is the confirmation of the correct molecular weight of the synthesized oligonucleotide. High-resolution mass spectrometry (HRMS) platforms, such as time-of-flight (TOF) and Orbitrap mass analyzers, are instrumental in providing the mass accuracy required to resolve the modified oligonucleotide from potential impurities.
Below is a comparative summary of typical mass spectrometry results for oligonucleotides modified with cEt, LNA, and 2'-O-methoxyethyl (MOE).
| Modification | Expected Mass Increase (per modification) | Typical Purity by LC-MS (%) | Common Impurities Identified by MS |
| cEt (constrained Ethyl) | +28.05 Da | > 95% | n-1 shortmers, incompletely deprotected species |
| LNA (Locked Nucleic Acid) | +14.02 Da | > 90% | n-1 shortmers, depurination products |
| 2'-MOE (Methoxyethyl) | +58.08 Da | > 95% | n-1 shortmers, phosphodiester linkages in phosphorothioate (B77711) backbone |
Table 1: Comparative Mass Spectrometry Data for Modified Oligonucleotides. This table summarizes the expected mass increase per modification and typical purity levels and common impurities observed during LC-MS analysis of oligonucleotides containing cEt, LNA, and 2'-MOE modifications.
A critical quality control step is the comparison of the experimentally observed mass with the theoretically calculated mass. The following table provides an example of such a validation for cEt-containing oligonucleotides.
| Sequence (5'-3') with (S)-cEt-BNA at U | Calculated Mass (Da) | Found Mass (Da) |
| GCGTAUACGC | 3056.3 | 3055.2 |
Table 2: Mass Spectrometry Validation of (S)-cEt BNA Incorporation. This table shows a direct comparison of the calculated and experimentally determined mass for a decamer oligonucleotide containing a single (S)-cEt BNA modification, demonstrating high mass accuracy[1].
Experimental Protocols
Detailed and robust analytical methods are crucial for the reliable validation of cEt incorporation. The following protocols outline standard procedures for the analysis of cEt-modified oligonucleotides using ion-pair reversed-phase liquid chromatography coupled with mass spectrometry (IP-RP-LC-MS).
Protocol 1: Quality Control of cEt-Modified Oligonucleotides by LC-MS
This protocol is designed for the routine quality control of synthesized cEt-modified oligonucleotides to confirm identity and assess purity.
1. Sample Preparation:
-
Reconstitute the lyophilized oligonucleotide in nuclease-free water to a final concentration of 100 µM.
-
Dilute the stock solution to 1-10 µM in the initial mobile phase conditions (e.g., 95% Mobile Phase A).
2. LC-MS System:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column suitable for oligonucleotide analysis (e.g., Agilent PLRP-S, Waters ACQUITY Premier Oligonucleotide BEH C18).
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
3. LC Method:
-
Mobile Phase A: 100 mM 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and 15 mM triethylamine (B128534) (TEA) in water.
-
Mobile Phase B: 100 mM HFIP and 15 mM TEA in methanol.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 50-60 °C.
4. MS Method:
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
Mass Range: m/z 500-2500.
-
Data Acquisition: Full scan mode.
-
Data Analysis: Deconvolution of the raw mass spectrum to obtain the zero-charge mass of the oligonucleotide. Compare the measured mass to the theoretical mass.
Protocol 2: RNase H Cleavage Assay for Functional Validation
This assay confirms the ability of a cEt-modified ASO (designed as a gapmer) to recruit RNase H and induce cleavage of a target RNA, a key mechanism of action for many antisense therapeutics.
1. Materials:
-
cEt-modified gapmer ASO.
-
Target RNA transcript.
-
Human RNase H1 enzyme.
-
RNase H reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM KCl, 10 mM MgCl₂, 1 mM DTT).
-
Nuclease-free water.
2. Assay Procedure:
-
Anneal the cEt ASO and the target RNA by mixing them in a 10:1 molar ratio in annealing buffer, heating to 90°C for 2 minutes, and then slowly cooling to room temperature.
-
Initiate the cleavage reaction by adding RNase H1 to the annealed duplex.
-
Incubate the reaction at 37°C.
-
Take aliquots at different time points (e.g., 0, 15, 30, 60 minutes) and quench the reaction by adding EDTA.
3. Analysis of Cleavage Products by LC-MS:
-
Analyze the quenched reaction mixtures using the LC-MS method described in Protocol 1.
-
Identify the cleavage products by their mass and retention time. The mass of the cleavage fragments can be predicted based on the sequence of the target RNA.
Visualizing the Mechanism: Experimental Workflow and Signaling Pathway
Understanding the workflow for validating cEt incorporation and the subsequent biological mechanism of action is crucial for researchers. The following diagrams, generated using Graphviz, illustrate these processes.
Caption: Experimental workflow for the synthesis and validation of cEt-modified oligonucleotides.
Caption: RNase H-mediated degradation pathway for cEt-modified antisense oligonucleotides.
References
Comparative Analysis of Toxicity Profiles: cEt vs. LNA ASOs
This guide provides a comparative analysis of the toxicity profiles of antisense oligonucleotides (ASOs) containing constrained Ethyl (cEt) and Locked Nucleic Acid (LNA) modifications. This document is intended for researchers, scientists, and drug development professionals working with oligonucleotide therapeutics.
Introduction
Locked Nucleic Acid (LNA) and constrained Ethyl (cEt) are two of the most potent 2'-modified nucleic acid analogs used in antisense oligonucleotides (ASOs) to enhance their binding affinity to target RNA.[1][2] This increased affinity often translates to greater potency in knocking down target gene expression. However, this enhanced potency can be accompanied by an increased risk of toxicity, most notably hepatotoxicity.[3][4] This guide summarizes the current understanding of the comparative toxicity profiles of cEt and LNA ASOs, presenting available data, experimental methodologies, and proposed mechanisms of toxicity.
Data Presentation
Direct comparative studies providing quantitative toxicity data for cEt and LNA ASOs under the same experimental conditions are limited in the public domain. The following tables summarize findings from various studies, which often compare these high-affinity modifications to the less toxic 2'-O-methoxyethyl (MOE) modification as a reference.
Hepatotoxicity Data
Hepatotoxicity is a significant concern for high-affinity ASOs.[3][4] It is often characterized by elevated levels of serum aminotransferases, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), as well as histopathological changes in the liver.
| ASO Chemistry | Target | Species | Key Findings | Reference |
| LNA | Various | Mouse | Showed profound hepatotoxicity with significant increases in serum transaminases (ALT/AST >10-fold, some >100-fold) and liver weight. Toxicity was dose-dependent and observed across multiple sequences. | [3][4][5] |
| LNA | Various | Rat | Demonstrated hepatotoxicity, although the potency increase compared to MOE was less pronounced than in mice. | [5] |
| cEt | STAT3 | Mouse | At high doses (70 mg/kg/week), showed increases in ALT and AST (up to 1.8-fold over control). The toxicity profile was considered consistent with that of MOE ASOs. | [6] |
| cEt vs. LNA | Various | Mouse | Substituting LNA with cEt modifications in hepatotoxic ASO sequences resulted in only a modest reduction in hepatotoxicity. Both chemistries showed similar on-target and off-target reduction of long pre-mRNA transcripts. | [6][7] |
Renal Toxicity Data
Renal toxicity is another potential adverse effect of ASO administration, often manifesting as tubular degeneration.[8][9]
| ASO Chemistry | Target | Species | Key Findings | Reference |
| LNA | PCSK9 | Human | A clinical trial with an LNA ASO (SPC5001) was terminated due to dose-related renal tubular toxicity. | [10][11] |
| LNA | Not specified | General | High-affinity ASOs like LNA have been associated with acute tubular lesions. | [9][12] |
| cEt | STAT3 | Cynomolgus Monkey | Minimal to slight, reversible proximal tubular epithelial cell degeneration and regeneration were observed at doses up to 30 mg/kg/week, with no impact on renal function. | [6] |
Experimental Protocols
The following are generalized protocols for key experiments cited in the assessment of ASO toxicity.
In Vivo ASO Toxicity Study in Mice
-
Animal Model: Male BALB/c or C57BL/6 mice, 6-8 weeks old.
-
ASO Administration: ASOs are dissolved in sterile, pyrogen-free saline. Animals are administered the ASO solution via subcutaneous (SC) or intravenous (IV) injection. Dosing regimens can vary, for example, a single dose, or multiple doses over a period of several weeks (e.g., twice weekly for 3 weeks).[4][5]
-
Dose Groups: Include a vehicle control group (saline), a non-toxic control ASO group, and multiple dose groups for the test ASOs.
-
Monitoring: Body weight is monitored regularly. Animals are observed for any clinical signs of toxicity.
-
Sample Collection: At the end of the study, blood is collected for clinical chemistry analysis. Tissues (liver, kidneys, spleen) are harvested, weighed, and a portion is fixed in 10% neutral buffered formalin for histopathology, while another portion is snap-frozen for RNA or protein analysis.
Measurement of Serum Transaminases (ALT/AST)
-
Blood Collection: Blood is collected from mice via methods such as retro-orbital bleeding or cardiac puncture into serum separator tubes.[13]
-
Serum Separation: Blood is allowed to clot at room temperature and then centrifuged to separate the serum.
-
Analysis: Serum ALT and AST levels are measured using a clinical chemistry analyzer or commercially available ELISA kits according to the manufacturer's instructions.[14][15] The results are typically reported in International Units per liter (IU/L).
Histopathological Analysis
-
Tissue Processing: Formalin-fixed liver and kidney tissues are processed through graded alcohols and xylene and then embedded in paraffin (B1166041).
-
Sectioning: 4-5 µm thick sections are cut from the paraffin blocks.
-
Staining: Tissue sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphological evaluation.
-
Microscopic Examination: A board-certified veterinary pathologist examines the stained slides in a blinded fashion. Liver sections are evaluated for hepatocellular necrosis, degeneration, inflammation, and steatosis. Kidney sections are assessed for tubular degeneration, necrosis, regeneration, and glomerular abnormalities.[16]
Mandatory Visualization
Signaling Pathway for ASO-Induced Hepatotoxicity
The following diagram illustrates a proposed mechanism for the hepatotoxicity of high-affinity ASOs, which involves RNase H1-dependent off-target effects and interactions with cellular proteins.
Caption: Proposed mechanism of high-affinity ASO-induced hepatotoxicity.
Experimental Workflow for ASO Toxicity Assessment
The following diagram outlines a typical workflow for the preclinical assessment of ASO toxicity.
Caption: General workflow for in vivo ASO toxicity assessment.
Conclusion
Both cEt and LNA modifications significantly enhance the potency of ASOs but also carry a higher risk of toxicity, particularly hepatotoxicity, compared to second-generation chemistries like MOE.[3][4] The available data suggests that LNA ASOs have a pronounced hepatotoxic potential.[3][4][5] While cEt ASOs are also associated with toxicity, some studies suggest a potentially wider therapeutic window compared to LNA, though direct comparative data is limited.[6][7] The underlying mechanism for the toxicity of these high-affinity ASOs appears to be multifactorial, involving RNase H1-dependent off-target RNA degradation and interactions with cellular proteins leading to cellular stress and apoptosis.[12][17][18] Careful screening and sequence optimization are crucial for the development of safe and effective ASO therapeutics based on these high-affinity chemistries.
References
- 1. Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatotoxicity of high affinity gapmer antisense oligonucleotides is mediated by RNase H1 dependent promiscuous reduction of very long pre-mRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic and subcellular analysis of PS-ASO/protein interactions with P54nrb and RNase H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nephrotoxicity of marketed antisense oligonucleotide drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Evaluation of the Renal Toxicity of Oligonucleotide Therapeutics in Mice | Springer Nature Experiments [experiments.springernature.com]
- 11. Inhibition of EGF Uptake by Nephrotoxic Antisense Drugs In Vitro and Implications for Preclinical Safety Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of blood collection technique in mice on clinical pathology parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Hepatotoxicity of high affinity gapmer antisense oligonucleotides is mediated by RNase H1 dependent promiscuous reduction of very long pre-mRNA transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kinetic and subcellular analysis of PS-ASO/protein interactions with P54nrb and RNase H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking cEt Phosphoramidite Performance: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the quality and performance of phosphoramidites are critical for the successful synthesis of oligonucleotides. This guide provides a framework for comparing the performance of constrained Ethoxy (cEt) phosphoramidites from various suppliers. Due to the limited availability of direct, publicly available comparative studies, this document outlines the key performance indicators, provides standardized experimental protocols for in-house evaluation, and presents a logical workflow for making an informed selection of a cEt phosphoramidite (B1245037) supplier.
Key Performance Indicators for cEt Phosphoramidites
The quality of cEt phosphoramidites directly impacts the yield, purity, and integrity of the final synthesized oligonucleotide. When evaluating suppliers, it is essential to consider the following quantitative metrics. The following table summarizes the critical parameters and the desired specifications.
| Key Performance Indicator | Desired Specification | Analytical Method(s) | Importance in Oligonucleotide Synthesis |
| Purity | ≥ 98%[1] | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[2], ³¹P Nuclear Magnetic Resonance (³¹P NMR)[2] | High purity minimizes the incorporation of impurities that can terminate the synthesis chain or lead to unwanted side reactions, ensuring a higher yield of the full-length product.[3][4] |
| Coupling Efficiency | > 99%[5] | Trityl Cation Assay, Capillary Electrophoresis (CE)[6] | Maximizes the yield of the full-length oligonucleotide. Even a small decrease in coupling efficiency can significantly reduce the final product yield, especially for longer sequences.[6][7][8] |
| Moisture Content | < 0.02% | Karl Fischer Titration | Low moisture content is crucial as water can react with the activated phosphoramidite, reducing coupling efficiency.[7][8] |
| Impurity Profile | Minimal levels of critical impurities (e.g., P(V) species, hydrolyzed phosphoramidites) | Liquid Chromatography-Mass Spectrometry (LC-MS)[1][3], ³¹P NMR[2] | Critical impurities can be incorporated into the growing oligonucleotide chain and may be difficult to remove, affecting the final product's biological activity and safety.[9] |
| Lot-to-Lot Consistency | High | Comparison of data from different lots using the analytical methods listed above | Ensures reproducible synthesis results over time and across different batches of phosphoramidites.[4] |
Experimental Protocols
To objectively compare cEt phosphoramidites from different suppliers, a standardized in-house evaluation is recommended. The following protocols outline methods for such a comparison.
Purity Determination by Reversed-Phase HPLC (RP-HPLC)
This method is used to assess the purity of the phosphoramidite raw material.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water (pH 7.0 ± 0.1).[2]
-
Mobile Phase B: Acetonitrile (B52724).[2]
-
Gradient: A suitable gradient to separate the main peak from impurities.
-
Flow Rate: 1 mL/min.[2]
-
Detection: UV at a specific wavelength (e.g., 260 nm).
-
Sample Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile to a concentration of approximately 1.0 mg/mL.[2]
-
Analysis: The phosphoramidite typically separates into two diastereomeric peaks. The purity is calculated as the sum of the areas of these two main peaks relative to the total peak area.[2]
³¹P NMR for Purity and Impurity Profiling
³¹P NMR is a powerful technique to identify and quantify phosphorus-containing impurities.
-
Solvent: Anhydrous solvent (e.g., acetonitrile-d3).
-
Analysis: The main signal for the phosphoramidite should appear as two peaks for the diastereomers.[2] The presence of P(V) species (oxidized phosphoramidite) can be detected at a different chemical shift.[2] The purity can be determined by integrating the respective peak areas.
In-Process Evaluation of Coupling Efficiency
Coupling efficiency is a measure of the phosphoramidite's performance during oligonucleotide synthesis.
-
Synthesis of a Test Oligonucleotide: Synthesize a standard short oligonucleotide (e.g., a 20-mer) using the cEt phosphoramidite from each supplier on an automated DNA/RNA synthesizer.
-
Trityl Cation Assay: The dimethoxytrityl (DMT) group is cleaved at each cycle, releasing a colored cation. The absorbance of this cation is proportional to the number of coupled molecules. By comparing the absorbance at each cycle, the stepwise coupling efficiency can be calculated.
-
Analysis of the Crude Product: After synthesis, the crude oligonucleotide should be analyzed by Capillary Electrophoresis (CE) or RP-HPLC to determine the percentage of the full-length product versus truncated sequences.[6] A higher percentage of full-length product indicates higher average coupling efficiency.
Workflow for Supplier Evaluation
The following diagram illustrates a logical workflow for evaluating and selecting a cEt phosphoramidite supplier.
The Oligonucleotide Synthesis Cycle
Understanding the role of phosphoramidites in the synthesis cycle is crucial for appreciating the importance of their quality. The following diagram illustrates the standard four-step phosphoramidite chemistry cycle used in automated oligonucleotide synthesis.[6][7][10]
Conclusion
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. usp.org [usp.org]
- 3. lcms.cz [lcms.cz]
- 4. tides.wuxiapptec.com [tides.wuxiapptec.com]
- 5. twistbioscience.com [twistbioscience.com]
- 6. eu.idtdna.com [eu.idtdna.com]
- 7. benchchem.com [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
Evaluating the Impact of cEt Modification on siRNA Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of RNA interference (RNAi) therapeutics, the specificity of small interfering RNAs (siRNAs) is paramount to ensure potent gene silencing of the intended target while minimizing off-target effects. Chemical modifications of the siRNA duplex are instrumental in enhancing stability, potency, and specificity. This guide provides an objective comparison of constrained ethyl (cEt) modified siRNAs with other common chemical modifications, supported by experimental data and detailed protocols.
The Role of Chemical Modifications in siRNA
Unmodified siRNAs are susceptible to degradation by nucleases and can trigger innate immune responses. Chemical modifications are introduced to overcome these limitations and improve the overall performance of siRNA therapeutics. These modifications can enhance nuclease resistance, increase binding affinity to the target mRNA, and reduce off-target effects.
Constrained Ethyl (cEt) Modification
Constrained ethyl (cEt) is a second-generation bicyclic nucleic acid analog that locks the ribose sugar in an N-type conformation. This pre-organization of the sugar moiety increases the binding affinity of the siRNA for its target mRNA.
Comparative Analysis of siRNA Modifications
The performance of cEt-modified siRNAs is best understood in comparison to other chemical modifications. The following tables summarize key performance indicators based on available experimental data.
Data Presentation
Table 1: Comparison of Binding Affinity (Melting Temperature, Tm)
| Modification | Typical ΔTm per modification (°C) | Notes |
| cEt | +2 to +5 | High binding affinity. |
| LNA | +2 to +8 | Very high binding affinity, sometimes leading to aggregation in fully modified oligomers. |
| 2'-MOE | +1.5 to +2.5 | Good binding affinity. |
| 2'-F | +1 to +2 | Moderate increase in binding affinity. |
| 2'-OMe | +0.5 to +1.5 | Modest increase in binding affinity. |
| Unmodified | Baseline | Standard RNA:RNA duplex stability. |
Table 2: Nuclease and Serum Stability
| Modification | Relative Stability | Key Characteristics |
| cEt | High | Excellent resistance to nuclease degradation. |
| LNA | High | High resistance to nucleases. |
| 2'-MOE | High | Significant improvement in nuclease resistance over unmodified siRNA. |
| 2'-F | Moderate to High | Good nuclease resistance. |
| 2'-OMe | Moderate | Provides a moderate level of nuclease resistance. |
| Unmodified | Low | Rapidly degraded by nucleases in serum.[1][2] |
Table 3: On-Target Potency (IC50)
| Modification | Typical IC50 Range | Notes |
| cEt | Low nM | High potency due to strong target engagement. |
| LNA | Low nM | Potent silencing, but can sometimes exhibit lower efficacy if not optimally placed.[3] |
| 2'-MOE | Low to Mid nM | Effective silencing, with potency dependent on sequence and position. |
| 2'-F | Low to Mid nM | Generally potent, used in several clinical candidates. |
| 2'-OMe | Mid nM | Potency can be lower compared to other modifications.[3] |
| Unmodified | Variable | Potency is highly sequence-dependent and can be limited by instability. |
Note: IC50 values are highly dependent on the target gene, cell type, and delivery method. The values presented are for general comparative purposes.
Table 4: Impact on Specificity (Off-Target Effects)
| Modification | Off-Target Profile | Mechanism of Reduction |
| cEt | Reduced | Strategic placement can disrupt miRNA-like seed-region-mediated off-target effects. |
| LNA | Reduced | Can decrease off-target effects compared to unmodified and some other modifications.[4][5] |
| 2'-MOE | Moderate | Can reduce off-target effects, particularly when combined with other modifications.[6] |
| 2'-F | Moderate | Can help in reducing off-target effects. |
| 2'-OMe | Reduced | 2'-OMe modification in the seed region of the guide strand can significantly reduce off-target effects.[7] |
| Unmodified | High | Prone to miRNA-like off-target effects due to partial complementarity with unintended mRNAs.[8] |
Mandatory Visualizations
Caption: The RNA Interference (RNAi) pathway, from dsRNA processing to target gene silencing.
Caption: Experimental workflow for the comprehensive evaluation of siRNA specificity and performance.
Experimental Protocols
Serum Stability Assay
Objective: To assess the stability of modified and unmodified siRNAs in the presence of serum nucleases.
Methodology:
-
Preparation of siRNA: Resuspend lyophilized siRNAs in RNase-free water to a stock concentration of 20 µM.
-
Incubation: Incubate 1 µg of each siRNA duplex with 50% fetal bovine serum (FBS) or human serum in a total volume of 20 µL at 37°C.[9] Collect aliquots at various time points (e.g., 0, 1, 4, 8, 12, and 24 hours).
-
Reaction Quenching: Stop the degradation reaction by adding a final concentration of 20 mM EDTA and immediately placing the samples on ice or freezing them.
-
Analysis by Polyacrylamide Gel Electrophoresis (PAGE):
-
Mix the samples with a gel loading buffer.
-
Run the samples on a 15-20% native polyacrylamide gel.
-
Stain the gel with a fluorescent nucleic acid stain (e.g., SYBR Gold or Ethidium Bromide).
-
Visualize the bands under UV light. Intact siRNA will appear as a distinct band, while degraded siRNA will show a smear or bands of lower molecular weight.
-
-
Quantification: Densitometry can be used to quantify the percentage of intact siRNA remaining at each time point relative to the 0-hour time point.
Off-Target Gene Expression Analysis via Microarray
Objective: To identify unintended changes in gene expression caused by the siRNA, indicative of off-target effects.[10]
Methodology:
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HeLa or HEK293) in 6-well plates.
-
Transfect the cells with a low concentration (e.g., 10 nM) of the test siRNAs (cEt-modified, other modifications, and unmodified) and a non-targeting control siRNA using a suitable transfection reagent.
-
-
RNA Extraction: After 24-48 hours post-transfection, harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen). Ensure high quality and purity of the RNA.
-
Microarray Hybridization:
-
Label the extracted RNA and hybridize it to a whole-genome microarray chip according to the manufacturer's protocol (e.g., Agilent, Affymetrix).
-
-
Data Acquisition and Analysis:
-
Scan the microarray slides to obtain raw intensity data.
-
Perform data normalization.
-
Identify differentially expressed genes between the cells treated with the test siRNAs and the non-targeting control. Genes that are significantly downregulated and are not the intended target are considered potential off-target effects.
-
Bioinformatic analysis can be used to search for seed sequence complementarity between the siRNA and the 3' UTR of the identified off-target genes.[8]
-
In Vitro Potency Assay (Dose-Response Luciferase Assay)
Objective: To determine the concentration of siRNA required to achieve 50% inhibition (IC50) of target gene expression.[11][12]
Methodology:
-
Reporter Plasmid Construction: Clone the target sequence of the siRNA into the 3' UTR of a reporter gene, such as Firefly luciferase, in an expression vector. This vector will also contain a second reporter gene, such as Renilla luciferase, for normalization of transfection efficiency.
-
Cell Culture and Co-transfection:
-
Plate cells in a 96-well plate.
-
Co-transfect the cells with the reporter plasmid and varying concentrations of the siRNAs (e.g., a serial dilution from 100 nM to 0.01 pM). Include a non-targeting siRNA as a control.
-
-
Luciferase Assay:
-
After 24-48 hours, lyse the cells and measure the activity of both Firefly and Renilla luciferases using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the siRNA concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.[13]
-
Conclusion
The selection of a chemical modification strategy for therapeutic siRNAs is a critical decision that balances potency, stability, and specificity. Constrained ethyl (cEt) modification offers a compelling profile with high binding affinity and excellent nuclease resistance, which translates to potent on-target gene silencing. Importantly, strategic placement of cEt modifications can mitigate miRNA-like off-target effects, enhancing the specificity of the siRNA.
While other modifications like LNA also provide high affinity, and 2'-OMe and 2'-F modifications have demonstrated utility in reducing off-target effects and are used in clinical-stage siRNAs, cEt modification stands out as a robust option for developing highly specific and potent siRNA therapeutics. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and comparison of cEt-modified siRNAs against other alternatives, enabling researchers to make informed decisions for their drug development programs.
References
- 1. Stability Study of Unmodified siRNA and Relevance to Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Site-Specific Modification Using the 2′-Methoxyethyl Group Improves the Specificity and Activity of siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. Serum Stability and Physicochemical Characterization of a Novel Amphipathic Peptide C6M1 for SiRNA Delivery | PLOS One [journals.plos.org]
- 10. Identifying siRNA-induced off-targets by microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessing siRNA Pharmacodynamics in a Luciferase-expressing Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel siRNA validation system for functional screening and identification of effective RNAi probes in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unraveling the Structure of cEt Modified DNA/RNA Duplexes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structural nuances of chemically modified oligonucleotides is paramount for the rational design of novel therapeutics. This guide provides a comprehensive comparison of constrained Ethyl (cEt) modified DNA/RNA duplexes with other common modifications and native duplexes, supported by experimental data and detailed protocols.
The strategic incorporation of chemical modifications into oligonucleotides can significantly enhance their therapeutic properties, including increased binding affinity to target RNA, improved nuclease resistance, and favorable pharmacokinetic profiles. Among the second-generation modifications, 2',4'-constrained 2'-O-Ethyl (cEt) bicyclic nucleic acids have emerged as a promising class, demonstrating a superior balance of high affinity and excellent in vivo safety profiles. This guide delves into the structural analysis of cEt modified DNA/RNA duplexes, offering a comparative perspective against other modifications such as Locked Nucleic Acid (LNA) and 2'-O-Methoxyethyl (MOE).
Enhanced Thermal Stability with cEt Modifications
A key determinant of the in vivo efficacy of antisense oligonucleotides (ASOs) is their binding affinity to the target RNA, which is often assessed by measuring the thermal stability (Tm) of the resulting duplex. The cEt modification is known to significantly increase the Tm of DNA/RNA duplexes.
| Modification | Sequence Context | ΔTm per modification (°C) vs. DNA/RNA | Reference(s) |
| cEt | Various | +5 to +8 | [1] |
| LNA | Various | +4 to +8 | [1] |
| MOE (2'-O-Methoxyethyl) | Various | +1.5 to +3 | [2] |
| 2'-F (2'-Fluoro) | Various | ~+2.5 | [3] |
| PS (Phosphorothioate) | Various | -0.5 to -1 | [4] |
| Unmodified DNA | - | N/A | - |
Table 1: Comparison of the change in melting temperature (ΔTm) per modification for various chemically modified oligonucleotides compared to an unmodified DNA/RNA duplex.
Biophysical evaluations have revealed that cEt modifications provide an enhancement in duplex thermal stability that is comparable to that of LNA-modified oligonucleotides.[1] Furthermore, molecular dynamics calculations have shown that duplexes with constrained furanose rings, such as cEt and LNA, exhibit increased stability.[5]
Structural Conformation: A-Form Helix Predominance
The three-dimensional structure of an oligonucleotide duplex is critical for its interaction with cellular machinery, including enzymes like RNase H, which is often the mechanism of action for antisense therapies. Structural studies using techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have provided detailed insights into the conformational preferences of cEt modified duplexes.
| Duplex Type | Predominant Helix Conformation | Sugar Pucker Conformation | Reference(s) |
| cEt modified DNA/RNA | A-form | C3'-endo | [1] |
| LNA modified DNA/RNA | A-form | C3'-endo | [5] |
| MOE modified DNA/RNA | A-form | C3'-endo | [3] |
| Unmodified DNA/RNA | Intermediate | Mixed C2'/C3' | [6] |
| Unmodified DNA/DNA | B-form | C2'-endo | [4] |
| Unmodified RNA/RNA | A-form | C3'-endo | [4] |
Table 2: Predominant helical and sugar pucker conformations of various duplex types.
Crystal structures of cEt modified duplexes consistently show an A-form conformation, which is characteristic of RNA/RNA duplexes.[1][3] This is attributed to the constrained nature of the cEt modification, which locks the sugar pucker in the C3'-endo conformation, a key feature of the A-form helix.[1][5] This pre-organization of the oligonucleotide into an A-like conformation is thought to contribute to the high binding affinity for target RNA.
Experimental Protocols
To aid researchers in their structural analysis of modified oligonucleotides, detailed methodologies for key experiments are provided below.
I. UV Thermal Denaturation for Melting Temperature (Tm) Determination
This protocol outlines the steps to determine the melting temperature of a DNA/RNA duplex, a measure of its thermal stability.
Figure 1. Workflow for UV Thermal Denaturation.
Melting Buffer: 10 mM Sodium Phosphate (B84403) (pH 7.0), 100 mM NaCl, 0.1 mM EDTA.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination
NMR spectroscopy provides high-resolution structural information of oligonucleotides in solution.
Figure 2. Workflow for NMR Spectroscopy.
III. Circular Dichroism (CD) Spectroscopy for Helical Conformation Analysis
CD spectroscopy is a rapid and sensitive technique to assess the overall helical conformation of a nucleic acid duplex.
Figure 3. Workflow for Circular Dichroism Spectroscopy.
Conclusion
The structural analysis of cEt modified DNA/RNA duplexes reveals a conformation that is pre-organized for binding to RNA targets. The constrained ethyl bridge locks the sugar pucker into a C3'-endo conformation, resulting in a stable A-form helix. This, in turn, leads to a significant increase in thermal stability, comparable to that of LNA modifications. These structural and thermodynamic advantages, combined with an improved safety profile, position cEt as a leading chemistry for the development of next-generation antisense therapeutics. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative structural analyses of modified oligonucleotides.
References
A Comparative Guide to the Pharmacokinetics of cEt and MOE Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic properties of two leading second-generation antisense oligonucleotide (ASO) chemistries: constrained ethyl (cEt) and 2'-O-methoxyethyl (MOE). Understanding the distinct absorption, distribution, metabolism, and excretion (ADME) profiles of these modifications is crucial for the rational design and development of effective and safe oligonucleotide therapeutics.
Executive Summary
Both cEt and MOE modifications significantly enhance the nuclease resistance and binding affinity of ASOs compared to their unmodified counterparts, leading to prolonged tissue half-lives. However, key differences in their hydrophobicity and protein binding characteristics result in distinct pharmacokinetic profiles. Notably, cEt ASOs tend to exhibit higher tissue concentrations in certain organs and a greater propensity for plasma protein binding compared to MOE ASOs. These differences can have significant implications for tissue distribution, potency, and potential off-target effects.
Data Presentation: Head-to-Head Pharmacokinetic Comparison
The following tables summarize quantitative data from a head-to-head study comparing the tissue distribution of cEt and MOE ASOs in mice following a single subcutaneous administration.
Table 1: Tissue Concentration of cEt and MOE ASOs in Mice (nmol/g) After a Single Subcutaneous Dose [1]
| Time Point | Analyte | Liver | Kidney | Heart | Lung |
| Day 2 | cEt ASO (4.6 µmol/kg) | 1.8 ± 0.3 | 11.8 ± 1.5 | 0.2 ± 0.0 | 0.5 ± 0.1 |
| MOE ASO (4.7 µmol/kg) | 2.5 ± 0.2 | 8.8 ± 1.1 | 0.3 ± 0.0 | 0.6 ± 0.1 | |
| Day 7 | cEt ASO (4.6 µmol/kg) | 1.2 ± 0.1 | 8.5 ± 1.0 | 0.1 ± 0.0 | 0.3 ± 0.0 |
| MOE ASO (4.7 µmol/kg) | 2.0 ± 0.2 | 6.5 ± 0.8 | 0.2 ± 0.0 | 0.4 ± 0.1 |
Data are presented as mean ± standard deviation.
Table 2: General Pharmacokinetic Properties of cEt and MOE Oligonucleotides
| Parameter | cEt Oligonucleotides | MOE Oligonucleotides |
| Plasma Half-life | Characterized by rapid distribution from plasma to tissue and slow terminal plasma elimination.[1][2] | Characterized by rapid distribution from plasma to tissue and slow terminal plasma elimination.[1][2] |
| Tissue Half-life | Extended tissue elimination half-life, up to several weeks.[2][3] | Extended tissue elimination half-life, up to several weeks.[2][3] |
| Protein Binding | More hydrophobic, leading to enhanced plasma protein binding.[3] | More hydrophilic, resulting in lower plasma protein binding compared to cEt.[3] |
| Metabolism | Primarily metabolized by endonucleases and exonucleases.[3] | Primarily metabolized by endonucleases and exonucleases.[3] |
| Excretion | Primarily excreted in the urine as metabolites.[2] | Primarily excreted in the urine as metabolites.[2] |
Experimental Protocols
In Vivo Tissue Distribution Study in Mice[1]
Objective: To determine and compare the tissue concentrations of cEt and MOE ASOs following subcutaneous administration in mice.
Animal Model: Male BALB/c mice.
Dosing:
-
A single subcutaneous injection of either the cEt ASO (4.6 µmol/kg) or the MOE ASO (4.7 µmol/kg).
-
A control group receives a saline injection.
Sample Collection:
-
At designated time points (e.g., Day 2 and Day 7 post-injection), mice are euthanized.
-
Blood samples are collected via cardiac puncture for plasma separation.
-
Tissues of interest (liver, kidney, heart, and lung) are promptly excised, weighed, and flash-frozen in liquid nitrogen.
-
All samples are stored at -80°C until analysis.
Sample Analysis:
-
Tissue samples are homogenized in a suitable buffer.
-
ASO concentrations in plasma and tissue homogenates are quantified using a validated analytical method, such as a hybridization-based ELISA or liquid chromatography-mass spectrometry (LC-MS).
In Vitro Plasma Protein Binding Assay (Ultrafiltration Method)[4][5][6]
Objective: To determine the extent of plasma protein binding of cEt and MOE ASOs.
Materials:
-
Test ASOs (cEt and MOE).
-
Control plasma (e.g., human, mouse).
-
Ultrafiltration devices (e.g., with a 30 kDa molecular weight cutoff).
-
Phosphate-buffered saline (PBS).
-
Incubator and centrifuge.
Procedure:
-
Pre-treatment of Ultrafiltration Devices: To minimize non-specific binding, the ultrafiltration membranes are pre-treated with a blocking agent (e.g., 0.5% Tween-80 in water) for 15 minutes at room temperature, followed by centrifugation to remove the solution.[4][5]
-
Sample Preparation: The test ASO is spiked into plasma at a known concentration and incubated at 37°C for at least 30 minutes to allow for binding to reach equilibrium.[4]
-
Ultrafiltration:
-
An aliquot of the ASO-plasma mixture is added to the pre-treated ultrafiltration device.
-
The device is centrifuged at a specified speed and time (e.g., 5,000 x g for 10 minutes at 20°C) to separate the unbound (free) ASO in the filtrate from the protein-bound ASO in the retentate.[5]
-
-
Quantification:
-
The concentration of the ASO in the initial plasma sample and in the filtrate is determined using a validated analytical method.
-
-
Calculation: The percentage of unbound ASO is calculated as: (Concentration in filtrate / Concentration in initial plasma) x 100
Mandatory Visualization
Caption: General ADME workflow for antisense oligonucleotides.
Caption: Key pharmacokinetic differences between cEt and MOE ASOs.
References
- 1. Tissue pharmacokinetics of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the Pharmacokinetic Properties of the Antisense Oligonucleotides? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Characterizing the plasma protein binding profiles of chemistry diversified antisense oligonucleotides in human and mouse plasma using an ultrafiltration method [frontiersin.org]
- 5. Characterizing the plasma protein binding profiles of chemistry diversified antisense oligonucleotides in human and mouse plasma using an ultrafiltration method - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Potent and Safer Gene Silencing: A Comparative Guide to cEt Modified Gapmer ASOs
For researchers, scientists, and drug development professionals at the forefront of oligonucleotide therapeutics, the quest for potent, specific, and well-tolerated gene silencing agents is paramount. Among the array of chemical modifications developed to enhance the performance of antisense oligonucleotides (ASOs), constrained ethyl (cEt) chemistry has emerged as a leading strategy. This guide provides an objective comparison of cEt modified gapmer ASOs with other prominent ASO designs, supported by experimental data and detailed protocols, to aid in the selection of optimal therapeutic candidates.
Gapmer ASOs are synthetic single-stranded nucleic acids designed to bind to a specific messenger RNA (mRNA) and induce its degradation by the cellular enzyme RNase H1. This mechanism effectively silences the expression of the target gene. A typical gapmer consists of a central "gap" of deoxynucleotides, which is recognized by RNase H1, flanked by "wings" of modified nucleotides that enhance binding affinity, nuclease resistance, and pharmacokinetic properties. The choice of wing modification is critical in defining the overall performance of the ASO.
This guide focuses on a comparative analysis of cEt modified gapmers against two other widely used second and third-generation modifications: 2'-O-methoxyethyl (MOE) and locked nucleic acid (LNA).
Performance Comparison: cEt vs. MOE and LNA Gapmer ASOs
The efficacy of a gapmer ASO is determined by a combination of factors including its binding affinity to the target RNA, resistance to degradation by cellular nucleases, and its ability to recruit and activate RNase H1. The following tables summarize the quantitative comparison of these key parameters for cEt, MOE, and LNA modified gapmers.
| Modification Chemistry | Binding Affinity (Tm increase per modification vs. DNA) | Nuclease Resistance | In Vivo Potency |
| cEt (constrained Ethyl) | ~+5-7°C | Very High | High |
| LNA (Locked Nucleic Acid) | ~+5-8°C | Very High | Very High |
| MOE (2'-O-Methoxyethyl) | ~+1.5-2°C | High | Moderate to High |
Table 1: Key Performance Characteristics of Modified Gapmer ASOs. The data presented is a synthesis of findings from multiple studies and provides a general comparison. Actual values can vary depending on the specific ASO sequence and design.
| Parameter | cEt Gapmers | LNA Gapmers | MOE Gapmers |
| RNase H Activity | High | High | Moderate |
| Toxicity Profile | Generally favorable, lower hepatotoxicity than LNA.[1] | Higher risk of hepatotoxicity.[1] | Generally well-tolerated. |
| Protein Binding | High | High | Moderate |
Table 2: Functional and Safety Comparison of Modified Gapmer ASOs. The toxicity profile, particularly hepatotoxicity, is a critical consideration in ASO drug development.
Mechanism of Action: RNase H-Mediated mRNA Degradation
The primary mechanism of action for gapmer ASOs is the recruitment of RNase H1 to the ASO-mRNA heteroduplex, leading to the cleavage of the target mRNA. This process is initiated by the high-affinity binding of the ASO's modified wings to the complementary mRNA sequence, which allows the central DNA gap to form a substrate recognizable by RNase H1.
Caption: RNase H1-mediated degradation of target mRNA by a gapmer ASO.
Experimental Protocols
In Vitro RNase H Cleavage Assay
This assay directly measures the ability of a gapmer ASO to induce RNase H1-mediated cleavage of a target RNA.
Methodology:
-
Substrate Preparation: A radiolabeled or fluorescently-labeled target RNA oligonucleotide and the corresponding gapmer ASO are synthesized.
-
Hybridization: The ASO and target RNA are annealed to form a heteroduplex by heating to 95°C for 2 minutes followed by slow cooling to room temperature. This is typically done in a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 50 mM NaCl, 2 mM MgCl2).
-
Enzyme Reaction: Recombinant human RNase H1 is added to the heteroduplex solution. The reaction is incubated at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding EDTA.
-
Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then visualized by autoradiography or fluorescence imaging to detect the cleaved RNA fragments.
-
Quantification: The intensity of the bands corresponding to the full-length and cleaved RNA is quantified to determine the percentage of cleavage over time.
General Experimental Workflow for ASO Evaluation
The development and evaluation of a therapeutic ASO is a multi-step process, from initial design to in vivo testing.
Caption: A generalized workflow for the development and evaluation of gapmer ASOs.
Conclusion
cEt modified gapmer ASOs represent a significant advancement in antisense technology, offering a compelling balance of high potency and an improved safety profile compared to LNA-modified counterparts.[1] Their enhanced binding affinity and nuclease resistance, while maintaining robust RNase H1 activity, make them a strong platform for the development of next-generation oligonucleotide therapeutics. This guide provides a foundational understanding and practical protocols to aid researchers in their evaluation and application of this promising ASO chemistry.
References
Safety Operating Guide
Proper Disposal of 5'-ODMT cEt G Phosphoramidite: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 5'-ODMT cEt G Phosphoramidite (B1245037) are paramount for a secure and compliant laboratory environment. This guide provides essential safety and logistical information, including a step-by-step operational plan for the proper disposal of this nucleic acid analog, which is instrumental in the synthesis of antisense oligonucleotides. Adherence to these protocols is critical to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
5'-ODMT cEt G Phosphoramidite and similar phosphoramidites are hazardous substances that demand careful handling. They can be harmful if swallowed and may cause skin and eye irritation.[1] All handling of this chemical should occur in a well-ventilated area, preferably within a certified chemical fume hood.
Mandatory Personal Protective Equipment (PPE) includes:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
In the event of a spill, the material should be absorbed with an inert substance such as vermiculite (B1170534) or dry sand. The absorbed material must be collected in a sealed container for proper disposal. The affected area should then be decontaminated with alcohol.[1] It is crucial to prevent the chemical from entering drains or waterways.[1]
Disposal Plan: A Step-by-Step Deactivation Protocol
The primary and recommended method for the safe disposal of 5'-ODMT cEt G Phosphoramidite waste involves a controlled deactivation process through hydrolysis. This procedure converts the reactive phosphoramidite into a less reactive H-phosphonate species, which can then be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1] This protocol is intended for small quantities of expired or unused solid waste or residues in empty containers.[1]
Experimental Protocol for Deactivation:
-
Preparation: All operations must be performed within a certified chemical fume hood while wearing the appropriate PPE.
-
Dissolution: For solid waste, carefully dissolve the 5'-ODMT cEt G Phosphoramidite in a minimal amount of anhydrous acetonitrile (B52724). For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any remaining residue.[1]
-
Quenching/Hydrolysis: Slowly, and with stirring, add the acetonitrile solution of the phosphoramidite to a 5% aqueous solution of sodium bicarbonate. A general guideline is to use a 10-fold excess of the bicarbonate solution by volume to ensure complete hydrolysis.[1] The weak basic condition of the sodium bicarbonate solution helps to neutralize any acidic byproducts that may form during hydrolysis.[1]
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure the complete hydrolysis of the phosphoramidite.[1]
-
Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[1]
-
Final Disposal: The sealed hazardous waste container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[1]
Quantitative Data for Deactivation Protocol
The following table summarizes the key quantitative parameters for the deactivation of phosphoramidite waste.
| Parameter | Value/Recommendation | Rationale |
| Deactivating Agent | 5% Sodium Bicarbonate (NaHCO₃) in water | A weak base facilitates hydrolysis and neutralizes acidic byproducts.[1] |
| Solvent for Dissolution | Anhydrous Acetonitrile (ACN) | Controls the initiation of the hydrolysis reaction.[1] |
| Ratio of Waste to Quenching Solution | Approximately 1:10 (v/v) | A significant excess of the aqueous quenching solution ensures a complete reaction.[1] |
| Reaction Time | ≥ 24 hours | An extended reaction time is recommended to ensure the complete degradation of the phosphoramidite.[1] |
| Reaction Temperature | Room Temperature | The hydrolysis reaction can be effectively carried out at ambient laboratory temperatures.[1] |
Disposal Workflow
Caption: Workflow for the safe disposal of 5'-ODMT cEt G Phosphoramidite.
Oligonucleotide Synthesis and Waste Management
The synthesis of oligonucleotides is a multi-step process that generates a significant amount of chemical waste, with acetonitrile being the largest volume reagent used.[2] The industry is actively exploring more sustainable practices, including solvent recycling, to reduce the environmental impact and costs associated with waste disposal.[2] The proper disposal of unused reagents like 5'-ODMT cEt G Phosphoramidite is a critical component of a comprehensive laboratory safety and environmental management program.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
